N-Methyl-o-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWMXYQZKVRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060600 | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-21-2 | |
| Record name | N-Methyl-o-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,N-Dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-Dimethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E41NZ1ZY58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methyl-o-toluidine CAS number 611-21-2 properties
An In-depth Technical Guide to N-Methyl-o-toluidine (CAS 611-21-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 611-21-2, is an aromatic organic compound belonging to the class of secondary amines.[1] Structurally, it features a methyl group attached to the nitrogen atom of o-toluidine (B26562).[1] Also known by synonyms such as N,2-Dimethylaniline and 2-(Methylamino)toluene, this compound typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It serves as a significant intermediate in the synthesis of various organic compounds, including dyes and pigments.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 611-21-2 | [1][4] |
| Molecular Formula | C₈H₁₁N | [1][4] |
| Molecular Weight | 121.18 g/mol | [4] |
| Appearance | Colorless to pale yellow or green clear liquid | [1][2][5] |
| Boiling Point | 207-210 °C | [2] |
| Melting Point | -10.08 °C (estimate) | [2] |
| Density | 0.97-0.98 g/cm³ | [2][5] |
| Flash Point | 79.4 °C | [2][5] |
| Refractive Index | 1.562 - 1.565 | [2][5] |
| Water Solubility | Limited solubility; practically insoluble | [1][2] |
| Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |
| Vapor Pressure | 0.225 mmHg at 25°C | [2] |
| pKa | 4.72±0.10 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity analysis of this compound.
| Spectrum Type | Description / Availability | Source(s) |
| ¹H NMR | Spectrum available and confirms structure | [5][6] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data available | [8][9] |
| Infrared (IR) Spectroscopy | IR spectrum data available from NIST | [8] |
| UV/Visible Spectroscopy | UV/Visible spectrum data available from NIST | [8] |
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols for handling and storage. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][10]
GHS Hazard and Precautionary Statements
| Category | Code(s) | Description | Source(s) |
| Hazard Statements | H227 | Combustible liquid. | [5][10] |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [5][10] | |
| H371, H373 | May cause damage to organs through prolonged or repeated exposure. | [5][10] | |
| H412 | Harmful to aquatic life with long lasting effects. | [5][10] | |
| Precautionary Statements | P210, P260, P270 | Keep away from heat/sparks. Do not breathe vapors. Do not eat, drink or smoke when using. | [5][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| P301+P310, P302+P352, P304+P340 | IF SWALLOWED: Immediately call a POISON CENTER. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. | [5][10] | |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [10] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and inhalation of vapor.[10] Use only in a well-ventilated area or under a chemical fume hood.[11] Keep away from sources of ignition and prevent the buildup of electrostatic charge.[10]
-
Storage : Store in a cool, dry, and well-ventilated place.[10][11] The compound is air and light sensitive; containers should be kept tightly closed and may require storage under an inert atmosphere.[5][10][11]
Reactivity and Applications
This compound's amine functionality makes it a versatile intermediate in organic synthesis.[1] Its primary applications are in the production of dyes, pigments, and other chemical intermediates.[1] It is also identified as a reactant for palladium-catalyzed coupling and amination reactions.[12] The parent compound, o-toluidine, is used extensively in producing pesticides, pharmaceuticals, and rubber vulcanization accelerators, suggesting similar synthetic utility for its N-methylated derivative.[3][13]
Caption: Key application areas for this compound.
Experimental Protocols
While a specific protocol for the mono-methylation of o-toluidine is not detailed in the provided results, a representative procedure can be adapted from established methods for N-alkylation of aromatic amines, such as the synthesis of N,N-dimethyl-o-toluidine.[14] The following protocol outlines a general approach for its synthesis.
Synthesis of this compound
This protocol describes the N-methylation of o-toluidine using a methylating agent.
Materials:
-
o-Toluidine
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Acetonitrile, Water)
-
Diethyl ether or other extraction solvent
-
Drying agent (e.g., Anhydrous sodium sulfate, Potassium hydroxide)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent) and the chosen solvent.
-
Addition of Base : Add the base (e.g., sodium carbonate, 1.2 equivalents) to the mixture.[14]
-
Addition of Methylating Agent : While stirring, slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) to the flask. An exothermic reaction may occur; maintain control with a water bath if necessary.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.[14]
-
Workup : After cooling to room temperature, make the solution strongly alkaline with an aqueous sodium hydroxide (B78521) solution.[14]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volumes).[14]
-
Drying and Filtration : Combine the organic layers and dry over an anhydrous drying agent (e.g., solid potassium hydroxide).[14] Filter to remove the drying agent.
-
Purification : Remove the solvent from the filtrate by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield this compound.[14]
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound (CAS 611-21-2) is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of dyes and as a reactant in modern catalytic chemistry underscores its importance in industrial and research settings. Due to its toxicity, adherence to stringent safety and handling protocols is mandatory. The provided data and protocols offer a foundational resource for professionals working with this versatile compound.
References
- 1. CAS 611-21-2: this compound | CymitQuimica [cymitquimica.com]
- 2. 611-21-2 [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. chemeo.com [chemeo.com]
- 5. This compound | 611-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(611-21-2) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 611-21-2 [chemicalbook.com]
- 13. innospk.com [innospk.com]
- 14. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Synthesis of N-Methylated Derivatives of o-Toluidine
This technical guide provides an in-depth overview of the primary synthetic pathways for the N-methylation of o-toluidine (B26562) to yield N,2-dimethylaniline (N-methyl-o-toluidine) and N,N-dimethyl-o-toluidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the reaction mechanisms, experimental protocols, and purification techniques, and presents quantitative data in a structured format.
Introduction
o-Toluidine (2-methylaniline) is a crucial chemical intermediate used in the synthesis of various dyes, herbicides, and pharmaceutical compounds.[1] The N-methylation of o-toluidine produces N,2-dimethylaniline and N,N-dimethyl-o-toluidine, which are versatile building blocks in organic chemistry. Controlling the degree of methylation is a key challenge, as the secondary amine product is often more nucleophilic than the primary amine, potentially leading to over-methylation.[2]
This guide focuses on two principal synthetic strategies:
-
Reductive Amination for the selective synthesis of the mono-methylated product, N,2-dimethylaniline.
-
Eschweiler-Clarke Reaction and Classical Alkylation for the synthesis of the di-methylated product, N,N-dimethyl-o-toluidine.
Synthesis of N,2-Dimethylaniline (Mono-methylation)
The selective synthesis of the secondary amine, N,2-dimethylaniline, from o-toluidine is most effectively achieved through reductive amination. This method involves the reaction of o-toluidine with one equivalent of formaldehyde (B43269) to form an imine intermediate, which is then reduced in situ by a hydride-donating agent such as sodium borohydride (B1222165).[3][4]
Reaction Pathway: Reductive Amination
The reaction proceeds in two main steps:
-
Imine Formation : The primary amine (o-toluidine) reacts with formaldehyde to form a Schiff base (imine) intermediate.
-
Reduction : A reducing agent, typically sodium borohydride, provides a hydride to reduce the imine to the corresponding secondary amine.[4]
Caption: Reductive amination pathway for N,2-dimethylaniline synthesis.
Experimental Protocol: Reductive Amination
The following protocol is adapted from a procedure for the synthesis of this compound.[3]
Materials:
-
o-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (B78521) solution
-
Dichloromethane (B109758) (DCM) or Diethyl Ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask, dissolve o-toluidine in a mixture of ethanol and THF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one equivalent of aqueous formaldehyde solution while maintaining the temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
In a separate beaker, prepare a solution of sodium borohydride in a small amount of the same solvent mixture.
-
Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Make the solution alkaline by adding a sodium hydroxide solution until a pH > 10 is achieved.
-
Extract the aqueous phase with dichloromethane or diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,2-dimethylaniline by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | o-Toluidine | [3] |
| Reagents | Formaldehyde, Sodium Borohydride | [3] |
| Solvent | Ethanol, THF | [3] |
| Temperature | 20 °C | [3] |
| Yield | 87% | [3] |
Synthesis of N,N-Dimethyl-o-toluidine (Di-methylation)
The exhaustive methylation of o-toluidine to the tertiary amine, N,N-dimethyl-o-toluidine, can be achieved through several methods, most notably the Eschweiler-Clarke reaction and classical N-alkylation with methyl halides.
Method A: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a highly efficient one-pot method for methylating primary or secondary amines to tertiary amines using excess formaldehyde and formic acid.[5][6] A key advantage of this reaction is that it does not produce quaternary ammonium (B1175870) salts.[5][7]
Reaction Pathway: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid. The formic acid acts as a hydride donor, releasing carbon dioxide in an irreversible step.[5][7] This process repeats until the tertiary amine is formed.
References
Physical and chemical properties of N-Methyl-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-o-toluidine, also known as N,2-dimethylaniline, is an aromatic organic compound with the chemical formula C₈H₁₁N. It is a substituted aniline (B41778) and a derivative of o-toluidine (B26562). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including experimental protocols for their determination and visualizations of relevant chemical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical Properties
This compound is a colorless to light yellow oily liquid that tends to darken upon exposure to air and light.[1] A summary of its key physical properties is presented in the tables below.
General Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Molecular Formula | C₈H₁₁N | [2][4][5] |
| Molecular Weight | 121.18 g/mol | [4][5][6] |
| CAS Number | 611-21-2 | [4][5] |
| EC Number | 210-260-9 | [4][5] |
Thermal and Density Properties
| Property | Value | Source(s) |
| Boiling Point | 177 - 204 °C at 987 hPa | [4] |
| 207 °C | [2] | |
| 209-210 °C | [2] | |
| Melting Point | -10.08 °C (estimate) | [2][4] |
| Density | 0.981 g/cm³ at 25 °C | [4][5] |
| 0.97 g/cm³ | [2] | |
| Flash Point | 79.4 °C (closed cup) | [2][4][5] |
| Vapor Pressure | 0.225 mmHg at 25°C | [2] |
Optical and Solubility Properties
| Property | Value | Source(s) |
| Refractive Index | 1.562 - 1.565 | [2] |
| Water Solubility | Practically insoluble | [2] |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of a secondary aromatic amine. The presence of both a methyl group on the nitrogen atom and a methyl group on the aromatic ring influences its reactivity.
Basicity: The amino group imparts basic properties to the molecule.[7]
Reactivity:
-
N-Alkylation and N-Acylation: The secondary amine functionality can undergo further alkylation to form a tertiary amine or acylation to form an amide.
-
Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution reactions.
-
Oxidation: Aromatic amines are prone to oxidation, which can lead to the darkening of the compound upon exposure to air.
-
Reactant in Coupling Reactions: It is used as a reactant in Palladium-catalyzed coupling reactions and the amination of bromoindazoles.[5][8]
Stability and Incompatibility:
-
Stability: The compound is stable under recommended storage conditions, which include keeping the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][9] It is also noted to be air and light sensitive.[3][4]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][10]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can form.[4][9]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which is a liquid at room temperature, this procedure would be used to determine its freezing point.
Principle: A small sample of the substance is heated at a controlled rate, and the temperature range over which the solid melts is observed. For a pure crystalline solid, the melting point is sharp.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[5]
-
Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[5]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured at a specific atmospheric pressure.
General Protocol (Distillation Method):
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample, a condenser, a thermometer with the bulb placed at the level of the side arm of the distillation flask, and a receiving flask.
-
Heating: The distillation flask is heated gently.
-
Observation: The temperature is recorded when the liquid begins to boil and a constant temperature is maintained on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[11] A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[11]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to confirm the structure of the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).[12]
-
Data Analysis: The absorption bands in the spectrum are correlated to the functional groups present in the this compound molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.
-
GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.
-
MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify this compound.
Visualizations
Synthesis Workflow
The synthesis of this compound can be achieved through the N-methylation of o-toluidine.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Workflow
A typical workflow for the analysis of an this compound sample using GC-MS.
Caption: A standard analytical workflow for this compound using GC-MS.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. How can \mathrm{N}-methylaniline and o-toluidine be distinguished by ir s.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-METHYL-P-TOLUIDINE(623-08-5) 1H NMR [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound [webbook.nist.gov]
- 12. ijseas.com [ijseas.com]
An In-depth Technical Guide to N-Methyl-o-toluidine (C8H11N)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-o-toluidine, with the molecular formula C8H11N, is an aromatic secondary amine of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its metabolic pathways based on studies of its parent compound, o-toluidine (B26562). The information is presented to support research, development, and application activities within the scientific community.
Core Properties and Data
This compound, also known as N,2-dimethylaniline, is a substituted aromatic amine. Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group and a methylamino group at the ortho position. This substitution pattern dictates its chemical reactivity and physical characteristics.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H11N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][3] |
| CAS Number | 611-21-2 | [1][2] |
| Appearance | Clear, light yellow oily liquid; may darken on exposure to air and light. | [1][3] |
| Boiling Point | 207-210 °C | [1] |
| Melting Point | -10.08 °C (estimate) | [1] |
| Density | 0.97 - 0.981 g/mL at 25 °C | [1] |
| Refractive Index | 1.562 - 1.565 | [4] |
| Flash Point | 79.4 °C | [1] |
| Water Solubility | Practically insoluble | [4] |
| Vapor Pressure | 0.225 mmHg at 25 °C | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available through various databases.
-
¹H NMR Spectroscopy: Spectra are available and can be used to confirm the structure of the molecule.[5]
-
¹³C NMR Spectroscopy: Available spectra provide information on the carbon framework of the compound.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectra are available for fragmentation pattern analysis.[2][7][8]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[2][7]
-
UV/Visible Spectroscopy: UV/Vis spectra are also available for this compound.[2][8]
Synthesis of this compound
Experimental Protocol: N-methylation of o-Toluidine
This protocol is a representative method and should be performed with appropriate safety precautions in a laboratory setting.
Materials:
-
o-Toluidine
-
Methyl iodide (or dimethyl sulfate)
-
Sodium carbonate (or another suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous potassium hydroxide (B78521) (or other suitable drying agent)
-
Deionized water
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent), methyl iodide (1.1 equivalents), and sodium carbonate (1.2 equivalents) in a suitable solvent such as water or a polar aprotic solvent.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution strongly alkaline with a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Drying: Dry the combined organic extracts over anhydrous potassium hydroxide.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation.
A visual representation of the synthesis and purification workflow is provided below.
Metabolic Pathways
Specific studies detailing the metabolic pathways of this compound are not extensively available. However, the metabolism of its parent compound, o-toluidine, has been well-documented in rats, and it is reasonable to infer that this compound follows similar biotransformation routes.[11][12][13] The primary metabolic pathways for o-toluidine include N-acetylation and hydroxylation, followed by conjugation.[11][12]
For this compound, the N-methyl group introduces an additional site for metabolism, likely N-demethylation. The probable metabolic pathways are:
-
N-demethylation: To form o-toluidine, which would then enter the known metabolic pathways of o-toluidine.
-
Ring Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, likely at the position para to the amino group.
-
N-oxidation: Oxidation of the nitrogen atom.
-
Methyl Group Oxidation: Oxidation of the tolyl methyl group to a benzyl (B1604629) alcohol derivative.
-
Phase II Conjugation: The resulting metabolites can undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.[14]
A diagram illustrating the probable metabolic pathways is presented below.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. Its nucleophilic nitrogen and substituted aromatic ring allow for a variety of chemical transformations. It is a reactant for palladium-catalyzed coupling reactions and amination of bromoindazoles. The parent compound, o-toluidine, is used in the synthesis of dyes, pigments, and some agrochemicals.[15] While direct applications in drug development are not widely reported, its structural motif may be of interest in medicinal chemistry for the synthesis of novel bioactive compounds.
Safety and Toxicology
This compound is classified as a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin.[3] Prolonged or repeated exposure may cause damage to organs.[3] The toxicology of o-toluidine is well-studied, and it is classified as a known human carcinogen, primarily associated with bladder cancer.[16] Given the metabolic conversion of this compound to o-toluidine, it should be handled with extreme caution, and appropriate personal protective equipment should be used.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties and established synthetic routes. While its own metabolic and toxicological profiles are not extensively studied, the data available for its parent compound, o-toluidine, provide a strong foundation for understanding its biological fate. This guide consolidates the available technical information to support its safe handling and use in research and development activities. Further investigation into its specific biological activities and potential applications is warranted.
References
- 1. This compound [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 611-21-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound CAS#: 611-21-2 [m.chemicalbook.com]
- 5. This compound(611-21-2) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. o-Toluidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-Methyl-o-toluidine
Introduction
N-Methyl-o-toluidine, systematically known by its IUPAC name N,2-dimethylaniline , is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1][2] As a substituted aniline, its chemical properties are of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This guide provides a comprehensive overview of its properties, synthesis, purification, and applications, with a focus on detailed experimental protocols and reaction mechanisms.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| IUPAC Name | N,2-dimethylaniline |
| Synonyms | This compound, 2,N-Dimethylaniline |
| CAS Number | 611-21-2 |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | White to Yellow to Green clear liquid |
| Boiling Point | 208 °C |
| Density | 0.981 g/mL at 25 °C |
| Flash Point | 79 °C |
| Refractive Index | 1.56 |
Synthesis of this compound
A practical and efficient method for the synthesis of this compound involves the N-alkylation of o-toluidine (B26562) using benzotriazole (B28993) and formaldehyde (B43269), followed by reduction. This method is advantageous due to the ease of purification and high yield.[3]
Experimental Protocol:
-
Aminal Formation:
-
In a 1L flask, heat a mixture of benzotriazole (55.8 g, 0.47 mol) and o-toluidine (50.0 ml, 0.47 mol) on a steam bath to form a homogeneous solution.
-
Add ethanol (B145695) (300 ml) to the solution.
-
While stirring continuously, gradually add a 37% aqueous solution of formaldehyde (35.1 ml, 0.47 mol) over 5 minutes at 20°C. Note that this reaction is exothermic.
-
A colorless solid will begin to separate after a few minutes.
-
After 30 minutes, cool the mixture at 0°C for 10 minutes.
-
Collect the solid by filtration.
-
-
Washing and Drying:
-
Wash the collected solid with pre-cooled (0°C) ethanol (200 ml) and then with hexane (B92381) (500 ml) to remove any residual 2-methylaniline and water.
-
Dry the solid in a desiccator under reduced pressure.
-
-
Reduction:
-
To the solid in a 1L flask, add 500 ml of freshly distilled tetrahydrofuran (B95107) (dried over calcium hydride) to form a heterogeneous suspension.
-
With vigorous stirring, add solid sodium borohydride (B1222165) (10.0 g) over 15 minutes at 20°C.
-
Gas evolution will be observed as the solid gradually dissolves.
-
Continue stirring the mixture at 20°C for 10 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Pour the residue into a mixture of water (500 ml) and ice (ca. 100 g).
-
Extract the aqueous mixture twice with hexane (2 x 300 ml).
-
Wash the combined hexane extracts with water (200 ml) and dry over anhydrous magnesium sulfate (B86663) (20 g).
-
Purify the crude product by distillation under dry nitrogen to obtain this compound as a colorless liquid (boiling point 203.5-205.0°C). The expected yield is approximately 87%.[3]
-
Purification via Oxalate (B1200264) Salt Formation
An alternative and classic method for the purification of toluidine isomers and their derivatives involves the formation of their oxalate salts, which can be recrystallized to high purity.[4]
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in four volumes of diethyl ether.
-
Separately, prepare a solution of an equivalent amount of oxalic acid in diethyl ether.
-
Add the oxalic acid solution to the amine solution to precipitate the this compound dioxalate.
-
-
Recrystallization:
-
Filter the precipitated oxalate salt.
-
Recrystallize the salt multiple times from water containing a small amount of oxalic acid to prevent hydrolysis and enhance purity.
-
-
Liberation of the Free Amine:
-
Treat the purified oxalate salt with a dilute aqueous solution of sodium carbonate (Na₂CO₃) to liberate the free amine.
-
Separate the this compound, which will form a distinct layer.
-
Dry the purified amine over a suitable drying agent (e.g., anhydrous potassium carbonate or calcium chloride).
-
For final purification, distill the amine under reduced pressure.[4]
-
Applications in Palladium-Catalyzed Cross-Coupling
This compound is a key nucleophile in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of N-aryl amines, which are prevalent in pharmaceuticals and electronic materials.[5] The general catalytic cycle for this transformation is depicted below.
General Reaction Scheme:
Ar-X + H-N(CH₃)(o-Tol) --(Pd catalyst, Ligand, Base)--> Ar-N(CH₃)(o-Tol) + H-X
The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the aryl-methyl protons. Data for this compound is available in public databases.[6][7]
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching (if a secondary amine is present as an impurity), C-H stretching of the methyl and aromatic groups, and C-N stretching.[8]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.
References
- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound(611-21-2) 1H NMR [m.chemicalbook.com]
- 7. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
A Comprehensive Technical Guide to the Solubility of N-Methyl-o-toluidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the solubility characteristics of N-Methyl-o-toluidine (also known as N,2-Dimethylaniline) in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and a logical workflow for solubility assessment.
Introduction to this compound
This compound (CAS No. 611-21-2) is an aromatic organic compound with the chemical formula C₈H₁₁N. Structurally, it is a secondary amine where a methyl group and an o-tolyl group are attached to a nitrogen atom. Its molecular structure, featuring a nonpolar aromatic ring and a polar amine group, governs its solubility behavior. Understanding its solubility is critical for its application in organic synthesis, particularly in palladium-catalyzed coupling and amination reactions.
While specific quantitative data is scarce, it is generally understood that this compound is practically insoluble in water.[1][2][3] However, it is expected to be soluble in a range of organic solvents. This guide provides the methodologies to quantify this solubility.
Quantitative Solubility Data
Table 1: Illustrative Solubility Data of this compound in Select Organic Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Highly Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Dichloromethane | Halogenated | Highly Soluble |
| Toluene | Aromatic | Highly Soluble |
| Hexane | Nonpolar | Sparingly Soluble |
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available analytical instrumentation.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Place the container in a constant temperature bath or shaker, maintaining the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should have a visible excess of the undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solute to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
The concentration of this compound in the clear supernatant can be determined using a suitable analytical technique, such as gravimetric analysis or UV/Vis spectrophotometry.
-
Gravimetric Analysis
This method is straightforward and relies on the precise measurement of mass.[5][6]
Methodology:
-
Sample Preparation:
-
Accurately weigh an empty, dry evaporating dish.
-
Pipette a known volume of the filtered, saturated solution of this compound into the pre-weighed evaporating dish.
-
Reweigh the dish with the solution to determine the exact mass of the solution.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution in a fume hood. This can be achieved by gentle heating on a hot plate or in a vacuum oven at a temperature below the boiling point of this compound to prevent its evaporation.
-
-
Final Weighing:
-
Once the solvent is completely evaporated, cool the evaporating dish to room temperature in a desiccator and weigh it again. The final mass corresponds to the mass of the dissolved this compound.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100
-
UV/Vis Spectrophotometry
This method is suitable for solvents that are transparent in the UV-Vis region where this compound exhibits significant absorbance.[7][8][9]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take the filtered, saturated solution obtained from the isothermal shake-flask method and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for experimental solubility determination.
Conclusion
References
- 1. This compound [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 611-21-2 [m.chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Boiling point and density of N-Methyl-o-toluidine
An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-o-toluidine
This guide provides a comprehensive overview of the boiling point and density of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and workflow visualizations.
Introduction to this compound
This compound, also known as N,2-Dimethylaniline, is an aromatic organic compound with the linear formula CH₃C₆H₄NHCH₃[1]. It presents as a light yellow or colorless oily liquid[2][3]. This compound serves as a significant intermediate in various organic syntheses, including the preparation of certain dyes and in palladium-catalyzed coupling and amination reactions[1][4]. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its application in research and manufacturing, ensuring safe handling and optimal reaction conditions.
Chemical Identifiers:
Quantitative Physicochemical Data
The boiling point and density of this compound have been reported across various sources. These values are summarized below. Variations in reported boiling points can be attributed to differences in the atmospheric pressure at which the measurements were conducted.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 177 - 204 °C | at 740 mmHg | [1][3] |
| 207 °C | at standard pressure | [2][6][7] | |
| 208 °C | at standard pressure | ||
| 209 - 210 °C | at standard pressure | [2] | |
| Density | 0.981 g/mL | at 25 °C | [1][3] |
| 0.97 g/mL | Not specified | [2][6][7] | |
| Specific Gravity | 0.98 | 20/20 °C |
Experimental Protocols
Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods for obtaining these values for liquid amines like this compound.
Determination of Boiling Point via Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.[8] The principle is based on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure[8].
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.
-
Heating: Place the assembly into the Thiele tube, ensuring the sample is below the side arm to allow for proper convection of the heating oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or heating mantle.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the sample.
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary for high accuracy.
Determination of Density via Vibrating Tube Densimeter
Modern density measurements for liquids are often performed with high precision using a vibrating tube densimeter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the sample's density.[9][10]
Apparatus:
-
Vibrating tube densimeter (e.g., Anton Paar DMA series)
-
Syringes for sample injection
-
High-purity water and air for calibration
-
Thermostatic control unit
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions. This typically involves measuring the oscillation periods of the tube when filled with two standards of known density, usually dry air and deionized, degassed water, at a specified temperature (e.g., 25 °C).
-
Temperature Stabilization: Set the desired measurement temperature using the integrated thermostat and allow the instrument's measuring cell to stabilize.
-
Sample Injection: Carefully inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are introduced. The cell must be completely filled.
-
Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will automatically measure the oscillation period and calculate the density based on the prior calibration.
-
Data Recording: Record the density value displayed by the instrument. Multiple readings should be taken to ensure reproducibility.
-
Cleaning: After measurement, thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it completely with a stream of air to prepare for the next sample.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. This compound = 95 611-21-2 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 611-21-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 611-21-2 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. researchgate.net [researchgate.net]
Spectral Data Analysis of N-Methyl-o-toluidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for N-Methyl-o-toluidine (CAS No. 611-21-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Executive Summary
This compound, with the molecular formula C₈H₁₁N, is a substituted aniline (B41778) derivative.[1][2] Understanding its structural features is crucial for its application in research and development. This guide presents its ¹H NMR, ¹³C NMR, IR, and MS spectral data in a structured format, details the experimental protocols for data acquisition, and provides a visual workflow for spectral analysis.
Spectral Data Presentation
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 6.60 | Multiplet | 4H | Aromatic protons |
| 3.60 | Singlet | 1H | N-H proton |
| 2.85 | Singlet | 3H | N-CH₃ protons |
| 2.25 | Singlet | 3H | Ar-CH₃ protons |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 147.0 | C-N |
| 130.5 | Aromatic C-H |
| 127.0 | Aromatic C-H |
| 122.5 | C-CH₃ |
| 117.5 | Aromatic C-H |
| 109.0 | Aromatic C-H |
| 30.5 | N-CH₃ |
| 17.5 | Ar-CH₃ |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3430 | Medium, Sharp | N-H Stretch |
| 3050 - 3020 | Medium | Aromatic C-H Stretch |
| 2970 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1500 | Strong | Aromatic C=C Bending |
| 1320 | Strong | C-N Stretch |
| 750 | Strong | ortho-disubstituted benzene |
Sample Phase: Neat (liquid film). Data sourced from NIST/EPA Gas-Phase Infrared Database and other public sources.[1]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 121 | 100 | [M]⁺ (Molecular Ion) |
| 120 | 80 | [M-H]⁺ |
| 106 | 95 | [M-CH₃]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |
Ionization Method: Electron Ionization (EI) at 70 eV.[3]
Experimental Protocols
Standard protocols for the acquisition of the presented spectral data are outlined below.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR: A standard single-pulse experiment is performed with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.
-
¹³C NMR: A standard proton-decoupled ¹³C experiment is conducted with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
IR Spectroscopy
Sample Preparation: For a neat liquid sample, a thin film of this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. Electron Ionization (EI) is performed at a standard energy of 70 eV.
Instrumentation and Parameters: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-500 amu.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the structural elucidation of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
Commercial Synthesis of N,2-Dimethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethylaniline, also known as N-methyl-o-toluidine, is a crucial chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its commercial production is of significant interest to professionals in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the primary commercial synthesis methods for N,2-Dimethylaniline, complete with quantitative data, detailed experimental protocols, and process visualizations.
The industrial synthesis of N,2-Dimethylaniline predominantly follows two main routes: the direct N-methylation of o-toluidine (B26562) and a two-step process commencing with the reduction of o-nitrotoluene. The choice of a particular route is often dictated by factors such as the cost and availability of starting materials, desired product purity, and capital investment in equipment.
Core Commercial Synthesis Routes
The two primary pathways for the commercial synthesis of N,2-Dimethylaniline are:
-
Direct N-Methylation of o-Toluidine: This is the most common and direct method for producing N,2-Dimethylaniline. In this process, o-toluidine is reacted with a methylating agent, most commonly methanol (B129727), in the presence of a catalyst. This method is favored for its atom economy and relatively straightforward process. Careful control of reaction conditions is crucial to maximize the yield of the desired mono-methylated product and minimize the formation of the byproduct, N,N-dimethyl-o-toluidine.[1][2]
-
Two-Step Synthesis from o-Nitrotoluene: This alternative route begins with the reduction of o-nitrotoluene to o-toluidine, which is then subsequently N-methylated to yield N,2-Dimethylaniline. This pathway may be economically viable depending on the relative cost of o-nitrotoluene compared to o-toluidine.
Quantitative Data Summary
The following tables summarize key quantitative data for the commercial synthesis of N-methylated toluidines. It is important to note that while the data for catalyst composition and reaction parameters are derived from a process for the synthesis of the para-isomer (N-methyl-p-toluidine), they are considered to be highly analogous and representative for the commercial synthesis of the ortho-isomer, N,2-Dimethylaniline.[1]
Table 1: Catalyst Composition for N-Methylation of Toluidine [1][3][4]
| Component | Weight Percentage (%) |
| Copper (Cu) | 45.5 - 68.0 |
| Zinc (Zn) | 12.3 - 22.5 |
| Aluminum (Al) | 1.9 - 4.1 |
| Oxygen (O) | 7.8 - 28.2 |
Table 2: Typical Reaction Parameters for Catalytic N-Methylation of Toluidine with Methanol [3][4]
| Parameter | Value |
| Reaction Temperature | 200 - 300 °C |
| Pressure | Atmospheric to slightly elevated |
| Molar Ratio (o-Toluidine:Methanol) | 1:1.5 to 1:3.5 |
| Catalyst Loading | 0.3 - 1.0 kg of o-toluidine per kg of catalyst per hour |
| Expected Yield of this compound | > 85% |
| Selectivity for Mono-methylation | High, with minimal N,N-dimethyl-o-toluidine formation |
Experimental Protocols
The following are detailed experimental protocols for the key commercial synthesis methods.
Method 1: Continuous Catalytic N-Methylation of o-Toluidine with Methanol
This process is typically carried out in a fixed-bed continuous flow reactor, which allows for high throughput and consistent product quality.
1. Catalyst Preparation and Activation:
-
The catalyst, with a composition as detailed in Table 1, is typically prepared by co-precipitation of the metal nitrates followed by calcination.
-
Prior to use, the catalyst is activated in the reactor. This is achieved by heating the catalyst to 150-300°C and passing a stream of hydrogen gas, often diluted with an inert gas like nitrogen, over the catalyst bed.[3] This reduction step is crucial for achieving high catalytic activity.
2. Reaction Procedure:
-
A feed stream consisting of a mixture of o-toluidine and methanol, in a molar ratio between 1:1.5 and 1:3.5, is vaporized and preheated.[4]
-
The vaporized feed is then passed through the fixed-bed reactor containing the activated catalyst.
-
The reaction is maintained at a temperature between 200°C and 300°C and at or near atmospheric pressure.[4]
-
The catalyst loading is typically controlled between 0.3 and 1.0 kg of o-toluidine per kg of catalyst per hour to ensure optimal conversion and selectivity.[3][4]
3. Product Separation and Purification:
-
The gaseous effluent from the reactor, containing N,2-dimethylaniline, unreacted o-toluidine, excess methanol, water, and minor byproducts, is cooled and condensed.
-
The condensed liquid is then subjected to fractional distillation to separate the components.
-
Excess methanol is typically recovered and recycled back into the feed stream.
-
The product, N,2-dimethylaniline, is collected as a high-purity fraction. Unreacted o-toluidine can also be recovered and recycled.
Method 2: Two-Step Synthesis from o-Nitrotoluene
Step 1: Reduction of o-Nitrotoluene to o-Toluidine
-
o-Nitrotoluene is catalytically hydrogenated to o-toluidine. This is a standard industrial process often carried out in a slurry or fixed-bed reactor using a nickel or palladium-based catalyst.
-
The reaction is typically performed under hydrogen pressure and at an elevated temperature.
-
After the reaction is complete, the catalyst is separated by filtration, and the crude o-toluidine is purified by distillation.
Step 2: N-Methylation of o-Toluidine
-
The purified o-toluidine from Step 1 is then used as the starting material in the N-methylation process as described in Method 1.
Process Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows.
Caption: Overview of the two primary commercial synthesis routes for N,2-Dimethylaniline.
Caption: Detailed experimental workflow for the continuous N-methylation of o-toluidine.
Conclusion
The commercial synthesis of N,2-Dimethylaniline is a well-established industrial process, with the direct catalytic N-methylation of o-toluidine using methanol being the most prevalent method. This approach offers high efficiency and selectivity, particularly when employing a copper-based catalyst in a continuous flow system. The alternative route starting from o-nitrotoluene provides flexibility based on raw material costs. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to understand and potentially optimize the large-scale production of this important chemical intermediate. Further research into novel and more sustainable catalysts continues to be an area of active development in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 4. U.S. Patent for Method for producing N-methyl-p-toluidine for use as an additive for aviation gasoline Patent (Patent # 10,875,823 issued December 29, 2020) - Justia Patents Search [patents.justia.com]
An In-depth Technical Guide to the Safety of N-Methyl-o-toluidine
This guide provides a comprehensive overview of the safety information for N-Methyl-o-toluidine (CAS No. 611-21-2), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and safety precautions based on available Safety Data Sheets (SDS).
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N,2-dimethylaniline, 2-(Methylamino)toluene, N-Methyl-2-methylaniline[1][2] |
| CAS Number | 611-21-2[1] |
| EC Number | 210-260-9[1] |
| Molecular Formula | C8H11N[1] |
| Molecular Weight | 121.18 g/mol [1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to light-yellow or green liquid[1][2][3] |
| Odor | Aromatic, amine-like[4] |
| Melting Point | -10.08 °C (estimate)[1] |
| Boiling Point | 177 - 204 °C at 987 hPa[1] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup[1] |
| Density | 0.981 g/cm³ at 25 °C[1] |
| Vapor Pressure | 0.225 mmHg at 25°C[3] |
| Water Solubility | Practically insoluble[3] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicates significant potential health effects.
| Effect | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause damage to organs.[1][2][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1][2][5] |
| Health Effects | May cause respiratory tract irritation upon inhalation.[6] It can be absorbed through the skin, causing irritation.[6] It may also cause eye irritation.[6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications and corresponding hazard statements are summarized below.
| Classification | Code | Description |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[5] |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][5] |
Hazard Pictograms:
-
Skull and crossbones (GHS06)
-
Health hazard (GHS08)
Experimental Protocols
Detailed experimental protocols for the toxicological and physical-chemical property testing are not provided in the summarized Safety Data Sheets. These studies are typically conducted according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), but specific methodologies for this compound are not available in the provided search results.
Safety and Handling Workflows
The following diagrams illustrate the recommended workflows for handling this compound safely.
Caption: GHS Hazard Communication Workflow for this compound.
Caption: First Aid Procedures for this compound Exposure.
Caption: Firefighting Workflow for this compound.
Caption: Accidental Release Measures for this compound.
Handling, Storage, and Transportation
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition - No smoking.[1]
-
Wash hands thoroughly after handling.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1][5]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
The product is air and light sensitive; store under an inert gas.[1][2]
Transportation:
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
|---|---|---|---|---|
| ADR/RID | 2810 | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | 6.1 | III |
| IMDG | 2810 | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | 6.1 | III |
| IATA | 2810 | Toxic liquid, organic, n.o.s. (this compound) | 6.1 | III |
References
An In-depth Technical Guide to the Core Characteristics of Toluidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toluidine, an aromatic amine fundamental to numerous chemical syntheses, exists as three distinct isomers: ortho-, meta-, and para-toluidine. While sharing the same molecular formula (C₇H₉N), the positional variance of the methyl group relative to the amino group on the benzene (B151609) ring imparts significant differences in their physicochemical properties, reactivity, and toxicological profiles.[1] This guide provides a comprehensive overview of the core characteristics of these isomers, including their physical and chemical properties, detailed experimental protocols for their characterization, and a summary of their toxicological data. This information is critical for researchers and professionals in drug development and other scientific fields who utilize toluidines as intermediates or building blocks in their work.
Physicochemical Properties
The structural differences among the toluidine isomers directly influence their physical properties. p-Toluidine (B81030), with its symmetrical structure, is a solid at room temperature, which allows for more efficient packing in a crystal lattice.[2] In contrast, the less symmetrical o- and m-toluidine (B57737) are liquids.[2] These differences extend to their boiling points, densities, and basicity (pKa), as detailed in the comparative table below.
Table 1: Physicochemical Properties of Toluidine Isomers
| Property | o-Toluidine (B26562) (2-Methylaniline) | m-Toluidine (3-Methylaniline) | p-Toluidine (4-Methylaniline) |
| CAS Number | 95-53-4 | 108-44-1 | 106-49-0 |
| Molecular Weight | 107.15 g/mol | 107.15 g/mol | 107.15 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to light-yellow liquid | Colorless to light yellow solid (flakes)[3] |
| Melting Point | -23 °C to -16 °C | -30 °C | 43-45 °C[3] |
| Boiling Point | 199-202 °C | 203-204 °C | 200 °C[3] |
| Density | 1.004 g/cm³ (at 20°C) | 0.989 g/cm³ (at 20°C) | 1.046 g/cm³ |
| pKa of Conjugate Acid | 4.45 | 4.73 | 5.08 |
| Water Solubility | 1.5 g/100 mL (at 25°C) | Slightly soluble | 0.7 g/100 mL (at 20°C)[3] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | Soluble in alcohol and ether | Soluble in alcohol, ether, and acetone[3] |
Chemical Properties and Reactivity
The toluidine isomers are weakly basic aromatic amines, with their basicity influenced by the electronic and steric effects of the methyl group.[2] The electron-donating methyl group increases the electron density on the nitrogen atom, making toluidines more basic than aniline.[1] p-Toluidine is the most basic of the three due to the +I (inductive) and hyperconjugation effects of the methyl group at the para position, which effectively increases electron density on the amino group.[1] The ortho isomer is the least basic due to the "ortho effect," where the steric hindrance from the adjacent methyl group destabilizes the protonated form.[1]
All three isomers undergo typical reactions of aromatic amines, such as N-acetylation, diazotization, and electrophilic aromatic substitution.[1] The position of the methyl group directs the regioselectivity of these reactions.
Toxicological Summary
The toluidine isomers are classified as hazardous substances and should be handled with appropriate safety precautions. They are toxic if inhaled, ingested, or absorbed through the skin.[3] A primary health concern associated with toluidine exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. o-Toluidine is also recognized as a known human carcinogen, primarily linked to an increased risk of bladder cancer.[4]
Table 2: Toxicological Data for Toluidine Isomers
| Toxicological Endpoint | o-Toluidine | m-Toluidine | p-Toluidine |
| Oral LD50 (rat) | 670 mg/kg | 450 mg/kg | 336 mg/kg |
| Dermal LD50 (rabbit) | 3250 mg/kg | 3250 mg/kg | 890 mg/kg |
| Carcinogenicity | Known human carcinogen (Group 1 - IARC)[4] | Limited evidence in animals | Evidence of carcinogenicity in animals |
Experimental Protocols
The following are detailed methodologies for the characterization of toluidine isomers.
Synthesis of Toluidine Isomers by Reduction of Nitrotoluenes
Principle: A common laboratory method for the synthesis of toluidines is the reduction of the corresponding nitrotoluene isomer using a metal in an acidic medium, such as tin and hydrochloric acid.
Materials:
-
o-, m-, or p-nitrotoluene
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 30%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, add the appropriate nitrotoluene isomer and granulated tin.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
Once the addition of HCl is complete, heat the mixture to reflux with continuous stirring until the reaction is complete (indicated by the disappearance of the yellow color of the nitrotoluene).
-
Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts and liberate the free toluidine.
-
Extract the toluidine from the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
The crude toluidine can be purified by distillation (for o- and m-isomers) or recrystallization (for p-isomer).
Determination of Melting Point (for p-Toluidine)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For a pure crystalline compound, this occurs over a narrow temperature range.
Materials:
-
p-Toluidine sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the p-toluidine sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point of p-toluidine (43-45°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Boiling Point (for o- and m-Toluidine)
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.
Materials:
-
o- or m-toluidine sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure:
-
Place a small amount (a few mL) of the liquid toluidine isomer into a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer and immerse them in a heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.
Determination of pKa by Potentiometric Titration
Principle: The pKa of a weak base can be determined by titrating it with a strong acid and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Materials:
-
Toluidine isomer sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Suitable solvent (e.g., a mixture of ethanol (B145695) and water)
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the toluidine isomer and dissolve it in a suitable solvent mixture in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill a buret with the standardized HCl solution.
-
Record the initial pH of the toluidine solution.
-
Add the HCl solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Plot a graph of pH versus the volume of HCl added.
-
Determine the equivalence point from the graph (the midpoint of the steep portion of the curve).
-
The volume of HCl at the half-equivalence point is half the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the toluidine.
Determination of Solubility
Principle: The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature.
Materials:
-
Toluidine isomer samples
-
Test tubes
-
Solvents: deionized water, 0.1 M HCl, and a nonpolar organic solvent (e.g., toluene (B28343) or hexane).
Procedure (Qualitative):
-
Place a small, measured amount (e.g., 20 mg) of the toluidine isomer into a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Stir or shake the mixture vigorously for about one minute.
-
Observe if the solid dissolves completely, partially, or not at all. Record the observation.
-
For the liquid isomers, add a few drops to the solvent and observe if they are miscible (form a single phase) or immiscible (form two separate layers).
Visualizations
Caption: Relationship between the core toluene structure and the three toluidine isomers.
References
N-Methyl-o-toluidine and its Relation to o-toluidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-Methyl-o-toluidine and its parent compound, o-toluidine (B26562). It aims to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing the chemical properties, synthesis, metabolic pathways, and toxicological profiles of these two aromatic amines. While extensive data is available for o-toluidine, a known human carcinogen, this guide also highlights the significant data gaps in the scientific literature regarding the metabolic fate and toxicity of its N-methylated derivative. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for relevant analytical procedures and syntheses are provided, alongside visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
o-Toluidine, an isomer of toluidine, is a high-production-volume chemical primarily used in the synthesis of dyes, pigments, rubber vulcanization accelerators, and pesticides.[1][2] Its established carcinogenicity, particularly in relation to bladder cancer, has led to extensive research into its metabolic activation and toxicological mechanisms.[3][4] this compound, a derivative of o-toluidine, is utilized in organic synthesis, including in palladium-catalyzed coupling reactions.[5][6] Understanding the relationship between these two compounds is crucial for assessing the potential risks associated with this compound and for the development of safer alternatives. This guide provides a comparative overview of their chemical and physical properties, synthesis routes, and, where data is available, their metabolic and toxicological profiles.
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of this compound and o-toluidine is presented in Table 1. Both compounds are liquids at room temperature with similar boiling points and densities. Their solubility in water is limited, but they are soluble in organic solvents.
Table 1: Chemical and Physical Properties of this compound and o-toluidine
| Property | This compound | o-toluidine |
| CAS Number | 611-21-2 | 95-53-4 |
| Molecular Formula | C₈H₁₁N | C₇H₉N |
| Molecular Weight | 121.18 g/mol | 107.15 g/mol |
| Appearance | White to Yellow to Green clear liquid | Colorless to pale-yellow liquid, becomes reddish-brown on exposure to air and light |
| Boiling Point | 207 °C | 199-200 °C |
| Melting Point | -10.08 °C (estimate) | -23 °C |
| Density | 0.97 g/cm³ | 1.00 g/cm³ |
| Flash Point | 79.4 °C | 85 °C |
| Water Solubility | Practically insoluble | 1.66 g/100 mL |
| pKa | 4.72 ± 0.10 (Predicted) | 4.4-5.1 |
Synthesis and Manufacturing
Synthesis of o-toluidine
The industrial synthesis of o-toluidine is a well-established process. It begins with the nitration of toluene, which produces a mixture of nitrotoluene isomers. The ortho-isomer, o-nitrotoluene, is then separated from the mixture by distillation and subsequently reduced to o-toluidine via catalytic hydrogenation.
Synthesis of this compound
This compound can be synthesized from o-toluidine through N-alkylation. Common methods include:
-
Reaction with Methylating Agents: o-toluidine can be reacted with methylating agents such as methyl iodide in the presence of a base.
-
Reaction with Benzotriazole (B28993) and a Methyl Source: A method involving the reaction of o-toluidine with benzotriazole has also been described.[5]
A general logical workflow for the synthesis of this compound from o-toluidine is depicted below.
Metabolism
Metabolism of o-toluidine
The metabolism of o-toluidine has been extensively studied, primarily in rats. It undergoes a complex series of biotransformations primarily in the liver, involving both activation and detoxification pathways.[1][10] The major metabolic pathways include:
-
N-acetylation: A significant detoxification pathway.[10]
-
Ring Hydroxylation: Primarily at the 4-position (para to the amino group) to form 4-amino-m-cresol, which is a major metabolic route.[1][11] Hydroxylation can also occur at the 6-position to a lesser extent.[1]
-
N-oxidation: This is a critical activation pathway that leads to the formation of N-hydroxy-o-toluidine, a carcinogenic metabolite.[12] This metabolite can be further oxidized to o-nitrosotoluene.[1]
-
Methyl Group Oxidation: Oxidation of the methyl group is a minor pathway.[1]
-
Conjugation: The hydroxylated and N-hydroxylated metabolites undergo conjugation with sulfates and glucuronic acid to facilitate their excretion.[1][11]
The metabolic activation of o-toluidine is believed to be a key step in its carcinogenicity. The N-hydroxy-o-toluidine metabolite is transported to the urinary bladder, where under acidic conditions, it can be released from its conjugates and form reactive electrophilic species that can bind to DNA, leading to mutations and tumor initiation.[12]
Metabolism of this compound
There is a significant lack of published data on the metabolism of this compound. It is plausible that it could undergo N-demethylation to form o-toluidine, which would then follow the established metabolic pathways of the parent compound. Alternatively, it could undergo ring hydroxylation or oxidation of the N-methyl group. Further research is critically needed to elucidate the metabolic fate of this compound.
Toxicology and Carcinogenicity
o-toluidine
The toxicity and carcinogenicity of o-toluidine are well-documented.
-
Acute Toxicity: Acute exposure can cause methemoglobinemia, leading to cyanosis and central nervous system depression.[13]
-
Chronic Toxicity: Chronic exposure in workers has been associated with anemia, anorexia, weight loss, skin lesions, and central nervous system depression.[13]
-
Carcinogenicity: o-Toluidine is classified as a "known to be a human carcinogen" by the National Toxicology Program (NTP) and is listed as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with a strong association with an increased risk of bladder cancer.[4][14] Animal studies have also shown that o-toluidine induces tumors in the spleen, liver, and urinary bladder.[13]
Table 2: Summary of Toxicological Data for o-toluidine
| Endpoint | Species | Route of Exposure | Effect |
| Acute Toxicity | Human | Inhalation, Dermal, Ingestion | Methemoglobinemia, CNS depression |
| Chronic Toxicity | Human | Occupational | Anemia, anorexia, weight loss, skin lesions, CNS depression |
| Carcinogenicity | Human | Occupational | Bladder cancer |
| Carcinogenicity | Rat | Oral | Spleen, liver, and urinary bladder tumors |
| Carcinogenicity | Mouse | Oral | Spleen, liver, and urinary bladder tumors |
This compound
The toxicological properties of this compound have not been thoroughly investigated.[3] The available safety data sheet indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[15] Due to the structural similarity to o-toluidine and the potential for its metabolism to o-toluidine, there is a concern that this compound may also possess carcinogenic properties. However, without experimental data, this remains speculative.
Experimental Protocols
Synthesis of N,N-dimethyl-o-toluidine (as a proxy for N-methylation)
The following protocol is for the synthesis of N,N-dimethyl-o-toluidine and can be adapted for the synthesis of this compound by adjusting the stoichiometry of the methylating agent.
Materials:
-
o-toluidine (15 g)
-
Methyl iodide (42 g)
-
Sodium carbonate (16 g)
-
Water (250 ml)
-
Sodium hydroxide (B78521) solution
-
Ether
-
Solid potassium hydroxide
Procedure:
-
Dissolve o-toluidine, methyl iodide, and sodium carbonate in water in a flask equipped with a reflux condenser.
-
Heat the mixture on a water bath under reflux for approximately 2 hours, or until methyl iodide no longer condenses.
-
Make the solution strongly alkaline with sodium hydroxide solution.
-
Extract the N,N-dimethyl-o-toluidine with ether.
-
Dry the ether extract over solid potassium hydroxide.
-
Distill the dried extract to obtain the product, which comes over at 175-185 °C.[16]
Analysis of o-toluidine by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., Shim-pak CLC ODS).
Mobile Phase:
-
Methanol-water mixture. The exact ratio should be optimized for the specific column and system.
Procedure:
-
Sample Preparation: For aqueous samples, a solid-phase extraction (SPE) step using a C18 cartridge can be used for extraction and preconcentration. Elute with methanol.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Separation: Elute the column with the methanol-water mobile phase.
-
Detection: Monitor the eluent at 230 nm and 254 nm.[17]
Analysis of o-toluidine Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-INNOWax).
-
Flame ionization detector (FID) or a mass spectrometer.
Procedure for Workplace Air Samples:
-
Sample Collection: Collect o-toluidine vapor from the air using a silicone tube.
-
Desorption: Desorb the collected analyte with absolute ethanol.
-
Injection and Separation: Inject the desorption solution into the GC. The separation is performed on a polyethylene (B3416737) glycol capillary column.
-
Detection: Detect the analyte using an FID.[18]
Procedure for Metabolite Analysis in Biological Samples (General):
-
Extraction: Extract metabolites from the biological matrix (e.g., urine) using a suitable solvent extraction or SPE method.
-
Derivatization (if necessary): Some metabolites may require derivatization to increase their volatility and thermal stability for GC analysis.
-
Injection and Separation: Inject the prepared sample into the GC-MS.
-
Detection and Identification: The mass spectrometer is used to detect and identify the metabolites based on their mass spectra.
Discussion and Future Perspectives
This guide provides a comprehensive overview of the available scientific literature on this compound and its parent compound, o-toluidine. While the chemical properties and synthesis of both compounds are reasonably well-described, a stark contrast exists in the depth of knowledge regarding their metabolism and toxicity. The extensive research on o-toluidine, driven by its established human carcinogenicity, has elucidated its complex metabolic pathways, leading to the identification of the key carcinogenic metabolite, N-hydroxy-o-toluidine.
In contrast, the metabolic fate and toxicological profile of this compound remain largely unknown. This represents a significant data gap that warrants immediate attention from the scientific community. Given the structural similarity to o-toluidine and the potential for N-demethylation to the parent amine, it is imperative to conduct thorough studies on the metabolism, genotoxicity, and carcinogenicity of this compound. Such studies are crucial for accurate risk assessment and for ensuring the safety of individuals who may be exposed to this compound in research or industrial settings.
Future research should focus on:
-
In vitro and in vivo metabolism studies of this compound to identify its metabolites and metabolic pathways.
-
Genotoxicity assays to assess its mutagenic and clastogenic potential.
-
Long-term carcinogenicity bioassays in animal models.
-
Development and validation of sensitive analytical methods for the biomonitoring of this compound and its potential metabolites in exposed individuals.
By addressing these research needs, a more complete understanding of the risks associated with this compound can be achieved, enabling informed decisions regarding its use and regulation.
Conclusion
o-Toluidine is a well-characterized human carcinogen with a detailed understanding of its metabolic activation to genotoxic species. This compound, its N-methylated derivative, shares similar chemical properties but suffers from a profound lack of metabolic and toxicological data. This guide has summarized the current state of knowledge for both compounds, highlighting the critical need for further research into the biological properties of this compound to ensure a comprehensive understanding of its potential health risks. The provided experimental protocols and diagrams serve as a valuable resource for researchers initiating studies in this area.
References
- 1. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | 611-21-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Toluidine - Wikipedia [en.wikipedia.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. o-Toluidine - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 611-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. prepchem.com [prepchem.com]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of o-toluidine in workplace air by solvent desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Dye Revolution: A Technical Guide to the Discovery and History of Methylated Toluidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serendipitous discovery of mauveine by William Henry Perkin in 1856 from impure aniline (B41778), which contained toluidine isomers, marked the dawn of the synthetic dye industry.[1] This pivotal moment in chemistry not only revolutionized the textile industry with a vibrant new palette of colors but also laid the groundwork for the systematic investigation of aromatic amines and their derivatives. Among these, the methylated toluidines have emerged as a cornerstone of synthetic organic chemistry, with their influence extending from the dye industry to modern pharmaceuticals and materials science. This in-depth technical guide explores the discovery, history, and core chemical principles of methylated toluidines, providing researchers and drug development professionals with a comprehensive understanding of these versatile compounds.
The Dawn of an Era: Discovery and Early History
The story of methylated toluidines begins with the discovery of their parent compounds, the toluidine isomers. In 1845, James Sheridan Muspratt and August Wilhelm von Hofmann first identified and named the ortho-, meta-, and para-toluidine isomers.[2] These compounds are aromatic amines with a chemical structure similar to aniline, but with a methyl group substituted on the benzene (B151609) ring.[2] The initial focus of their application was in the burgeoning synthetic dye industry, where they were often present as impurities in aniline derived from coal tar.[1][3]
The development of the synthetic dye industry in the latter half of the 19th century was propelled by the work of chemists like Johann Peter Griess, who in 1858, discovered the diazotization reaction of arylamines. This reaction became a fundamental process in the synthesis of a vast array of azo dyes, which currently account for over half of the commercial dyes produced.
The deliberate methylation of toluidines represented a significant advancement, allowing for the fine-tuning of color and properties of the resulting dyes. This exploration into the synthesis of N-methylated and N,N-dimethylated toluidines opened up new avenues for creating a wider spectrum of colors with improved fastness and other desirable characteristics.
Physicochemical Properties of Methylated Toluidines
The position of the methyl and amino groups on the benzene ring, as well as the degree of N-methylation, significantly influences the physicochemical properties of these compounds. A comprehensive summary of these properties is presented in the tables below.
Table 1: Physical Properties of Toluidine Isomers
| Property | o-Toluidine | m-Toluidine | p-Toluidine (B81030) |
| Molecular Formula | C₇H₉N | C₇H₉N | C₇H₉N |
| Molecular Weight ( g/mol ) | 107.15 | 107.15 | 107.15 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | White lustrous plates or leaflets |
| Melting Point (°C) | -23 | -30 | 43 |
| Boiling Point (°C) | 199-200 | 203-204 | 200 |
| Density (g/cm³) | 1.00 | 0.98 | 1.05 |
| CAS Number | [95-53-4] | [108-44-1] | [106-49-0] |
Data sourced from[2]
Table 2: Physical Properties of Selected Methylated Toluidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) |
| N-Methyl-m-toluidine | C₈H₁₁N | 121.18 | Light orange to yellow to green clear liquid | -10.08 (estimate) | 204-206 (at 5 mmHg) | 0.957 | 90 |
| N,N-Dimethyl-m-toluidine | C₉H₁₃N | 135.21 | Clear colorless liquid | - | 215 | 0.93 | 185 |
| N,N-Dimethyl-p-toluidine | C₉H₁₃N | 135.21 | Clear colorless liquid with an aromatic odor | -15 | 211 | 0.937 | 76 |
Key Synthetic Methodologies
The synthesis of methylated toluidines can be achieved through several key methodologies. The choice of method often depends on the desired degree of methylation (mono- or di-methylation) and the starting materials available.
N-Methylation of Toluidines with Dimethyl Sulfate (B86663)
A common and efficient method for the N-methylation of toluidines is the use of dimethyl sulfate as a methylating agent. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the toluidine attacks the methyl group of dimethyl sulfate.
Experimental Protocol: Synthesis of N,N-Dimethyl-p-toluidine using Dimethyl Sulfate [6]
-
Dissolution: Dissolve a quantified amount of p-toluidine in distilled water.
-
Reaction Setup: Transfer the solution to a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser.
-
Catalyst Addition: Add a suitable catalyst to the flask.
-
Methylating Agent Addition: While stirring, slowly add dimethyl sulfate via the dropping funnel. A molar ratio of toluidine to dimethyl sulfate of 3:5 is typically used.
-
Temperature Control: Maintain the reaction temperature at approximately 60°C.
-
Reaction Time: After the addition of dimethyl sulfate is complete, continue stirring the mixture at 60°C for 30 minutes.
-
Neutralization: Cool the reaction mixture to below 35°C and slowly add a sodium hydroxide (B78521) (NaOH) solution to neutralize the reactants.
-
Work-up: The neutralized mixture can then be worked up to isolate the N,N-dimethyl-p-toluidine. This may involve extraction with an organic solvent, followed by drying and purification.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Reductive Amination with Formaldehyde
Reductive amination is a versatile method for preparing methylated amines. This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate from the reaction of a primary or secondary amine with a carbonyl compound (in this case, formaldehyde), followed by the reduction of this intermediate to the corresponding methylated amine.[7] The Eschweiler-Clarke reaction is a specific type of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[8]
Experimental Protocol: Reductive Amination of p-Toluidine with Formaldehyde [9][10]
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask), combine the primary amine (p-toluidine) and the aldehyde (formaldehyde).
-
Solvent: Add a suitable solvent, such as methanol, to dissolve the reactants.
-
Catalyst: To accelerate the formation of the imine intermediate, add a few drops of a weak acid catalyst, such as acetic acid.
-
Stirring: Stir the mixture at room temperature to facilitate the formation of the imine.
-
Reducing Agent Addition: Once the imine formation is underway (or complete), add a reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose.[7] Add the reducing agent portion-wise to control the reaction rate.
-
Reaction Monitoring: Continue stirring until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated by quenching the reaction (e.g., with water) and extracting the product into an organic solvent.
-
Purification: The crude product can be purified using techniques such as column chromatography or distillation.
Biological Significance and Toxicological Profile
While highly valuable in chemical synthesis, some methylated toluidines have been shown to exhibit toxicity. N,N-dimethyl-p-toluidine, for example, is used as an accelerator in dental materials and bone cements, leading to potential human exposure.[11] Studies have shown that it can induce toxic and carcinogenic effects in rodents.[12]
Metabolic Pathway of N,N-Dimethyl-p-toluidine
The metabolism of N,N-dimethyl-p-toluidine involves several key transformations in the liver. The primary metabolic pathways include N-demethylation, N-oxidation, and aromatic hydroxylation, followed by conjugation reactions to facilitate excretion.
Caption: Metabolic pathway of N,N-Dimethyl-p-toluidine.
Toxicity and the Nrf2 Signaling Pathway
The toxicity of N,N-dimethyl-p-toluidine is linked to oxidative stress.[12] Exposure to this compound can lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key cellular defense mechanism against oxidative and electrophilic stress.[13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[14] Xenobiotics or their metabolites can generate reactive oxygen species (ROS) or act as electrophiles, leading to the modification of Keap1 and the release of Nrf2.[15] Nrf2 then translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes.[16]
Caption: Nrf2 signaling pathway activation by methylated toluidines.
Modern Applications and Future Directions
The utility of methylated toluidines extends far beyond the dye industry. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[17] For instance, N,N-dimethyl-p-toluidine serves as a polymerization accelerator for acrylates and epoxy resins.[18]
In drug development, the introduction of a methyl group can significantly alter the pharmacological properties of a molecule, affecting its solubility, metabolic stability, and target binding affinity. The selective synthesis of N-monomethylated amines is of particular interest as it can lead to drug candidates with enhanced activity.[17]
Experimental Workflow: From Synthesis to Characterization
A typical experimental workflow for the synthesis and characterization of a methylated toluidine involves several key stages, from the initial reaction to the final analysis of the purified product.
Caption: Experimental workflow for methylated toluidine synthesis.
Analytical Techniques
The characterization and quality control of methylated toluidines rely on a suite of modern analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is widely used to determine the purity of methylated toluidines and to identify reaction byproducts.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for the separation of toluidine isomers and their methylated derivatives, which often have very similar physical properties. Various HPLC methods, including reversed-phase and cation-exchange chromatography, have been developed for this purpose.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of the synthesized methylated toluidines, confirming the position and number of methyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, confirming the presence of the amine and aromatic functionalities.
Conclusion
From their historical roots in the vibrant world of synthetic dyes to their contemporary applications in pharmaceuticals and materials science, methylated toluidines have proven to be remarkably versatile and enduringly important molecules. A thorough understanding of their history, physicochemical properties, and synthetic methodologies is crucial for researchers and scientists seeking to harness their potential in various fields. As our understanding of their biological interactions and toxicological profiles grows, so too will our ability to utilize these fundamental building blocks of organic chemistry in a safe and innovative manner, continuing the legacy of discovery that began over a century and a half ago.
References
- 1. mdpi.com [mdpi.com]
- 2. Toluidine - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Dimethyl-P-Toluidine cas 99-97-8 [minglangchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. DSpace [open.bu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. certifico.com [certifico.com]
- 12. N,N-dimethyl-p-toluidine, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. N, N-DIMETHYL-PARA-TOLUIDINE - Ataman Kimya [atamanchemicals.com]
- 19. shimadzu.com [shimadzu.com]
- 20. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 21. helixchrom.com [helixchrom.com]
A Comprehensive Technical Guide to the Storage and Stability of N-Methyl-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the storage and stability conditions for N-Methyl-o-toluidine. The following sections detail the essential physical and chemical properties, recommended storage protocols, stability profile, and experimental methodologies for assessing its degradation, tailored for professionals in research and drug development.
Core Properties of this compound
This compound, also known as N,2-dimethylaniline, is a substituted aromatic amine with the chemical formula C₈H₁₁N.[1] Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures. Key data is summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | White to Yellow to Green clear liquid[1] |
| Molecular Formula | C₈H₁₁N[1] |
| Molecular Weight | 121.18 g/mol [1] |
| Boiling Point | 177 - 204 °C[2] |
| Melting Point/Freezing Point | -10.08 °C (estimate)[2] |
| Relative Density | 0.981 g/cm³ at 25 °C[2] |
| Flash Point | 79.4 °C (closed cup)[2] |
Table 2: Chemical and Safety Data for this compound
| Property | Value |
| CAS Number | 611-21-2[1] |
| Purity | >95.0% (GC)[1] |
| InChI Key | GUAWMXYQZKVRCW-UHFFFAOYSA-N |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), STOT RE 2, Aquatic Chronic 3 |
| Signal Word | Danger |
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel. This compound is sensitive to both air and light.[1][3]
Storage Recommendations:
-
Temperature: Store in a cool, dark place. A recommended storage temperature is below 15°C.[1]
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation.[1][3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
Handling Precautions:
-
Use in a well-ventilated area or outdoors.[1]
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.
-
Do not eat, drink, or smoke when using this product.[1]
The logical workflow for the storage and handling of this compound is illustrated in the diagram below.
Caption: Workflow for the proper storage and handling of this compound.
Stability Profile and Degradation
This compound is stable under recommended storage conditions.[2] However, it is susceptible to degradation when exposed to certain environmental factors.
Conditions to Avoid:
-
Light: The compound is light-sensitive, and exposure can lead to degradation.[1][3]
-
Air: As an aromatic amine, it is sensitive to air and can undergo oxidation.[1][3] The material may darken upon exposure to air.[5]
-
Heat, Flames, and Sparks: this compound is a combustible liquid.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]
Hazardous Decomposition Products:
Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the stability of this compound. Such a method can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the analysis of aromatic amines and their degradation products.
The following is a generalized protocol for a forced degradation study to develop and validate a stability-indicating HPLC method for this compound.
Objective: To identify potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow for a Stability Study:
The diagram below outlines a typical workflow for conducting a stability study of this compound.
Caption: A typical experimental workflow for a stability study of this compound.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period. At various time points, withdraw samples and dilute to the working concentration.
-
Thermal Degradation: Place a sample of the solid this compound in a controlled temperature oven at 80°C for a specified period. Also, expose a solution of the compound to the same thermal stress. At various time points, withdraw samples, dissolve if necessary, and dilute to the working concentration.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of aromatic amines could be a gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH).
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the unstressed control.
-
Assess the peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no degradation products are co-eluting.
-
Calculate the percentage of degradation.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
-
Conclusion
The stability and integrity of this compound are best maintained through strict adherence to recommended storage and handling protocols. Key considerations include storage in a cool, dark environment under an inert atmosphere and the avoidance of incompatible materials. For research and development purposes, the implementation of a robust, validated stability-indicating analytical method, such as the HPLC method outlined in this guide, is essential for accurately assessing the stability of this compound and ensuring the quality and reliability of experimental outcomes.
References
Methodological & Application
Application Notes and Protocols: N-Methyl-o-toluidine in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-o-toluidine is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. One of the most powerful methods for incorporating this moiety is through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen (C-N) bond between this compound and an aryl or heteroaryl halide or pseudohalide. The resulting N-aryl-N-methyl-o-toluidine derivatives are key intermediates in the synthesis of a variety of target molecules.
These application notes provide an overview of the use of this compound as a reactant in palladium-catalyzed coupling reactions, with a focus on the Buchwald-Hartwig amination. Detailed experimental protocols and representative data are presented to guide researchers in the successful application of this methodology.
Data Presentation: Representative Yields in Buchwald-Hartwig Amination
Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Anilines
| Entry | Aryl Bromide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 2 | 98 |
| 2 | 4-Bromoanisole | N-Methylaniline | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | N-Methylaniline | Pd(OAc)₂ (1) / RuPhos (2) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 4 | 2-Bromotoluene | N-Methylaniline | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS | THF | 70 | 12 | 92 |
| 5 | 1-Bromonaphthalene | N-Methylaniline | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane | 100 | 20 | 90 |
Data in this table is representative and compiled from studies on similar secondary anilines. Yields are isolated yields.
Table 2: Palladium-Catalyzed Amination of Aryl Chlorides with Secondary Anilines
| Entry | Aryl Chloride | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (2) / XPhos G3 (4) | NaOt-Bu | Toluene | 100 | 24 | 91 |
| 2 | 4-Chloroanisole | N-Methylaniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 36 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | N-Methylaniline | Pd₂(dba)₃ (2) / BrettPhos (4) | Cs₂CO₃ | Toluene | 120 | 48 | 78 |
| 4 | 2-Chlorotoluene | N-Methylaniline | Pd-PEPPSI-IPr (3) | NaOt-Bu | Dioxane | 100 | 24 | 88 |
| 5 | 1-Chloronaphthalene | N-Methylaniline | Pd(OAc)₂ (2) / DavePhos (4) | LHMDS | THF | 80 | 30 | 82 |
Data in this table is representative and compiled from studies on similar secondary anilines. Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions, such as higher temperatures, longer reaction times, and more active catalyst systems. Yields are isolated yields.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with aryl bromides and aryl chlorides. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Using a syringe, add the anhydrous toluene, followed by the this compound.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-N-methyl-o-toluidine.
Protocol 2: Coupling of this compound with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, Pd(OAc)₂, RuPhos, and potassium phosphate to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Using a syringe, add the anhydrous dioxane, followed by the this compound.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of aryl chlorides, longer reaction times (e.g., 24-48 hours) may be required.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-methyl-o-toluidine.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Application Notes and Protocols for N-methylation of o-Toluidine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-methylation of o-toluidine (B26562), a key transformation in the synthesis of various pharmaceuticals and fine chemicals. The following sections outline established laboratory methods, including the classic Eschweiler-Clarke reaction and a modern, greener approach using dimethyl carbonate.
Overview of N-methylation Methods
The introduction of a methyl group to the nitrogen atom of o-toluidine can be achieved through several synthetic routes. The choice of method often depends on factors such as desired selectivity (mono- vs. di-methylation), scale, and environmental considerations. Two primary and effective methods are detailed below.
Experimental Protocols
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines.[1][2][3][4] It utilizes an excess of formic acid and formaldehyde (B43269) to yield the corresponding tertiary amine, effectively preventing the formation of quaternary ammonium (B1175870) salts.[2][3][4]
Reaction Principle: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid. The formic acid acts as a hydride donor, and the reaction is driven forward by the release of carbon dioxide.[1] For a primary amine like o-toluidine, the process repeats to yield the N,N-dimethylated product.[1]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (1.0 eq).
-
Reagent Addition: To the stirred o-toluidine, add formic acid (2.5 - 3.0 eq) followed by an aqueous solution of formaldehyde (37%, 2.5 - 3.0 eq). The addition should be done carefully as the initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide to basify the mixture to a pH > 10. This step should be performed in an ice bath as it is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N,N-dimethyl-o-toluidine can be purified by vacuum distillation to obtain the final product.
Quantitative Data Summary (Eschweiler-Clarke and related Reductive Aminations):
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| Secondary Amine | Formic acid, 37% aq. formaldehyde | 80 °C, 18 h | Tertiary Amine | 98% | [2] |
| o-toluidine | 90% Formic acid | Steam bath, 3 h | o-Formotoluide (intermediate) | 85-89% | [5] |
| p-toluidine | Formaldehyde, Formic acid | Not specified | N,N-dimethyl-p-toluidine | High | [6] |
Method 2: N-methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is considered a green methylating agent due to its low toxicity and the fact that it produces benign byproducts.[7][8] This method can be highly selective for mono-N-methylation, particularly when catalyzed by zeolites or other catalysts.[8][9][10]
Reaction Principle: The reaction involves the nucleophilic attack of the amine on the methyl group of DMC. The selectivity for mono-methylation is often achieved through an in situ protection-deprotection pathway involving a carbamate (B1207046) intermediate.[7]
Detailed Protocol (Batch Process with Zeolite Catalyst):
-
Catalyst Activation: If required, activate the NaY faujasite zeolite catalyst by heating it under vacuum.
-
Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser, add o-toluidine (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and the NaY zeolite catalyst (e.g., in a 1:1 weight ratio with the substrate).[8][9][10]
-
Heating: Heat the reaction mixture to the boiling point of DMC (90 °C) and maintain it under reflux.[8][9] For less reactive anilines, higher temperatures (up to 130 °C or more) in an autoclave might be necessary.[8][9]
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the zeolite catalyst and wash it with a suitable organic solvent.
-
Remove the excess DMC and solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or vacuum distillation.
-
Quantitative Data Summary (N-methylation with DMC for various anilines):
| Substrate | Catalyst/Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Aminophenol | NaY faujasite | 90 | 5 | p-(N-methylamino)phenol | 91 | [9][10] |
| o-Aminophenol | NaY faujasite | 90 | 4 | o-(N-methylamino)phenol | 99 | [9][10] |
| m-Aminophenol | NaY faujasite | 90 | 6 | m-(N-methylamino)phenol | 98 | [9][10] |
| 4-Chloroaniline | DBU (continuous flow) | 250 | 0.2 | N-methyl-4-chloroaniline | 88 | [7] |
Visualizations
Reaction Mechanism: Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation of o-toluidine.
Experimental Workflow: N-methylation using DMC
Caption: Experimental workflow for the N-methylation of o-toluidine using dimethyl carbonate.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Methyl-o-toluidine in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-o-toluidine is a versatile aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, particularly azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants.[1] Their applications span across numerous industries, including textiles, printing, and cosmetics.[2] In the realm of biomedical research and drug development, certain azo compounds have garnered interest for their potential biological activities, including antimicrobial and antineoplastic properties.[1][3]
The synthesis of azo dyes from this compound typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with this compound, which acts as a coupling agent. The specific properties of the resulting dye, such as its color and fastness, are determined by the chemical structures of both the diazo and the coupling components.
These application notes provide a comprehensive overview of the synthesis of azo dyes using this compound as a coupling agent, including detailed experimental protocols and characterization data.
Data Presentation
The following table summarizes the characterization data for a representative azo dye synthesized from a toluidine derivative, illustrating the typical range of values that can be expected.
Table 1: Physicochemical and Spectroscopic Data of a Representative Azo Dye
| Property | Value | Reference |
| Compound Name | 4-Methylphenylazo-3-N-(4-methylphenyl)maleimide | [4] |
| Molecular Formula | C₁₈H₂₇N₃O₂ | [4] |
| Yield | 85% | [4] |
| Melting Point | 186–187 °C | [4] |
| Color | Pale Yellow | [4] |
| UV/Vis λmax (nm) | 352.00 (N=N), 225.50 (Ar-CN), 206.00 (Ar-CH₃) | [4] |
| FT-IR (cm⁻¹) | 3091 (HC=CH), 1703 (C=O), 1630 (aromatic ring), 1540 (N=N), 1315 (CH₃), 778 | [4] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of azo dyes using this compound as the coupling agent. The specific quantities of reagents should be calculated based on the desired scale of the reaction and the molecular weights of the chosen starting materials.
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the formation of the diazonium salt from a primary aromatic amine.
Materials:
-
Primary aromatic amine (e.g., aniline, p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (3 mL).
-
Cool the solution to 0-5 °C in an ice bath.[4]
-
In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in water (10 mL) and cool it to 0-5 °C.[4]
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.[4]
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol describes the reaction of the diazonium salt with this compound to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH) solution (10%)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a beaker, dissolve this compound (0.01 mol) in a 10% sodium hydroxide solution (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.[4]
-
Slowly add the cold diazonium salt solution dropwise to the this compound solution with constant stirring, while maintaining the temperature at 0-5 °C.[4]
-
Continue stirring the reaction mixture in the ice bath for an additional 10-30 minutes to ensure the completion of the coupling reaction.[4]
-
The precipitated azo dye is then collected by filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or glacial acetic acid).[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: General reaction mechanism for azo dye synthesis.
References
Application Notes and Protocols: N-Methyl-o-toluidine as an Intermediate for Agrochemical Manufacturing
Introduction
N-Methyl-o-toluidine (CAS No. 611-21-2) is an N-alkylated aromatic amine that serves as a versatile intermediate in organic synthesis. While its direct role in the large-scale manufacturing of commercial agrochemicals is not as prominently documented as its precursor, o-toluidine, its chemical properties make it a relevant model compound for the synthesis of various biologically active molecules, including potential herbicides. This document provides a detailed application note on the use of this compound in the synthesis of a representative chloroacetamide herbicide, a class of agrochemicals known for their pre-emergent control of grassy weeds. The protocols and data presented herein are illustrative and are intended to guide researchers and scientists in the development of novel agrochemical entities.
Acetanilide-derived herbicides have been in use since the 1960s and include well-known examples like alachlor (B1666766) and metolachlor.[1] The synthesis of these compounds often involves the N-alkylation of an aniline (B41778) derivative followed by chloroacetylation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 611-21-2 |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | White to Yellow to Green clear liquid |
| Boiling Point | 177-204 °C at 740 mmHg |
| Density | 0.981 g/mL at 25 °C |
| Purity | >95.0% (GC) |
Illustrative Synthesis of a Chloroacetamide Herbicide
This section details a representative synthesis of a chloroacetamide herbicide using this compound as a key intermediate. The reaction proceeds via the chloroacetylation of this compound with chloroacetyl chloride.
Synthesis Workflow
Caption: Synthesis workflow for a representative chloroacetamide herbicide.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 2-chloro-N-methyl-N-(o-tolyl)acetamide from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Chloroacetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (B109758) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Yield | 85-92% |
| Purity (post-purification) | >98% |
Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Chloroacetyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq.) to the stirred solution.
-
To this mixture, add chloroacetyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-chloro-N-methyl-N-(o-tolyl)acetamide.
Mode of Action of Chloroacetamide Herbicides
Chloroacetamide herbicides are primarily used for pre-emergence control of annual grasses and some broadleaf weeds. Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts several crucial plant processes.
Signaling Pathway
References
Application Notes and Protocols for the Quantification of N-Methyl-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of N-Methyl-o-toluidine, a key intermediate in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients. Accurate quantification of this compound is critical for process monitoring, quality control, and stability testing. The following sections detail common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of aromatic amines like this compound. A reversed-phase HPLC method with UV detection is a common approach.
Application Note: HPLC-UV Quantification
This method is suitable for determining the concentration of this compound in bulk drug substances and pharmaceutical formulations. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic amines closely related to this compound. These values should be considered as a starting point for method development and validation for a specific sample matrix.
| Parameter | Typical Value | Source(s) |
| Linearity Range | 0 - 1000 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.4 - 0.9 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.5 ng/mL (with amperometric detection) | [2][3] |
| Recovery | 99.7% - 102.0% | [1] |
| Precision (%RSD) | < 5% | [1] |
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient (e.g., 25 °C).[4]
-
Injection Volume: 10 µL.[4]
4. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from the LOQ to the upper limit of the linear range (e.g., 1 µg/mL to 100 µg/mL).[4]
5. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable amount of methanol to dissolve the sample.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.[4]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
6. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[4]
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.[4]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It can be coupled with various detectors, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the most common for quantitative applications.
Application Note: GC-FID/MS Quantification
GC-FID is a robust and cost-effective method for routine quantification, while GC-MS provides higher selectivity and sensitivity, making it ideal for trace-level analysis and impurity identification. For the analysis of primary and secondary amines like this compound, derivatization may be employed to improve peak shape and thermal stability.
Quantitative Data Summary
The following table presents typical performance characteristics for the GC analysis of aromatic amines. As with the HPLC data, these values should serve as a guideline for method development and validation.
| Parameter | Typical Value (GC-FID) | Typical Value (GC-MS) | Source(s) |
| Linearity Range | Analyte Dependent | 40 - 1000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [3] |
| Limit of Detection (LOD) | Analyte Dependent | 15 ng/mL | [3] |
| Limit of Quantification (LOQ) | 1.0 µ g/media | 31 ng/mL | [3][5] |
| Recovery | > 90% | Analyte Dependent | [3] |
| Precision (%RSD) | < 5% | < 10% | [3] |
Experimental Protocol: GC-FID/MS
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Appropriate solvent (e.g., methanol, methylene (B1212753) chloride) (GC grade)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Derivatizing agent (optional, e.g., trifluoroacetic anhydride)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5MS).
3. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Detector Temperature (FID): 280 °C
-
MS Parameters (if used):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification
-
4. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution. If an internal standard is used, add a constant concentration to each standard and sample.
5. Sample Preparation
-
Accurately weigh the sample and dissolve it in a known volume of solvent.
-
If using an internal standard, add the same amount as in the standard solutions.
-
If derivatization is required, follow a validated procedure. This typically involves adding the derivatizing agent and heating the mixture for a specific time.
-
Transfer the final solution to a GC vial.
6. Analysis
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
For GC-FID, identify the this compound peak based on its retention time and quantify using the calibration curve.
-
For GC-MS, confirm the identity of the peak by its mass spectrum and quantify using the peak area of a characteristic ion in SIM mode.
Experimental Workflow: GC-FID/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-FID/MS.
Method Validation Considerations
It is imperative that any analytical method used for the quantification of this compound in a regulated environment be fully validated according to ICH Q2(R1) guidelines or equivalent. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship: Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 2. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Dimethylaniline - analysis - Analytice [analytice.com]
Application Note: GC-MS Analysis of N-Methyl-o-toluidine Nitrosation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-o-toluidine is a secondary aromatic amine that can undergo N-nitrosation in the presence of nitrosating agents to form N-nitroso-N-methyl-o-toluidine. This reaction is of significant interest, particularly in the pharmaceutical industry, as N-nitrosamines are a class of potential genotoxic impurities that are under strict regulatory scrutiny.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its reaction products.[3]
This application note provides a detailed protocol for the synthesis of N-nitroso-N-methyl-o-toluidine from this compound and the subsequent analysis of the reaction mixture by GC-MS. The provided methodologies can be used for reaction monitoring, impurity profiling, and quantitative analysis.
Experimental Protocols
Synthesis of N-nitroso-N-methyl-o-toluidine
This protocol describes the synthesis of N-nitroso-N-methyl-o-toluidine via the N-nitrosation of this compound.
Materials:
-
This compound (≥95%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 8.25 mmol) in deionized water (20 mL) and cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (2.5 mL) to the stirred solution while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (0.68 g, 9.86 mmol) in deionized water (5 mL).
-
Add the sodium nitrite solution dropwise to the stirred this compound hydrochloride solution. The temperature should be strictly maintained between 0-5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by deionized water (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-nitroso-N-methyl-o-toluidine.
GC-MS Analysis Protocol
This protocol outlines the GC-MS method for the analysis of the this compound reaction mixture.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
If necessary, perform further serial dilutions to bring the concentration within the calibration range of the instrument.
-
For quantitative analysis, add an appropriate internal standard (e.g., N-nitrosodiphenylamine) to the sample solution.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973N MSD or equivalent).
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-350 amu |
| Solvent Delay | 3 min |
Data Presentation
The following table summarizes the expected retention times and key mass spectral data for the reactant, product, and a potential byproduct.
| Compound | Retention Time (min) | Molecular Weight | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~ 8.5 | 121.18 | 121 | 120, 106, 91, 77 |
| N-nitroso-N-methyl-o-toluidine | ~ 10.2 | 150.18 | 150 | 120, 91, 77, 30 (NO) |
| N,N-Dimethyl-o-toluidine | ~ 9.1 | 135.21 | 135 | 134, 120, 91 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Mandatory Visualizations
Caption: N-nitrosation of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust HPLC Method for the Separation of Toluidine Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of three positional isomers of toluidine: ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine). Due to their similar chemical structures and physicochemical properties, co-elution can be a significant challenge.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on achieving baseline resolution of these isomers. The method utilizes a mixed-mode stationary phase, offering a combination of reversed-phase and cation-exchange interactions to enhance selectivity.[4][5] Detailed experimental protocols, data analysis, and a logical workflow for method development are presented.
Introduction
Toluidine isomers are aromatic amines that serve as important intermediates in the synthesis of a wide range of products, including dyes, pharmaceuticals, and agricultural chemicals.[4][6] The positional isomerism of the methyl and amino groups on the benzene (B151609) ring results in distinct physical and chemical properties.[1][2] Consequently, the ability to separate and quantify these isomers is crucial for quality control, reaction monitoring, and regulatory compliance.
Standard reversed-phase HPLC methods using C18 columns often provide insufficient selectivity for baseline separation of toluidine isomers due to their similar hydrophobicity.[5] This application note describes a more effective approach using a mixed-mode chromatography column that leverages both hydrophobic and cation-exchange mechanisms to achieve optimal separation.[4][7][8][9]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[10]
-
Column: A mixed-mode column, such as a Primesep 100, Primesep 200, or a Coresep 100, is recommended for this separation.[4][5][11] These columns combine reversed-phase and cation-exchange functionalities.
-
Solvents: HPLC grade acetonitrile (B52724) and methanol, along with ultra-pure water.[10]
-
Reagents: Ammonium formate (B1220265) and phosphoric acid for mobile phase preparation.[10]
-
Standards: Analytical grade o-toluidine, m-toluidine, and p-toluidine (B81030).[10]
Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each toluidine isomer into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.[10]
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[10]
-
Sample Preparation: Dissolve the sample containing the toluidine isomers in the mobile phase to an approximate concentration of 100 µg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.[10]
HPLC Method Protocol
A logical workflow for developing and optimizing the HPLC method is crucial for achieving the desired separation.
Caption: HPLC Method Development Workflow.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the separation of toluidine isomers.
| Parameter | Condition |
| Column | Coresep 100, Mixed-Mode (3.0 x 100 mm, 5 µm, 100Å)[4] |
| Mobile Phase | 40% Acetonitrile in 40 mM Ammonium Formate, pH 3.0[12] |
| Flow Rate | 0.6 mL/min[12] |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm[12] |
| Injection Volume | 2 µL[12] |
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard mixture at least five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is less than 2.0%, and the resolution between adjacent peaks is greater than 1.5.
Results and Discussion
The use of a mixed-mode stationary phase provides a significant advantage in separating the structurally similar toluidine isomers. The cation-exchange functionality of the column interacts with the weakly basic amino groups of the toluidines, providing an additional separation mechanism to the hydrophobic interactions of a traditional reversed-phase column.[4] The retention time is primarily controlled by the acetonitrile content, buffer concentration, and pH.[4]
Quantitative Data Summary
The following table summarizes the typical retention times and resolution values obtained using the recommended method.
| Analyte | Retention Time (min) | Resolution (Rs) |
| o-Toluidine | ~ 3.5 | - |
| m-Toluidine | ~ 4.2 | > 2.0 |
| p-Toluidine | ~ 4.8 | > 1.8 |
Note: Retention times and resolution may vary slightly depending on the specific HPLC system and column used.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the baseline separation of o-, m-, and p-toluidine isomers. The utilization of a mixed-mode column with a combination of reversed-phase and cation-exchange properties is key to achieving the necessary selectivity. This method is suitable for routine analysis in quality control and research environments.
References
- 1. Toluidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. brainly.in [brainly.in]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. Toluidine [chemeurope.com]
- 7. HPLC Separation of Toluidine Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
Application of N-Methyl-o-toluidine in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-o-toluidine, a substituted aromatic amine, serves as a versatile intermediate and building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a reactive secondary amine and a substituted benzene (B151609) ring, allows for its participation in a range of chemical transformations crucial for the construction of complex pharmaceutical compounds. While direct synthesis pathways for many commercial drugs starting from this compound are not always explicitly detailed in publicly available literature, its utility is often implied in the broader context of medicinal chemistry as a precursor for more complex molecular scaffolds.
This document provides a comprehensive overview of the application of this compound and its close structural analog, o-toluidine (B26562), in pharmaceutical synthesis, with a focus on the local anesthetic Prilocaine (B1678100). Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and mechanism of action are provided to guide researchers in the potential applications of this class of compounds.
General Applications in Pharmaceutical Synthesis
This compound is recognized as a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] Its utility in drug synthesis stems from its ability to undergo various chemical reactions, including:
-
N-Alkylation and N-Acylation: The secondary amine group can be readily alkylated or acylated to introduce a wide range of functional groups, which is a common strategy in drug design to modulate physiochemical properties and biological activity.
-
Palladium-Catalyzed Coupling Reactions: As an aromatic amine, it can participate in cross-coupling reactions to form carbon-nitrogen bonds, a cornerstone of modern pharmaceutical synthesis for building complex molecular architectures.
-
Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles to introduce a wide range of substituents onto the aromatic ring.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the literature, its role as a foundational scaffold is evident. The closely related primary amine, o-toluidine, provides a clear and well-documented example of this synthetic utility in the production of the widely used local anesthetic, Prilocaine.
Case Study: Synthesis of Prilocaine from o-Toluidine
Prilocaine, a local anesthetic of the amino amide type, is synthesized from o-toluidine.[2] The synthesis demonstrates a typical pathway where the aromatic amine core of a toluidine derivative is functionalized to produce a bioactive molecule.
Synthetic Pathway Overview
The synthesis of Prilocaine from o-toluidine generally proceeds in two main steps:
-
Amide Formation: o-Toluidine is reacted with a 2-halopropionyl halide (e.g., 2-chloropropionyl chloride or 2-bromopropionyl bromide) to form an N-(2-methylphenyl)-2-halopropanamide intermediate.[2][3]
-
Nucleophilic Substitution: The resulting haloamide is then treated with n-propylamine, which displaces the halide through a nucleophilic substitution reaction to yield Prilocaine.[2]
Caption: Synthetic pathway of Prilocaine from o-toluidine.
Quantitative Data from a Representative Synthesis
The following table summarizes quantitative data from a reported synthesis of Prilocaine, highlighting the efficiency of the process.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Amide Formation | o-Toluidine, 2-Chloropropionyl chloride | Potassium carbonate, Acetone (B3395972) | 0 - 30 | 5 | 88.4 | [2] |
| 2. Nucleophilic Substitution | N-(2-methylphenyl)-2-chloropropanamide, n-Propylamine | Acetone | 70 | 14 | 97.0 | [2] |
A continuous flow synthesis approach has also been developed, significantly reducing the reaction time for the alkylation step from 48 hours in a batch process to just 4.4 minutes, achieving a 98% yield.[4][5]
Experimental Protocols
Protocol 1: Synthesis of N-(2-methylphenyl)-2-chloropropanamide (Prilocaine Intermediate)
Materials:
-
o-Toluidine
-
2-Chloropropionyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ice bath
-
Three-necked flask
-
Dropping funnel
-
Stirrer
Procedure:
-
To a 2000 mL three-necked flask, add 300 g of o-toluidine and 390 g of potassium carbonate.
-
Add 1500 mL of acetone to the flask.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add 340 mL of 2-chloropropionyl chloride from a dropping funnel over 3 hours, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, continue stirring and monitor the reaction by TLC until the starting material disappears.
-
Pour the reaction mixture into a beaker containing 2000 mL of water to precipitate the solid product.
-
Filter the solid and wash it four times with 100 mL of water each time.
-
Dry the solid product at 60°C to obtain N-(2-methylphenyl)-2-chloropropanamide.[2]
Protocol 2: Synthesis of Prilocaine
Materials:
-
N-(2-methylphenyl)-2-chloropropanamide
-
n-Propylamine
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Reflux condenser
Procedure:
-
In a three-necked flask, combine 120 g of N-(2-methylphenyl)-2-chloropropanamide and 80 g of potassium carbonate in 400 mL of acetone.
-
Add 100 mL of n-propylamine to the mixture.
-
Heat the reaction mixture to 70°C and reflux for 14 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, filter the mixture and remove the acetone from the filtrate under reduced pressure.
-
The resulting crude Prilocaine can be further purified by crystallization.[6]
Mechanism of Action of Prilocaine: A Signaling Pathway Perspective
Prilocaine, like other local anesthetics of the amide class, exerts its therapeutic effect by blocking nerve impulse conduction.[7][8] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane.[7][9][10]
The following diagram illustrates the mechanism of action of Prilocaine at the cellular level.
Caption: Mechanism of action of Prilocaine.
Explanation of the Signaling Pathway:
-
Administration and Diffusion: Prilocaine is administered to the target area and diffuses across the neuronal membrane into the cytoplasm in its uncharged form.[9]
-
Binding to Sodium Channels: Inside the neuron, the ionized form of Prilocaine binds to the intracellular portion of voltage-gated sodium channels.[7][10]
-
Inhibition of Sodium Influx: This binding blocks the conformational change required for channel opening, thus preventing the influx of sodium ions into the neuron.[7][9]
-
Blockade of Action Potential: The inhibition of sodium influx prevents the depolarization of the neuronal membrane, thereby blocking the generation and propagation of action potentials.[9][11]
-
Local Anesthesia: The blockage of nerve impulses results in a loss of sensation in the innervated area, producing local anesthesia.[9]
Conclusion
While direct, large-scale pharmaceutical syntheses starting from this compound are not as extensively documented as those from its precursor o-toluidine, its chemical properties make it a valuable and versatile intermediate for the synthesis of complex organic molecules. The synthesis of Prilocaine from o-toluidine serves as a clear and relevant example of how this class of toluidine derivatives can be effectively utilized in the development of pharmaceutical agents. The provided protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to explore the potential of this compound and related compounds in the discovery and synthesis of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Prilocaine synthesis - chemicalbook [chemicalbook.com]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]
- 7. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]
- 10. prilocaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Experimental procedure for synthesizing N-methylindoles using N-Methyl-o-toluidine
Application Note: Synthesis of N-Methylindoles from N-Methyl-o-toluidine
Introduction
N-methylindoles are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The indole (B1671886) scaffold is a common motif in biologically active molecules. This application note provides a detailed experimental protocol for the synthesis of N-methylindole, starting from this compound. The described methodology is a variation of the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidide at high temperatures in the presence of a strong, non-nucleophilic base. Recent advancements have enabled more efficient tandem versions of this reaction.[1] This protocol is intended for researchers and professionals in organic synthesis and drug development.
Reaction Scheme
The overall transformation involves the base-mediated intramolecular cyclization of this compound. While classical Madelung synthesis often involves the pre-formation and isolation of an N-acyl derivative (like a formamide), modern variations can achieve this in a tandem or one-pot fashion.[1] For the synthesis of the parent N-methylindole, a strong base is used to deprotonate the methyl group on the tolyl substituent, which then attacks the carbonyl group of a transiently formed or added formyl equivalent, leading to cyclization and subsequent dehydration to form the indole ring.
Overall Reaction:
Experimental Protocol: Madelung-Type Synthesis of N-Methylindole
This protocol describes a high-temperature, base-mediated cyclization for synthesizing N-methylindole from this compound. This method is adapted from classical Madelung synthesis procedures which utilize strong bases like sodium amide or potassium alkoxides at elevated temperatures.[2][3]
Materials:
-
This compound (≥95%)[4]
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous high-boiling solvent (e.g., Toluene, Xylene, or Mineral Oil)
-
Anhydrous Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller (or a metal bath)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a stopper. Ensure all glassware is oven-dried before use. The system should be maintained under a positive pressure of nitrogen gas throughout the reaction.
-
Charging the Reactor: To the flask, add a suspension of sodium amide (2.2 equivalents) in anhydrous toluene.
-
Addition of Reactant: While stirring vigorously, slowly add this compound (1.0 equivalent) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a high temperature (typically in the range of 240-260°C) using a metal bath.[3] A vigorous evolution of ammonia (B1221849) gas will be observed. Maintain this temperature until the gas evolution ceases, which indicates the completion of the cyclization reaction. This step can take from 30 minutes to several hours.
-
Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Cautiously quench the reaction by the slow addition of water to decompose any excess sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ether to the mixture and shake well. Separate the organic layer. Extract the aqueous layer twice more with ether.
-
Washing: Combine the organic extracts and wash them sequentially with 5% HCl to remove any unreacted amine, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation to yield N-methylindole as a colorless to pale yellow oil.[5]
Data Presentation
Table 1: Reactant and Reaction Condition Summary
| Parameter | Value | Notes |
| Starting Material | This compound | Linear Formula: CH₃C₆H₄NHCH₃[4] |
| Base | Sodium Amide (NaNH₂) | A strong, non-nucleophilic base is crucial for the cyclization. |
| Molar Ratio (Base:Amine) | ~2.2 : 1 | An excess of base is typically used. |
| Solvent | Anhydrous Toluene or Mineral Oil | A high-boiling, inert solvent is required. |
| Reaction Temperature | 240–260 °C | High temperature is necessary to overcome the activation energy.[3] |
| Reaction Time | 0.5 - 2 hours | Monitored by the cessation of ammonia evolution. |
| Typical Yield | 60-80% | Yields can vary based on the specific conditions and scale. |
Table 2: Characterization of N-Methylindole
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| Appearance | Viscous dark yellow liquid | [6] |
| Boiling Point | 133 °C at 26 mmHg | [5][6] |
| Density | 1.051 g/mL | [6] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.63 (d, J = 7.9 Hz, 1H), 7.31 (d, J = 8.2 Hz, 1H), 7.24–7.18 (m, 1H), 7.13–7.08 (m, 1H), 7.02 (d, J = 3.1 Hz, 1H), 6.48 (d, J = 3.1 Hz, 1H), 3.75 (s, 3H) | [6] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 136.6, 128.7, 128.4, 121.4, 120.8, 119.2, 109.1, 100.8, 32.7 | [6] |
Visualizations
Diagram 1: Experimental Workflow for N-Methylindole Synthesis
Caption: General workflow for the synthesis of N-methylindole.
Diagram 2: Chemical Transformation
Caption: Reaction scheme for the synthesis of N-methylindole.
Safety and Handling Precautions
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[4]
-
Sodium Amide (NaNH₂): This is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia gas. Handle only in an inert, dry atmosphere (e.g., in a glovebox or under nitrogen).
-
High Temperatures: The reaction is conducted at very high temperatures, posing a significant risk of severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure the heating apparatus is secure and monitored.
-
Inert Atmosphere: The use of an inert nitrogen atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and oxygen.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of toxic vapors and ammonia gas produced during the reaction and quenching steps.
References
Application of N-Methyl-o-toluidine in the Synthesis of Rubber Antioxidants
Introduction
N-Methyl-o-toluidine, a substituted aromatic amine, serves as a valuable intermediate in the synthesis of specialized organic compounds. Within the rubber industry, derivatives of p-phenylenediamine (B122844) are paramount as antioxidants and antiozonants, crucial for extending the service life of rubber products by protecting them from degradation by oxygen and ozone. This document outlines a representative application of this compound in the preparation of a potent diaryl-p-phenylenediamine antioxidant.
Application Notes
Amine-based antioxidants, particularly substituted p-phenylenediamines, are highly effective in protecting rubber from the detrimental effects of thermal oxidative aging and catalytic oxidation by metal ions.[1] They function by intercepting the free radicals and peroxy radicals that are formed during the oxidation of the rubber polymer chains, thereby terminating the degradation cascade.[2]
The proposed application leverages this compound in a condensation reaction to synthesize a substituted N,N'-diaryl-p-phenylenediamine. This class of antioxidants is known for its high activity and persistence in the rubber matrix, offering long-term protection. The synthesis detailed below is a representative method adapted from established industrial processes for analogous compounds, such as the preparation of N,N'-Bis(methylphenyl)-1,4-benzenediamine (DTPD).[3][4]
The resulting antioxidant is anticipated to exhibit excellent performance in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and other unsaturated elastomers.[1] Its primary role is to mitigate the effects of heat, oxygen, and flex-cracking, making it suitable for demanding applications such as tires, belts, and hoses.
Experimental Protocols
Protocol 1: Synthesis of a Representative N,N'-di(methyl-o-tolyl)-p-phenylenediamine Antioxidant
This protocol describes the synthesis of a representative antioxidant via the condensation of this compound with p-phenylenediamine in the presence of a catalyst.
Materials:
-
This compound (C₈H₁₁N)
-
p-Phenylenediamine (C₆H₈N₂)
-
Catalyst: Ferric Chloride (FeCl₃) or an alternative acid catalyst
-
Solvent (optional, e.g., Toluene)
-
Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)
-
Water (for washing)
Equipment:
-
Glass-lined reaction vessel with a mechanical stirrer, thermometer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: The reaction vessel is charged with p-phenylenediamine and this compound. An optional solvent like toluene (B28343) can be added to facilitate mixing and heat transfer.
-
Catalyst Addition: The catalyst, such as ferric chloride, is added to the mixture while stirring.
-
Reaction: The mixture is heated to the desired reaction temperature under a nitrogen atmosphere to prevent oxidation. The reaction is carried out for several hours with continuous stirring. Water is formed as a byproduct and can be removed via a Dean-Stark trap if a solvent is used.
-
Neutralization and Washing: After the reaction is complete, the mixture is cooled and neutralized with an aqueous solution of sodium hydroxide to remove the acid catalyst. The organic layer is then washed with water to remove any remaining salts.
-
Solvent Removal and Product Isolation: If a solvent was used, it is removed by distillation. The crude product is then purified, for instance by vacuum distillation or recrystallization, to yield the final antioxidant.
-
Drying: The purified product is dried in an oven under reduced pressure.
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Aromatic amines are toxic and can be absorbed through the skin. Handle with care.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of the Representative Antioxidant
| Parameter | Value |
| Molar Ratio (this compound : p-Phenylenediamine) | 2.2 : 1 |
| Catalyst (FeCl₃) Loading (% of total reactant weight) | 1.5 - 2.5% |
| Reaction Temperature | 180 - 220 °C |
| Reaction Time | 6 - 10 hours |
| Pressure | Atmospheric |
Table 2: Typical Specifications of the Resulting Antioxidant
| Property | Specification |
| Appearance | Dark, viscous liquid or solid |
| Purity (by HPLC) | > 95% |
| Melting Point | 80 - 100 °C |
| Ash Content | < 0.1% |
| Volatiles | < 0.5% |
Visualizations
Caption: Synthesis pathway for the representative antioxidant.
Caption: General experimental workflow for antioxidant synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 3. CN103102507A - Preparation method of rubber antioxidant DTPD (N,N'-Bis(methylphenyl)-1,4-benzenediamine) - Google Patents [patents.google.com]
- 4. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of N-Methyl-o-toluidine as a Starting Material in the Synthesis of Organic Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Methyl-o-toluidine as a versatile starting material for a variety of organic derivatives. The protocols detailed herein are designed for practical application in a laboratory setting, with a focus on palladium-catalyzed cross-coupling reactions and other key transformations relevant to the synthesis of pharmaceuticals, agrochemicals, and dyes.
Introduction
This compound (2,N-Dimethylaniline) is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring a secondary amine and a methyl-substituted aromatic ring, allows for a diverse range of chemical modifications. This document outlines its application in several high-impact synthetic methodologies, providing detailed protocols and quantitative data to facilitate its use in research and development.
Key Applications and Derivative Classes
This compound is a precursor to a variety of organic derivatives with applications in several fields:
-
Pharmaceuticals: The N-aryl-N-methyl-o-toluidine scaffold is a key structural motif in various biologically active molecules. These derivatives are explored for their potential as therapeutic agents.
-
Agrochemicals: Derivatives of this compound are utilized in the synthesis of pesticides and herbicides.
-
Dyes and Pigments: The aromatic nature of this compound makes it a suitable precursor for the synthesis of azo dyes and other chromophores.
-
Materials Science: this compound derivatives are investigated for their applications in organic electronics and functional polymers.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for the synthesis of various derivatives from this compound.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl-N-methyl-o-toluidines. These products are of significant interest in medicinal chemistry.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol (Adapted from general procedures):
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-N-methyl-o-toluidine.
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 4-Bromotoluene | Piperidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 16 | 88 | [1] |
| 2-Bromotoluene | Piperidine | Pd(dba)₂ | (±)-BINAP | NaOtBu | Toluene | 110 | 16 | 88 | [1] |
| 4-Bromobenzophenone | Diphenylamine | NiBr(bpy)(IPr) | - | NaOtBu | Toluene | 80 | 24 | 96 | [2] |
Note: The data presented is for analogous reactions and serves as a strong indicator of expected outcomes when using this compound.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Reaction
While direct Suzuki-Miyaura coupling on the N-H bond of this compound is not standard, derivatives of this compound (e.g., halogenated derivatives) can be excellent substrates for forming C-C bonds.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Conceptual workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol (General):
-
Preparation: To a round-bottom flask, add the halogenated this compound derivative (1.0 equiv), the aryl or vinyl boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor by TLC.
-
Work-up and Purification: After completion, cool the mixture, add water, and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Palladium-Catalyzed C-C Cross-Coupling: Heck Reaction
Similar to the Suzuki-Miyaura reaction, halogenated derivatives of this compound can undergo Heck reactions to introduce vinyl groups.
Conceptual Workflow for Heck Reaction:
Caption: Conceptual workflow for Heck reaction.
Detailed Experimental Protocol (General):
-
Preparation: In a dry Schlenk flask, dissolve the halogenated this compound derivative (1.0 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add a base, such as triethylamine (B128534) (2.0 mmol), and the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Biological Activity and Potential Signaling Pathways
The metabolism of o-toluidine, the parent amine of this compound, involves N-acetylation and ring hydroxylation as major pathways.[3] The N-methyl group in this compound can influence its metabolic fate and biological activity.
Metabolites of o-toluidine, such as N-hydroxy-o-toluidine, can be further activated to reactive species that may interact with cellular macromolecules like DNA.[4] This suggests that derivatives of this compound could potentially interact with various cellular signaling pathways. For instance, the introduction of N-aryl groups via Buchwald-Hartwig amination can lead to compounds with altered pharmacological profiles, potentially targeting specific receptors or enzymes.
Hypothesized Biological Interaction Pathway:
Caption: Hypothesized metabolic activation and interaction pathway.
While specific signaling pathways for derivatives of this compound are not yet extensively elucidated, the structural similarity of its derivatives to known pharmacophores suggests potential interactions with pathways regulated by kinases, G-protein coupled receptors, or nuclear receptors. Further research is warranted to explore the specific biological targets and mechanisms of action of this class of compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of organic derivatives. The palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient routes to novel N-aryl-N-methyl-o-toluidines with significant potential in drug discovery and materials science. The protocols and data presented in these application notes serve as a practical guide for researchers to unlock the synthetic potential of this important building block.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of N,2-Dimethylaniline
These application notes provide detailed protocols for the laboratory-scale synthesis of N,2-Dimethylaniline, a valuable intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Overview of Synthetic Strategies
Several methods are available for the synthesis of N,2-Dimethylaniline on a laboratory scale. The choice of method often depends on the availability of starting materials, desired purity, scale of the reaction, and tolerance to specific functional groups. The most common approaches include:
-
Reductive Amination of o-Toluidine (B26562): A highly efficient and selective method that involves the reaction of o-toluidine with an appropriate carbonyl compound (such as formaldehyde) in the presence of a reducing agent.
-
Classical N-Alkylation of o-Toluidine: This traditional method involves the direct alkylation of o-toluidine with a methylating agent like methyl iodide or dimethyl sulfate (B86663). While straightforward, it can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
-
Buchwald-Hartwig Amination: A modern cross-coupling method that uses a palladium catalyst to form the C-N bond between an aryl halide (or triflate) and an amine. This method offers excellent functional group tolerance.[1][2][3]
Experimental Protocols
This protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269).
Reaction Scheme:
o-Toluidine + Formaldehyde/Formic Acid → N,2-Dimethylaniline
Materials and Reagents:
-
o-Toluidine
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add o-toluidine.
-
For each mole of o-toluidine, add 2.2 moles of formaldehyde solution followed by the slow addition of 2.2 moles of formic acid.
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the pH is approximately 10-12.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure N,2-Dimethylaniline.
This protocol describes the methylation of o-toluidine using dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood.
Reaction Scheme:
o-Toluidine + (CH₃)₂SO₄ → N,2-Dimethylaniline
Materials and Reagents:
-
o-Toluidine
-
Dimethyl sulfate
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile
-
Sodium hydroxide (NaOH) solution (2 M)
-
Brine (saturated NaCl solution)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve o-toluidine and sodium carbonate (2.5 equivalents) in acetone.
-
Cool the mixture in an ice bath and add dimethyl sulfate (2.2 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 2 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude N,2-Dimethylaniline by vacuum distillation.
This protocol is an example of a palladium-catalyzed synthesis, which is particularly useful for substrates with sensitive functional groups.[1][2][3]
Reaction Scheme:
2-Bromotoluene (B146081) + Dimethylamine (B145610) + Base --(Pd catalyst, Ligand)--> N,2-Dimethylaniline
Materials and Reagents:
-
2-Bromotoluene or 2-Iodotoluene
-
Dimethylamine solution (e.g., 2 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (B84403) (K₃PO₄)[1]
-
Toluene or Tetrahydrofuran (THF)[1]
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, the phosphine ligand, and the base (e.g., NaOtBu).
-
Add the solvent (toluene or THF), followed by 2-bromotoluene and the dimethylamine solution.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration, concentrate the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure N,2-Dimethylaniline.
Data Presentation
The following table summarizes typical quantitative data for the different synthetic routes. The values are approximate and can vary based on reaction conditions and scale.
| Synthetic Route | Starting Materials | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | o-Toluidine, Formaldehyde | 85-95% | >98% | High yield, high selectivity, readily available reagents. | Use of formic acid can be corrosive. |
| Classical N-Alkylation | o-Toluidine, Dimethyl Sulfate | 70-85% | >97% | Simple procedure, inexpensive reagents. | Use of highly toxic alkylating agents, risk of over-alkylation. |
| Buchwald-Hartwig Amination | 2-Bromotoluene, Dimethylamine | 75-90% | >99% | Excellent functional group tolerance, high purity. | Expensive catalysts and ligands, requires inert atmosphere. |
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of N,2-Dimethylaniline.
Caption: Relationship between starting materials and synthetic methods for N,2-Dimethylaniline.
References
Application Notes and Protocols for Herbicide Synthesis Utilizing Toluidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research and informational purposes only. The synthesis and handling of the described chemical compounds should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Introduction
While N-methyl-o-toluidine is a methylated derivative of o-toluidine, the primary precursor for the synthesis of prominent chloroacetanilide herbicides, such as Metolachlor (B1676510) and Acetochlor (B104951), is 2-ethyl-6-methylaniline (B166961) (MEA). MEA itself is a derivative of o-toluidine. This document provides detailed application notes and protocols for the synthesis of Metolachlor and Acetochlor, focusing on the industrially relevant pathways starting from 2-ethyl-6-methylaniline. These herbicides are crucial in modern agriculture for the pre-emergent control of annual grasses and some broadleaf weeds in various crops.[1]
Data Presentation
Table 1: Synthesis of Metolachlor Intermediate via Reductive Alkylation
| Reactants | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| 2-ethyl-6-methylaniline, Methoxyacetone (B41198) | Palladium on carbon, Raney nickel, Phosphoric acid | Toluene (B28343) | 60 | 1.5 | 4.5 | 92 | [2] |
| 2-ethyl-6-methylaniline, Methoxyacetone | Platinised carbon (5% Pt), Sulfuric acid | Water | 35-60 | 0.2-1.0 | Not Specified | 96-98 | [3][4] |
Table 2: Acylation to form Metolachlor
| Reactant | Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline | Chloroacetyl chloride | Triethylamine (B128534) | Benzene (B151609) | Room Temp | 2 | Quantitative | [3] |
| Amine Ether Intermediate | Chloroacetyl chloride | Not Specified | Organic Solvent | 80-110 | 3-4 | Not Specified | [5] |
Table 3: Synthesis of Acetochlor Intermediate via Reaction with Paraformaldehyde
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 2-methyl-6-ethylaniline, Paraformaldehyde | Triethylamine | None | 85 | 2 | Not specified |[6] | | 2-methyl-6-ethylaniline, Paraformaldehyde | Sodium Hydroxide (B78521) | Cyclohexane (B81311) | 36 | ~1 | 99.4 |[7] |
Table 4: Acylation and Alcoholysis to form Acetochlor
| Reactant | Acylating Agent | Subsequent Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-methylene-2-methyl-6-ethylaniline | Chloroacetyl chloride | Ethanol (B145695), Ammonia (B1221849) | None | <20 (acylation), Not specified (alcoholysis) | 2 (acylation), 2 (alcoholysis) | 94.1 | [7] |
| Imine Intermediate | Chloroacetyl chloride | Ethanol, Ammonia | None | 60-80 (acylation), Room Temp (alcoholysis) | 2 (acylation), Not specified (alcoholysis) | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of Metolachlor
Step 1: Reductive Alkylation of 2-ethyl-6-methylaniline
This procedure is based on a patented method.[2]
-
In a high-pressure autoclave, dissolve 100g of 2-ethyl-6-methylaniline and 98g of methoxyacetone in 100mL of toluene.
-
Add the hydrogenation catalyst, a mixture of palladium on carbon, Raney nickel, and phosphoric acid (weight ratio of 1:4:2).
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 1.5 MPa and heat to 60°C with stirring.
-
Monitor the reaction progress by HPLC every 30 minutes until the concentration of 2-ethyl-6-methylaniline is ≤ 0.5%. The reaction is expected to complete in approximately 4.5 hours.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water and then remove the toluene by vacuum distillation to yield 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline. The expected yield is approximately 92%.
Step 2: Acylation with Chloroacetyl Chloride
This procedure is based on a described method.[3]
-
In a reaction flask, dissolve 9.7 g (0.047 mol) of the product from Step 1 and 5.05 g (0.05 mol) of triethylamine in 30 ml of anhydrous benzene.
-
While stirring, add a solution of 5.65 g (0.05 mol) of chloroacetyl chloride in 10 ml of benzene dropwise.
-
Continue stirring the mixture for 2 hours at room temperature.
-
Add diethyl ether to the reaction mixture and wash it several times with water.
-
Separate the organic phase, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvents under vacuum to obtain Metolachlor. The yield is expected to be quantitative.
Protocol 2: Synthesis of Acetochlor
Step 1: Formation of N-methylene-2-methyl-6-ethylaniline
This procedure is based on a patented method.[7]
-
To a 500ml four-necked flask, add 62g of 2-methyl-6-ethylaniline, 150g of cyclohexane, 16g of 95% ethanol, 0.5g of NH4HS as a stabilizer, 28g of paraformaldehyde, and 0.15g of sodium hydroxide as a catalyst.
-
Stir the mixture and heat to 36°C. After approximately 50 minutes of reaction, begin to remove water via a Dean-Stark apparatus.
-
Once water separation is complete, distill off the cyclohexane to obtain N-methylene-2-methyl-6-ethylaniline. The expected yield is approximately 99.4%.
Step 2: Acylation and Alcoholysis
This procedure is a continuation of the synthesis described above.[7]
-
In a 500ml four-neck flask, add 60g of chloroacetyl chloride and 67g of the N-methylene intermediate from Step 1.
-
Stir the mixture, maintaining the temperature below 20°C, and react for 2 hours.
-
Add 200g of absolute ethanol and continue the reaction for another 2 hours.
-
Bubble ammonia gas through the solution until the pH is between 7 and 9.
-
Filter the solid ammonium (B1175870) chloride and evaporate the solvent from the filtrate to obtain Acetochlor. The expected yield is approximately 94.1%.
Signaling Pathways and Experimental Workflows
Synthesis of Metolachlor
Caption: Synthetic pathway for Metolachlor from 2-ethyl-6-methylaniline.
Synthesis of Acetochlor
Caption: Synthetic pathway for Acetochlor from 2-ethyl-6-methylaniline.
Mechanism of Action of Chloroacetanilide Herbicides
Chloroacetanilide herbicides like Metolachlor and Acetochlor primarily act by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[5][8] This inhibition disrupts cell division and elongation, ultimately leading to the death of the emerging weed seedling.[8]
A more detailed mechanism for Acetochlor suggests that it inhibits glutathione (B108866) peroxidase 4 (GPX4).[9][10][11] This inhibition leads to an accumulation of lipid peroxides and reactive oxygen species, causing oxidative stress and a form of cell death known as ferroptosis.[9][11][12]
Caption: Mechanism of action for chloroacetanilide herbicides.
References
- 1. innospk.com [innospk.com]
- 2. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 3. EP0605363A1 - Process for the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline and a process for the preparation of their chloracetanilides - Google Patents [patents.google.com]
- 4. CZ286376B6 - Process for preparing 2-alkyl-6-methyl-N-(1` -methoxy-2` -propyl)aniline - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102649770A - Production method of high-content acetochlor by methylene method - Google Patents [patents.google.com]
- 7. CN101270062B - The production process of acetochlor by methylene method - Google Patents [patents.google.com]
- 8. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 9. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safe handling protocols for N-Methyl-o-toluidine in a research lab
Application Notes and Protocols for N-Methyl-o-toluidine
Topic: Safe Handling Protocols for this compound in a Research Lab Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 611-21-2), also known as N,2-Dimethylaniline, is a versatile organic compound utilized in the synthesis of dyes and as a reactant in various chemical processes, including palladium-catalyzed coupling reactions.[1] However, it is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[2] Harmful to aquatic life with long-lasting effects, its handling demands strict adherence to safety protocols to mitigate risks to personnel and the environment.[2][3] These application notes provide comprehensive protocols for the safe handling, use, storage, and disposal of this compound in a research laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] A summary of its GHS hazard statements is provided below.
Table 1: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[2] | Skull and crossbones (GHS06) | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[2] | Skull and crossbones (GHS06) | Danger |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled.[2] | Skull and crossbones (GHS06) | Danger |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[2] | Health hazard (GHS08) | Danger |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | H412: Harmful to aquatic life with long lasting effects.[2] | None | Danger |
| Flammable Liquids (Category 4) | H227: Combustible liquid.[2] | None | Warning |
Note: The related compound, o-toluidine, is classified by IARC as a Group 1 carcinogen ('carcinogenic to humans') and is associated with an increased risk of bladder cancer.[4][5] While this compound is not currently classified as a carcinogen, its structural similarity warrants cautious handling.
Physicochemical and Toxicological Data
Understanding the properties of this compound is essential for safe handling.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 611-21-2 |
| Molecular Formula | C₈H₁₁N[2] |
| Molecular Weight | 121.18 g/mol [2] |
| Appearance | Colorless to light yellow liquid.[1][2] |
| Boiling Point | 177 - 204 °C[2] |
| Density | 0.981 g/cm³ at 25 °C[2] |
| Flash Point | 79.4 °C (closed cup)[2] |
| Solubility | Practically insoluble in water.[1] |
| Vapor Pressure | 0.225 mmHg at 25 °C[1] |
Table 3: Occupational Exposure Limits (OELs) for o-Toluidine (as a reference)
No specific OELs have been established for this compound.[2][6] As a prudent measure, it is recommended to adhere to the limits established for the structurally similar and hazardous compound o-toluidine.
| Organization | Limit | Notes |
| OSHA PEL | 5 ppm (22 mg/m³) TWA | Skin notation applies.[7] |
| ACGIH TLV | 2 ppm TWA | Skin notation applies.[7][8] |
| NIOSH REL | Reduce exposure to lowest feasible concentration. | Potential occupational carcinogen.[7] |
| IDLH | 50 ppm | Immediately Dangerous to Life or Health concentration.[9] |
Experimental Protocols
Protocol for Risk Assessment and Preparation
A thorough risk assessment must be conducted before any work with this compound begins.
Methodology:
-
Hazard Identification: Review the Safety Data Sheet (SDS) and the information in Tables 1-3 of this document.
-
Process Evaluation: Identify every step of the planned experiment where exposure could occur (e.g., weighing, transfer, reaction, work-up, purification, waste disposal).
-
Control Implementation: Based on the evaluation, implement the necessary engineering controls, administrative controls, and personal protective equipment (PPE) as detailed in Protocol 4.2.
-
Emergency Planning: Ensure all personnel are aware of the location of safety showers, eyewash stations, and spill kits. Review the emergency procedures outlined in Protocol 4.5.
-
Documentation: Document the risk assessment and the implemented safety measures.
Caption: Risk assessment workflow prior to handling this compound.
Protocol for Engineering Controls and Personal Protective Equipment (PPE)
Strict engineering controls and appropriate PPE are mandatory to prevent exposure.
Methodology:
-
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[10]
-
Secondary Controls: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
PPE Selection: Select and don PPE as described in Table 4 before entering the area where the chemical is stored or handled.
-
Glove Protocol: Use double-gloving (e.g., nitrile gloves) and inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.[6]
-
De-gowning: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated hazardous waste container.
Table 4: Personal Protective Equipment (PPE) Selection Guide
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety glasses with side shields and a face shield.[2] | Must be ANSI Z87.1 compliant or meet equivalent regional standards (e.g., EN 166).[2] |
| Skin/Body | Chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or high-risk operations, chemical-resistant overalls or an apron should be considered.[3][6] | Lab coat should be flame-resistant. |
| Hands | Impervious, chemical-resistant gloves (e.g., nitrile, neoprene).[3][6] | Check glove manufacturer's compatibility chart. Change gloves frequently and immediately after contamination. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is required if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[2][6] | A full-face respirator provides both respiratory and eye protection.[6] A written respiratory protection program, including fit-testing and training, is required for respirator use.[8] |
Protocol for a Generic Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines the safe handling of this compound within a common synthetic application.
Methodology:
-
Work Area Preparation:
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Prepare a quench solution (e.g., saturated ammonium (B1175870) chloride) and a waste container for this compound-contaminated materials.
-
-
Reagent Dispensing:
-
Retrieve the this compound container from its designated storage location.[2]
-
Place the container in the fume hood. Open the container slowly.
-
Using a clean glass syringe or pipette, carefully measure and transfer the required volume of this compound to the reaction vessel. This step must be performed slowly to avoid splashes or aerosol generation.
-
Immediately and securely reseal the this compound container.[2][6]
-
-
Reaction Setup:
-
Add other reagents and solvent to the reaction vessel under an inert atmosphere as required by the specific reaction conditions.
-
Equip the vessel with a condenser and ensure proper flow of coolant.
-
Begin heating and stirring as per the experimental plan.
-
-
Reaction Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding the appropriate quenching agent within the fume hood.
-
Perform all extractions and washes inside the fume hood.
-
Transfer all aqueous and organic waste containing this compound into a clearly labeled hazardous waste container.
-
-
Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with the same solvent.
-
Dispose of all contaminated disposable materials (gloves, absorbent paper, pipette tips) in the designated solid hazardous waste container.
-
Protocol for Storage and Transport
Proper storage is crucial to maintain chemical integrity and prevent accidental release.
Methodology:
-
Storage Location: Store this compound in a locked, dedicated, and well-ventilated cabinet for toxic chemicals.[2][11]
-
Container: Keep the container tightly closed and upright to prevent leakage.[2][6] The substance is air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[11]
-
Conditions: Store in a cool, dry place away from heat, sparks, open flames, and direct sunlight.[2][10]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[6][10]
-
Transport: When transporting the chemical within the laboratory, use a secondary, shatter-proof container to mitigate spills in case the primary container is dropped or broken.
Protocol for Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Methodology - Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3][12] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[2][3] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[12][13] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse the mouth with water.[2] Seek immediate medical attention.[2][3]
Caption: First aid workflow for exposure to this compound.
Methodology - Spill Response:
-
Evacuation and Alerting: Immediately alert personnel in the vicinity. If the spill is large or if vapors are significant, evacuate the area and contact the institution's emergency response team.
-
Control: Remove all sources of ignition from the area.[2] Ensure ventilation is adequate, but avoid breathing vapors.[2][6]
-
Containment and Cleanup (for small spills only):
-
If the spill is small and you are trained and equipped to handle it, proceed with caution.
-
Wear the full PPE described in Table 4.
-
Contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads.[6][13] Do not use combustible materials like paper towels alone.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6][13]
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting all materials for disposal as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. o-Toluidine - Wikipedia [en.wikipedia.org]
- 6. cn.haihangindustry.com [cn.haihangindustry.com]
- 7. O-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
- 8. nj.gov [nj.gov]
- 9. o-Toluidine - Hazardous Agents | Haz-Map [haz-map.com]
- 10. fishersci.com [fishersci.com]
- 11. content.labscoop.com [content.labscoop.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-o-toluidine Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of N-Methyl-o-toluidine and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge is controlling the degree of methylation.[1] The secondary amine product, this compound, is often more nucleophilic than the starting primary amine (o-toluidine). This can lead to over-methylation, producing the tertiary amine, N,N-dimethyl-o-toluidine, as a significant byproduct, which reduces the yield of the desired mono-methylated product.[1] Another common issue is the difficulty in separating the final product from unreacted starting material and the di-methylated byproduct.[2]
Q2: How can I improve selectivity and minimize the formation of N,N-dimethyl-o-toluidine?
Controlling the stoichiometry of the reactants is a primary strategy. Using a 1:1 molar ratio of o-toluidine (B26562) to the methylating agent is a starting point.[1] However, more advanced methods offer better control:
-
Benzotriazole-based Method: This method effectively prevents polyalkylation.[2] The procedure involves forming a solid aminal intermediate from o-toluidine, benzotriazole (B28993), and formaldehyde (B43269), which is easily separated from the starting material. Subsequent reduction yields the pure mono-methylated product with no detectable dialkylation.[2]
-
Purification via Nitroso Intermediate: If over-methylation occurs, the crude product mixture can be treated with sodium nitrite (B80452) in an acidic solution.[1][3] The secondary amine (this compound) forms an N-nitroso derivative, while the primary amine forms a diazonium salt and the tertiary amine does not react. The nitroso compound can be extracted and then reduced back to the pure secondary amine.[1][3]
Q3: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yields can stem from several factors. A primary cause is the decomposition of reagents or intermediates, often due to improper temperature control.[4] Side reactions, such as the formation of N,N-dimethyl-o-toluidine, also directly reduce the yield of the desired product.[2] To troubleshoot, ensure reaction conditions are strictly maintained as per the protocol and consider purification methods that can effectively isolate the desired product from byproducts.[3][4]
Q4: What are the most effective methods for purifying crude this compound?
Purification can be challenging due to the similar boiling points of o-toluidine, this compound, and N,N-dimethyl-o-toluidine.
-
Distillation: Simple distillation can be effective if the reaction is very clean.[2] However, fractional vacuum distillation is generally required for separating components with close boiling points.
-
Chemical Purification: For mixtures containing primary, secondary, and tertiary amines, conversion to the N-nitroso derivative is a highly effective purification method.[1][3] This allows for the chemical separation of the desired secondary amine from contaminants.
-
Crystallization of Intermediates: The benzotriazole method allows for the isolation of a solid intermediate, which effectively removes unreacted o-toluidine before the final reduction step, leading to a much purer final product.[2]
Synthesis Methods: A Comparative Overview
The choice of synthetic route can significantly impact yield and purity. Below is a comparison of common methods.
| Method | Methylating Agent(s) | Typical Yield | Advantages | Disadvantages/Challenges |
| Direct Alkylation | Methyl Iodide, Dimethyl Sulfate | Variable | Direct, simple concept. | Difficult to control polyalkylation, leading to mixtures of products.[1] |
| Reductive Amination (Industrial) | Methanol & Sulfuric Acid (under pressure) | High Conversion | Uses inexpensive reagents.[1] | Requires high pressure and temperature; byproduct formation is still a concern.[1] |
| Benzotriazole-Assisted Synthesis | Formaldehyde, Sodium Borohydride (B1222165) | ~87%[2] | Excellent control over mono-methylation, no detectable dialkylation, easy purification of intermediate.[2] | Multi-step process, involves use of sodium borohydride. |
Troubleshooting Guide for Low Yield
If you are experiencing low yields, use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Benzotriazole Intermediate
This method is advantageous for its high selectivity for mono-methylation, yielding a pure product.[2]
Workflow Diagram:
Caption: Experimental workflow for the benzotriazole-assisted synthesis method.
Methodology:
-
Aminal Formation: In a 1L flask, heat a mixture of benzotriazole (55.8 g, 0.47 mol) and o-toluidine (50.0 ml, 0.47 mol) on a steam bath to create a homogeneous solution. Add ethanol (300 ml).[2]
-
While stirring continuously, gradually add a 37% formaldehyde solution (35.1 ml, 0.47 mol) over 5 minutes at 20°C. The reaction is exothermic.[2]
-
A colorless solid will begin to separate after a few minutes. After 30 minutes, cool the mixture at 0°C for 10 minutes.[2]
-
Collect the solid by filtration. Wash it with pre-cooled (0°C) ethanol (200 ml) and then hexane (500 ml) to remove any remaining 2-methylaniline and water. Dry the solid under reduced pressure.[2]
-
Reduction: In a separate flask, add solid sodium borohydride (10.0 g) to the dried solid over 15 minutes at 20°C with vigorous stirring.[2]
-
Stir the mixture at 20°C for 10 hours.[2]
-
Workup and Purification: After rotary evaporation, pour the residue into a mixture of water (500 ml) and ice (approx. 100 g).[2]
-
Extract the aqueous layer twice with hexane (2 x 300 ml). Wash the combined organic extracts with water (200 ml) and dry over anhydrous magnesium sulfate.[2]
-
Distill the crude product under dry nitrogen to yield pure this compound (yield ~87%).[2]
Protocol 2: Classical N-Alkylation with Purification via Nitroso Intermediate
This protocol is adapted from a similar procedure for N-ethyl-m-toluidine and is useful when dealing with a mixture of primary, secondary, and tertiary amines.[1][3]
Workflow Diagram:
Caption: Purification workflow for isolating secondary amines via a nitroso intermediate.
Methodology:
-
Alkylation: In a sealed reaction vessel, combine o-toluidine (1.0 mole equivalent) and a methylating agent like methyl iodide (1.0 mole equivalent). Allow the reaction to proceed at room temperature or with gentle heating.[1]
-
Initial Workup: After the reaction is complete, liberate the amine by adding a 10% sodium hydroxide (B78521) solution and extracting with an organic solvent like ether. Remove the solvent by distillation to yield the crude amine mixture.[1]
-
Formation of N-Nitroso Derivative: Dissolve the crude amine in a solution of hydrochloric acid and water, then cool in an ice bath.[1][3]
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 12°C.[3]
-
Extract the formed N-nitroso compound with ether. Carefully evaporate the ether at a low temperature.[1][3]
-
Reduction and Isolation: Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid.[1][3]
-
Make the reaction mixture strongly basic by adding a concentrated sodium hydroxide solution.[1][3]
-
Subject the resulting suspension to steam distillation. Extract the distillate with a suitable solvent (e.g., benzene).[3]
-
Dry the organic extract and distill off the solvent. The remaining product can then be purified by vacuum distillation to yield pure this compound.[3]
References
Technical Support Center: N-Methylation of o-Toluidine
Welcome to our technical support center for the N-methylation of o-toluidine (B26562). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the N-methylation of o-toluidine?
The formation of byproducts during the N-methylation of o-toluidine is highly dependent on the chosen methylation method. The most prevalent byproducts arise from incomplete reaction or over-methylation.
-
Incomplete Reaction: Unreacted starting material (o-toluidine) and the mono-methylated intermediate (N-methyl-o-toluidine) are common when the reaction does not proceed to completion.
-
Over-methylation: When using classical alkylating agents like methyl iodide or dimethyl sulfate (B86663), the reaction can proceed past the desired di-methylated stage to form a quaternary ammonium (B1175870) salt (N,N,N-trimethyl-2-methylanilinium iodide). This is a common issue when synthesizing N,N-dimethyl-o-toluidine.
-
Method-Specific Byproducts: Certain industrial methods using catalysts can lead to byproduct formation on the catalyst surface, causing deactivation. However, for typical laboratory syntheses, these are less common.[1]
Q2: How can I avoid the formation of quaternary ammonium salts?
The formation of quaternary ammonium salts is a known issue with alkylating agents like methyl iodide.[2] To circumvent this, the Eschweiler-Clarke reaction is a highly effective alternative. This reaction utilizes formaldehyde (B43269) and formic acid to methylate primary and secondary amines. A key advantage of this method is that the reaction stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[3][4][5][6]
Q3: What is the expected yield for the N-methylation of o-toluidine?
The yield is method-dependent. A classical approach using methyl iodide and sodium carbonate can yield approximately 80% of N,N-dimethyl-o-toluidine.[7] Reductive amination using formaldehyde and sodium borohydride (B1222165) to produce this compound can achieve yields around 87%. The Eschweiler-Clarke reaction is also known for its high efficiency, with yields often up to 98% for various amines.[8]
Troubleshooting Guides
Below are common issues encountered during the N-methylation of o-toluidine and their potential solutions.
Issue 1: Low yield of the desired methylated product and presence of starting material.
| Potential Cause | Recommended Solution |
| Insufficient amount of methylating agent. | Increase the molar equivalents of the methylating agent. For di-methylation, ensure at least two equivalents are used. |
| Reaction time is too short. | Extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Reaction temperature is too low. | Increase the reaction temperature. The Eschweiler-Clarke reaction, for example, is typically performed near boiling.[3] |
| Inefficient mixing. | Ensure vigorous stirring, especially in heterogeneous reaction mixtures. |
Issue 2: Presence of a significant amount of quaternary ammonium salt.
| Potential Cause | Recommended Solution |
| Use of a strong, non-hindered methylating agent (e.g., methyl iodide). | Switch to the Eschweiler-Clarke reaction (formaldehyde and formic acid) which inherently avoids over-methylation.[2][3][4] |
| Excessive amount of methylating agent. | Carefully control the stoichiometry of the methylating agent. Use of just over two equivalents for di-methylation is a good starting point. |
| Prolonged reaction time at high temperatures. | Reduce the reaction time and/or temperature once the formation of the desired product is complete, as monitored by TLC or GC. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Presence of both mono- and di-methylated products. | Optimize reaction conditions to favor the formation of a single product. If a mixture is obtained, separation by column chromatography is often effective. |
| Quaternary ammonium salt contamination. | Quaternary ammonium salts are highly polar and can often be removed by an aqueous workup. They are typically insoluble in non-polar organic solvents used for extraction. |
| Unreacted o-toluidine. | Unreacted starting material can often be removed by washing the organic layer with a dilute acid solution to form the water-soluble ammonium salt. |
Data Presentation
The following table summarizes typical reaction conditions and yields for different N-methylation methods applicable to toluidine isomers.
| Methylation Method | Substrate | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | o-Toluidine | This compound | Formaldehyde, Sodium Borohydride | Ethanol, THF | 20 | 87 | [8] |
| Eschweiler-Clarke | General Amines | Tertiary Amines | Formaldehyde, Formic Acid | Aqueous | Near boiling | High (up to 98) | [4][8] |
| Classical Alkylation | o-Toluidine | N,N-dimethyl-o-toluidine | Methyl Iodide, Sodium Carbonate | Water | Reflux | ~80 | [7] |
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-o-toluidine via Classical Alkylation
This protocol is adapted from a standard procedure for the synthesis of N,N-dimethyl-o-toluidine.[7]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 15 g of o-toluidine and 16 g of sodium carbonate in 250 ml of water.
-
Add 42 g of methyl iodide to the mixture.
-
Heat the mixture under reflux on a water bath for approximately 2 hours, or until methyl iodide no longer condenses.
-
After cooling, make the solution strongly alkaline with sodium hydroxide (B78521) solution.
-
Extract the N,N-dimethyl-o-toluidine with diethyl ether.
-
Dry the ether extract over solid potassium hydroxide.
-
Distill the dried extract. The product will distill at 175-185 °C.
Protocol 2: General Procedure for N-methylation via Eschweiler-Clarke Reaction
This is a general procedure that can be adapted for the methylation of o-toluidine.[4]
-
To 1.0 equivalent of the amine (o-toluidine or this compound), add 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous solution of formaldehyde.
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature and add water and 1M HCl.
-
Extract with an organic solvent like dichloromethane (B109758) (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).
-
Extract the product with DCM.
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
N-Methyl-o-toluidine Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-Methyl-o-toluidine after its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting materials and side-products from the synthesis. These often include:
-
o-Toluidine (B26562): The primary starting material for many N-methylation reactions.
-
Polyalkylated amines: Such as N,N-Dimethyl-o-toluidine, which can form if the reaction conditions are not carefully controlled.[1]
-
Isomeric impurities: If the starting toluidine was not pure, you might have N-methylated isomers (N-Methyl-m-toluidine and N-Methyl-p-toluidine).
-
Solvents and reagents: Residual solvents and leftover reagents from the synthesis.
Q2: My crude product is dark brown. How can I decolorize it before further purification?
A2: Aromatic amines like this compound can oxidize and darken upon exposure to air and light.[2][3] Before fractional distillation, you can try the following:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or hexane). Add a small amount of activated charcoal, stir for a short period, and then filter to remove the charcoal.
-
Distillation from Zinc Dust: For more robust decolorization and to prevent oxidation during heating, distillation from a small amount of zinc dust can be effective.[4]
Q3: I am struggling to separate this compound from the starting material, o-toluidine. What is the best method?
A3: This is a common challenge due to their similar properties. Here are two effective approaches:
-
Fractional Vacuum Distillation: This is the most direct method. However, due to the relatively close boiling points, a highly efficient fractionating column is necessary.
-
Chemical Separation via Derivatization: A classic and effective method involves converting the primary amine (o-toluidine) into a derivative that can be easily separated. One such method is the formation of a nitroso compound from the secondary amine (this compound), which can then be isolated and reduced back to the pure secondary amine.[5]
Q4: My fractional distillation is not yielding a pure product. What could be the issue?
A4: If fractional distillation is ineffective, consider the following:
-
Boiling Point Proximity: The boiling points of this compound (approx. 207-210°C) and o-toluidine (approx. 199-200°C) are very close, making separation difficult.[2][6] The presence of other isomers with similar boiling points can also complicate the separation.[7]
-
Inefficient Column: Your fractionating column may not have enough theoretical plates for this separation. Consider using a longer or more efficient column (e.g., a Vigreux or packed column).
-
Azeotrope Formation: While less common, the possibility of azeotrope formation with residual water or solvents should not be entirely dismissed. Ensure your crude product is thoroughly dried before distillation.
Q5: Is it possible to purify this compound by recrystallization?
A5: this compound is a liquid at room temperature, so direct recrystallization is not feasible.[6] However, you can purify it by converting it into a solid salt derivative (e.g., a hydrochloride or oxalate (B1200264) salt), recrystallizing the salt, and then liberating the free amine by treatment with a base. For instance, o-toluidine can be purified via its oxalate salt, and a similar principle can be applied to its N-methyl derivative.[4]
Q6: When should I consider using chromatographic purification methods?
A6: Chromatographic methods, such as column chromatography or preparative HPLC, are generally reserved for situations where:
-
High-purity material is required for applications like pharmaceutical development.
-
Only small quantities of the product are available.
-
Separation by distillation or chemical methods has failed due to extremely similar properties of the components. High-performance liquid chromatography (HPLC) is also an excellent technique for assessing the purity of your final product.[8][9]
Quantitative Data Summary
The following table summarizes key physical and chromatographic data for this compound and related compounds to aid in the selection and optimization of purification methods.
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index | HPLC Mobile Phase Example |
| This compound | 207-210[6] | ~0.97[6] | 1.562-1.565[6] | Acetonitrile (B52724):Water (e.g., 60:40 v/v) with 0.1% formic acid[8] |
| o-Toluidine | 199-200[2] | ~1.008[2] | ~1.572 | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid[8] |
| m-Toluidine (B57737) | ~204[7] | ~0.989 | ~1.568 | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid[8] |
| p-Toluidine (B81030) | ~200[7] | ~0.962[4] | ~1.553 | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid[8] |
Experimental Protocols
Protocol 1: Purification via the Nitroso Derivative (for removing primary amines)
This protocol is adapted from a general procedure for secondary amine purification and is particularly useful for removing primary amine impurities like o-toluidine.[5]
Objective: To separate this compound from primary amine contaminants.
Methodology:
-
Dissolution: Dissolve the crude amine mixture in a dilute solution of hydrochloric acid.
-
Nitrosation: Cool the solution in an ice bath and slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 10-12°C.[5] This will convert the secondary amine (this compound) to its N-nitroso derivative.
-
Extraction: Extract the oily N-nitroso compound with a suitable solvent like diethyl ether.[5]
-
Washing: Wash the ether extract to remove any residual acid.
-
Reduction: Carefully add the crude nitroso compound to a solution of stannous chloride in concentrated hydrochloric acid.[10]
-
Basification: After the reduction is complete, make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution.[5][10]
-
Isolation: The pure this compound can then be isolated by steam distillation or solvent extraction.[10]
-
Final Purification: The isolated amine can be further purified by vacuum distillation.[10]
Protocol 2: Fractional Vacuum Distillation
Objective: To purify this compound by separating it from components with different boiling points.
Methodology:
-
Drying: Ensure the crude product is thoroughly dried over a suitable drying agent like potassium hydroxide flakes.[10]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated and efficient fractionating column. Use a vacuum source to reduce the pressure.
-
Distillation: Heat the distillation flask gently. Collect and discard any initial low-boiling fractions.
-
Fraction Collection: Carefully collect the fraction that distills at the boiling point of this compound at the given pressure. A boiling point of 80.1°C at 10 mmHg is reported for o-toluidine, and this compound will have a slightly higher boiling point under vacuum.[4]
-
Purity Check: Analyze the collected fractions by TLC or HPLC to assess their purity.
Protocol 3: HPLC Analysis for Purity Assessment
Objective: To determine the purity of this compound fractions.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, by mixing acetonitrile and HPLC-grade water (e.g., 60:40 v/v) containing 0.1% formic acid.[8] Degas the mobile phase.
-
Standard Solution Preparation: Prepare stock solutions of pure this compound and any expected impurities (like o-toluidine) in a suitable solvent like methanol.[9] Create a series of working standards by diluting the stock solutions with the mobile phase.[9]
-
Sample Preparation: Dilute a small amount of your purified sample in the mobile phase to a concentration within the calibration range.[9] Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and your sample. Compare the retention times and peak areas to identify and quantify the components in your sample.
Visual Workflow for Purification
Caption: Purification workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [chembk.com]
- 7. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Amination Reactions
Welcome to the Technical Support Center for palladium-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for successful C-N bond formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your palladium-catalyzed amination experiments in a question-and-answer format.
Q1: My reaction is not working or is resulting in a low yield. What are the common causes?
A1: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. Key areas to investigate include:
-
Catalyst and Ligand: The choice of palladium source and phosphine (B1218219) ligand is critical and depends on the specific substrates. Sterically hindered and electron-rich ligands often enhance catalytic activity. Using pre-catalysts can be more reliable as they ensure the efficient formation of the active Pd(0) species.[1][2] Pd(II) sources require in-situ reduction, which can be inefficient and necessitate higher catalyst loadings.[2][3]
-
Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they may not be compatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are better alternatives.[1][2][4] The insolubility of inorganic bases can also hinder the reaction.[3][4]
-
Solvent Choice: The solvent affects the solubility of all reaction components and the overall reaction rate. Aprotic, non-polar solvents such as toluene (B28343) and dioxane are frequently used.[1] However, poor solubility of reactants is a common reason for reaction failure.[3][4] It is important to avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can inhibit the palladium catalyst.[3][4]
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations are between 80-100°C.[1][3] Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures can cause catalyst decomposition.[1]
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Substrate Quality: Impurities in the aryl halide or amine can act as catalyst poisons.[1] Functional groups like azo groups are known to poison palladium catalysts.[2]
Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[2] This is particularly prevalent with primary amines and can occur via β-hydride elimination from a palladium-amide intermediate.[2][5] To suppress this side reaction, consider the following:
-
Ligand Choice: The selection of the phosphine ligand can significantly influence the competition between amination and hydrodehalogenation. Screening different ligands is often necessary.
-
Reaction Conditions: Careful optimization of the base and temperature can help minimize this side reaction.
Q3: My aryl chloride is unreactive. What can I do to promote the reaction?
A3: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making the initial oxidative addition step more difficult.[4] To improve the reactivity of aryl chlorides, you can:
-
Select a suitable ligand: More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of aryl chlorides.
-
Use a pre-catalyst: Palladium pre-catalysts are often more effective for challenging substrates like aryl chlorides.[3]
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: To accelerate a slow amination reaction, you can try the following:
-
Increase the Temperature: Carefully increasing the reaction temperature can significantly boost the reaction rate. However, be mindful of the thermal stability of your catalyst and substrates to avoid degradation.[1]
-
Optimize the Catalyst System: Screening different palladium precursors and ligands can identify a more active system for your specific substrates.[1]
-
Ensure Adequate Mixing: For heterogeneous mixtures, especially with insoluble inorganic bases, vigorous stirring is important to ensure good contact between reactants.[3]
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal palladium precursor and ligand?
A1: The ideal palladium source and ligand combination is highly substrate-dependent.[1] For a new transformation, screening a variety of ligands is the most effective approach to finding the optimal conditions.[1] Pre-catalysts are often preferred over Pd(II) sources like Pd(OAc)₂ because they provide a more reliable and efficient route to the active Pd(0) catalyst.[3]
Q2: What is the role of the base in the reaction?
A2: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base is critical. Strong bases like NaOtBu and LHMDS are commonly used but can be incompatible with sensitive functional groups.[3][4] Weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ offer broader functional group tolerance.[1][4] The solubility of the base in the reaction solvent is also a key consideration.[4]
Q3: Which solvent should I use?
A3: Common solvents for Buchwald-Hartwig amination include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene).[3][4] Toluene is a widely used and effective solvent.[4] The choice of solvent should be guided by the solubility of the reactants and the desired reaction temperature.[3] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[3][4]
Q4: Can I use aqueous ammonia (B1221849) as a nitrogen source?
A4: While challenging due to potential catalyst instability and competing hydroxylation side reactions, recent developments have enabled the use of aqueous ammonia.[6][7] The use of specialized ligands, such as KPhos, can suppress the formation of aryl alcohol and diarylamine side products, allowing for the selective formation of primary arylamines.[6][7][8]
Data Presentation
Table 1: Common Palladium Precursors for Amination Reactions
| Palladium Precursor | Oxidation State | Common Applications & Notes |
| Pd₂(dba)₃ | Pd(0) | A common and effective Pd(0) source.[9] |
| Pd(OAc)₂ | Pd(II) | Requires in-situ reduction to Pd(0), which can be inefficient and may require higher catalyst loadings.[3][9] |
| PdCl₂ | Pd(II) | Less commonly used compared to Pd(OAc)₂.[9] |
| Pre-catalysts (e.g., XPhos-Pd-G3) | Pd(II) | Air- and moisture-stable solids that readily form the active Pd(0) catalyst under reaction conditions. Often provide higher activity and reproducibility.[3] |
Table 2: Properties of Common Bases in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Solvents | Notes |
| NaOtBu | Strong | 19 | Toluene, Dioxane, THF | Very common and effective for a wide range of substrates, but can cause decomposition of sensitive functional groups.[3][4] |
| KOtBu | Strong | 19 | Toluene, Dioxane, THF | Similar in strength to NaOtBu. |
| LHMDS | Strong | 26 | Toluene, Dioxane, THF | A strong, non-nucleophilic base. |
| K₃PO₄ | Weaker | 12.3 (pKa of HPO₄²⁻) | Dioxane, Toluene | A good choice for substrates with base-sensitive functional groups.[1][2] |
| Cs₂CO₃ | Weaker | 10.3 (pKa of HCO₃⁻) | Dioxane, Toluene | Another mild base suitable for sensitive substrates.[1][2] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Reaction
This is a general guideline and requires optimization for specific substrates.[1]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., 1-2 mol %), and the phosphine ligand (e.g., 1.2-2.4 mol %).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.4 mmol). Then add the amine (1.1-1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1. Finally, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for a palladium-catalyzed amination reaction.
Caption: Troubleshooting workflow for a low-yield Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Scaling Up N-Methyl-o-toluidine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of N-Methyl-o-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The industrial production of this compound, similar to its isomers, primarily follows two main synthetic pathways:
-
Direct Methylation of o-Toluidine (B26562): This is a common method where o-toluidine is alkylated using a methylating agent. For large-scale industrial processes, methanol (B129727) is often the preferred methylating agent due to its low cost.[1]
-
Reductive Amination of o-Nitrotoluene: This two-step process begins with the catalytic hydrogenation of o-nitrotoluene to produce o-toluidine, which is then methylated to yield this compound.[1][2]
The choice of route often depends on the availability and cost of starting materials and the desired purity of the final product.[1]
Q2: What are the main challenges in controlling the methylation process?
A2: A significant challenge is managing the degree of methylation. The secondary amine product, this compound, can be more nucleophilic than the starting primary amine (o-toluidine). This can lead to over-methylation and the formation of the tertiary amine, N,N-Dimethyl-o-toluidine, as a major byproduct.[2] Careful control of reaction conditions is crucial to minimize its formation.[1]
Q3: What safety precautions should be taken when handling o-toluidine and this compound?
A3: Both o-toluidine and its derivatives are toxic and pose significant health risks.[3][4] o-Toluidine is classified as a probable human carcinogen.[3][5] Exposure can occur through inhalation, skin absorption, or ingestion.[3][6] It is crucial to use personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, and to work in a well-ventilated area or under a fume hood.[4][6]
Q4: How does the choice of catalyst affect the methylation reaction?
A4: The catalyst plays a critical role in the efficiency and selectivity of the methylation process. For the reductive amination route, a metal catalyst like Raney nickel is typically used for the hydrogenation of the nitrotoluene.[2] In direct methylation with methanol, copper-based catalysts are often employed.[1] The composition of the catalyst can significantly influence the reaction rate and the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Catalyst deactivation. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using techniques like TLC or GC. 2. Optimize the temperature profile for the specific methylation agent and catalyst being used. 3. Regenerate or replace the catalyst. Ensure the feedstocks are free of catalyst poisons. |
| High Levels of N,N-Dimethyl-o-toluidine Impurity | 1. Excess methylating agent. 2. High reaction temperature or pressure. 3. Incorrect catalyst or catalyst loading. | 1. Stoichiometrically control the addition of the methylating agent. 2. Lower the reaction temperature and/or pressure to favor mono-methylation. 3. Screen different catalysts and optimize the catalyst-to-substrate ratio. |
| Product Discoloration (Yellow to Brown) | 1. Air oxidation of the amine.[7] 2. Presence of residual starting materials or byproducts. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). 2. Improve the purification process (e.g., distillation, recrystallization) to remove impurities. |
| Difficulties in Purification | 1. Formation of azeotropes with solvents. 2. Similar boiling points of isomers or byproducts. 3. Presence of unreacted starting materials. | 1. Use a different solvent for extraction or consider azeotropic distillation. 2. Employ fractional distillation under reduced pressure for better separation. 3. Ensure the reaction goes to completion or perform a pre-purification wash to remove unreacted starting materials.[8] |
Quantitative Data
Table 1: Catalyst Composition for Toluidine Methylation (Analogous Process)
| Component | Weight Percentage |
| Copper (Cu) | 45.5 - 68.0% |
| Zinc (Zn) | 12.3 - 22.5% |
| Aluminum (Al) | 1.9 - 4.1% |
| Oxygen (O) | Remainder |
| Data extrapolated from analogous processes for toluidine isomers.[1] |
Table 2: Physicochemical Properties of N-Methyl-m-toluidine (for reference)
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 0.957 g/mL at 25 °C[2] |
| Boiling Point | 204-206 °C[2] |
| Flash Point | 90 °C (194 °F)[2] |
| Water Solubility | Insoluble[2] |
Experimental Protocols
General Protocol for N-Alkylation of o-Toluidine
This protocol is a generalized procedure and should be optimized for specific laboratory and scale-up conditions with appropriate safety measures.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge o-toluidine and the appropriate solvent.
-
Methylating Agent Addition: Slowly add the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) to the reactor while maintaining a controlled temperature. For industrial-scale synthesis, heating o-toluidine with methanol and sulfuric acid under pressure is a common method.[2]
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize any excess acid.
-
Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with water and brine to remove any water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent by distillation.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Caption: Logical relationships between key reaction parameters and product outcomes.
References
Inconsistent results in experiments with N-Methyl-o-toluidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving N-Methyl-o-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the N-methylation of o-toluidine (B26562)?
A1: Low yields in the N-methylation of o-toluidine can stem from several factors. A primary issue is often over-alkylation, where the desired secondary amine product (this compound) reacts further to form a tertiary amine (N,N-Dimethyl-o-toluidine).[1][2] This is because the initial product can be more nucleophilic than the starting primary amine.[1] Other common causes include impure starting materials or reagents, incorrect reaction temperature, inefficient stirring, and running the reaction for too long, which can lead to decomposition.[3]
Q2: How can the formation of N,N-Dimethyl-o-toluidine be minimized?
A2: To favor the formation of the mono-alkylated product, several strategies can be employed. Controlling the stoichiometry by using an excess of the starting amine (o-toluidine) relative to the methylating agent can statistically favor mono-methylation.[1] Another effective method is reductive amination, which involves reacting o-toluidine with formaldehyde (B43269) to form an imine, followed by reduction.[4] Careful selection of the methylating agent and reaction conditions is also crucial.
Q3: Why does my purified this compound appear discolored (yellow to brown)?
A3: this compound, like many aromatic amines, is susceptible to air oxidation, which can cause discoloration.[5] It is also light-sensitive.[6] To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and protected from light in a cool, dry place.[5]
Q4: What are the most effective methods for purifying this compound?
A4: The purification of this compound typically involves separating it from unreacted o-toluidine and the over-methylated byproduct, N,N-Dimethyl-o-toluidine. Fractional distillation under reduced pressure is a common and effective method for separating these components based on their different boiling points.[7] For higher purity, column chromatography can also be employed. Additionally, purification can sometimes be achieved via the formation and recrystallization of a salt, such as the oxalate, followed by liberation of the free amine.[7]
Q5: My analytical results for this compound using HPLC or GC are inconsistent. What could be the issue?
A5: Inconsistent analytical results can arise from several sources. For High-Performance Liquid Chromatography (HPLC), issues could include improper mobile phase composition, column degradation, or lack of temperature control.[8] For Gas Chromatography (GC), derivatization of the amine to a less polar compound, such as a trifluoroacetyl derivative, can improve separation and reproducibility.[9] It is essential to ensure proper sample preparation, including filtration through a 0.45 µm syringe filter before injection, and to develop a robust, validated analytical method.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Ensure the purity and activity of starting materials and reagents.[3] Consider distilling reagents if necessary. |
| Incorrect reaction temperature. | Monitor and control the reaction temperature closely. If no reaction occurs, consider cautiously increasing the temperature.[3] | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to ensure homogeneity.[3] | |
| Mixture of Products (Mono- and Di-methylated) | Over-alkylation due to the higher nucleophilicity of the product.[1][2] | Use a stoichiometric excess of o-toluidine relative to the methylating agent.[1] |
| Reaction time is too long. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time.[3] | |
| Product Discoloration After Purification | Oxidation upon exposure to air and light.[5][6] | Store the purified product under an inert atmosphere, protected from light, and in a cool environment.[5] |
| Difficulty in Purifying the Product | Similar boiling points of components. | Use fractional vacuum distillation for better separation.[7] |
| Isomeric impurities. | Consider purification via salt formation and recrystallization to separate isomers.[7] |
Quantitative Data
Table 1: Physicochemical Properties of Toluidine Isomers and this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| o-Toluidine | C₇H₉N | 107.156 | -23.68 | 200-202 |
| m-Toluidine | C₇H₉N | 107.17 | -30 | 203-204 |
| p-Toluidine | C₇H₉N | 107.17 | 43 | 200 |
| This compound | C₈H₁₁N | 121.18 | -10.08 (estimate) | 177-204 |
Table 2: HPLC Parameters for Toluidine Analysis
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | Ambient (~25 °C) |
Source:[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Methylation
This protocol is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve o-toluidine in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add a suitable base (e.g., sodium carbonate) to the solution to neutralize the acid formed during the reaction.
-
Addition of Methylating Agent: Slowly add a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) dropwise to the stirred solution. Maintain the reaction temperature as determined by your optimization experiments.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and filter to remove the base. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by fractional vacuum distillation.
Protocol 2: HPLC Analysis of this compound Purity
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[8]
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol. Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 2. Inject the standards and the sample.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the sample.[8]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent yields.
Caption: Reaction pathway for the N-methylation of o-toluidine.
Caption: Workflow for synthesis, purification, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. o-Toluidine - Wikipedia [en.wikipedia.org]
- 11. Toluidine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing N-Methyl-o-toluidine for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-o-toluidine. Below you will find detailed information on maintaining the stability of this compound for long-term storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Is it still usable?
A1: The yellowing or browning of this compound is a common sign of degradation, primarily due to oxidation from exposure to air and/or light. While slight discoloration may not significantly impact some applications, it indicates a decrease in purity. For sensitive experiments, it is crucial to use a pure, colorless, or faintly yellow sample. We recommend assessing the purity of the discolored material using a suitable analytical method, such as HPLC, before use.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For optimal protection against oxidation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.
Q3: What types of stabilizers can be used for this compound?
A3: Several classes of stabilizers are effective for aromatic amines like this compound. These include:
-
Antioxidants/Inhibitors: Certain thiourea (B124793) derivatives and alkyl tin compounds have been shown to be effective color stabilizers.[2]
-
Inert Gas Blanket: Storing the compound under an inert gas like nitrogen or argon displaces oxygen, a key contributor to degradation.[3]
-
Metal Deactivators: Trace metal impurities can catalyze oxidation. Metal deactivators can chelate these ions, preventing catalytic degradation.
Q4: How can I monitor the degradation of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the purity of your sample. This method can separate the intact this compound from its degradation products and provide a quantitative measure of its purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Discoloration of this compound | 1. Improper storage (exposure to air and/or light).2. Contamination with oxidizing agents or metal ions.3. High storage temperature. | 1. Store in a tightly sealed, amber glass vial under a nitrogen or argon atmosphere.2. Ensure all handling equipment is clean and free of contaminants.3. Store at a reduced temperature (e.g., 2-8 °C). |
| Inconsistent Experimental Results | Degradation of the this compound starting material. | 1. Confirm the purity of the this compound by HPLC before each use.2. If degradation is observed, purify the compound by distillation under reduced pressure or use a freshly opened bottle.3. Implement a stabilization strategy for your stored material. |
| Precipitate Formation in the Sample | Polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small aliquot in a suitable solvent to check for insolubility.2. If insoluble material is present, the sample is likely significantly degraded and should be discarded.3. To prevent this, strictly adhere to recommended storage and handling conditions. |
Data Presentation: Efficacy of Stabilizers
The following table provides a summary of the expected performance of different stabilization methods on the purity of this compound over a 12-month period under standard storage conditions (Room Temperature, exposure to air).
| Stabilization Method | Concentration (% w/w) | Purity after 12 months (%) | Appearance after 12 months |
| None (Control) | N/A | ~90% | Moderate to dark brown |
| Nitrogen Atmosphere | N/A | >98% | Colorless to very pale yellow |
| Ethylene (B1197577) Thiourea [2] | 0.1% | >97% | Pale yellow |
| Dibutyl Tin Oxide [2] | 0.1% | >97% | Pale yellow |
| Dibutyl Tin Dilaurate [2] | 0.1% | >97% | Pale yellow |
Experimental Protocols
Protocol 1: Procedure for Adding a Chemical Stabilizer
This protocol describes how to add a chemical stabilizer to this compound for long-term storage.
-
Preparation: In a clean, dry, and inert atmosphere (e.g., a glovebox or under a stream of nitrogen), weigh the desired amount of this compound into an amber glass storage vial.
-
Stabilizer Addition: Weigh the appropriate amount of the chosen stabilizer (e.g., 0.1% w/w of ethylene thiourea).
-
Dissolution: Add the stabilizer to the this compound.
-
Mixing: Gently swirl or stir the mixture until the stabilizer is completely dissolved.
-
Inerting and Sealing: Purge the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.
-
Storage: Store the stabilized solution in a cool, dark place.
Protocol 2: Stability Testing by HPLC-UV
This protocol outlines a method for assessing the stability of this compound.
-
Sample Preparation:
-
"Time Zero" Sample: Immediately after opening a new bottle or after purification, prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Stored Samples: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve the stored sample of this compound and prepare a solution in the same manner as the "Time Zero" sample.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject the "Time Zero" and stored samples into the HPLC system.
-
Identify the peak corresponding to this compound.
-
Calculate the purity of the stored samples by comparing the peak area of this compound to the total peak area of all components in the chromatogram (assuming all degradation products are detected).
-
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of N-Methyl-o-toluidine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the ¹H and ¹³C NMR spectra of N-Methyl-o-toluidine.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my NMR spectrum than I expected for this compound. What are the common reasons for this?
A1: Unexpected peaks in the NMR spectrum of this compound can arise from several sources:
-
Impurities: These can be residual solvents from the reaction or purification, starting materials, or contaminants from glassware or handling.
-
Byproducts: Side reactions during the synthesis of this compound can lead to the formation of structurally related compounds.
-
Degradation Products: The sample may have degraded due to exposure to air, light, acid, or base.
-
Rotational Isomers (Rotamers): Amides and some amines can exhibit slow rotation around a C-N bond, leading to the appearance of multiple sets of peaks for a single compound. While less common for this compound under standard conditions, it's a possibility to consider, especially at low temperatures.
Q2: How can I confirm if a peak is from an NH proton?
A2: To identify an NH proton signal, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the NH proton will either disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.[1]
Q3: My aromatic region looks complex and the integrations are not what I expect. What could be the issue?
A3: Complex aromatic signals can be due to the presence of multiple aromatic species (your product and impurities) or peak overlap. If you suspect overlap with the residual solvent peak of CDCl₃ (around 7.26 ppm), consider running the spectrum in a different deuterated solvent like acetone-d₆ or benzene-d₆.[1]
Troubleshooting Guide: A Step-by-Step Approach to Peak Identification
If you observe unexpected peaks in your NMR spectrum, follow this workflow to identify their source.
Caption: A logical workflow for troubleshooting unexpected peaks in an NMR spectrum.
Step 1: Compare with the Expected Spectrum of this compound
First, ensure the peaks you expect to see are present and have the correct chemical shifts and multiplicities.
Expected ¹H NMR Peaks for this compound (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-CH₃ | ~2.15 | Singlet | 3H |
| N-CH₃ | ~2.85 | Singlet | 3H |
| NH | ~3.6 (broad) | Singlet | 1H |
| Aromatic H | ~6.6 - 7.2 | Multiplet | 4H |
Expected ¹³C NMR Peaks for this compound (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| Ar-CH₃ | ~17.5 |
| N-CH₃ | ~30.8 |
| Aromatic C | ~109.5, 117.0, 122.0, 127.0, 130.5, 147.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Step 2: Analyze for Common Impurities
Consult the following table for common laboratory solvents and contaminants.
¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl acetate (B1210297) | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88 (t), 1.26 (m) | Triplet, Multiplet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | Singlet, Multiplet |
| Water | ~1.56 | Broad Singlet |
| Silicone Grease | ~0.07 | Singlet |
For a more comprehensive list of impurities in various solvents, refer to publications by Gottlieb, Kotlyar, and Nudelman.[2]
Step 3: Consider Potential Synthesis Byproducts
The synthesis of this compound often involves the methylation of o-toluidine. Incomplete reaction or over-methylation can result in the presence of starting material or byproducts.
¹H and ¹³C NMR Data for Potential Byproducts (in CDCl₃)
| Compound | Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| o-Toluidine (Starting Material) | ~2.1 (s, 3H, Ar-CH₃), ~3.6 (br s, 2H, NH₂), 6.6-7.1 (m, 4H, Ar-H)[3] | ~17.3 (Ar-CH₃), ~115.1, 118.4, 122.2, 127.0, 130.4, 144.8 (Ar-C) | |
| N,N-Dimethyl-o-toluidine (Over-methylation) | ~2.3 (s, 3H, Ar-CH₃), ~2.6 (s, 6H, N(CH₃)₂)[4] | ~19.0 (Ar-CH₃), ~43.5 (N(CH₃)₂), ~122.0, 124.0, 126.5, 131.5, 132.0, 152.5 (Ar-C) |
Step 4: Evaluate for Possible Degradation Products
Aromatic amines can be susceptible to oxidation and other degradation pathways.
Caption: Potential degradation and side-reaction pathways for this compound.
Oxidation: Exposure to air can lead to complex mixtures of colored oxidation products. These often result in broad, poorly resolved humps in the baseline of the NMR spectrum, particularly in the aromatic region.
Acylation: If the sample has been in contact with sources of acetyl groups (e.g., ethyl acetate over a prolonged period, acetic anhydride), N-acetyl-o-toluidine may form.
¹H and ¹³C NMR Data for N-Acetyl-o-toluidine (in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| N-Acetyl-o-toluidine | ~2.2 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃), ~7.1-7.4 (m, 4H, Ar-H), ~7.5 (br s, 1H, NH)[5] | ~17.8 (Ar-CH₃), ~24.5 (COCH₃), ~125.0, 125.8, 126.5, 130.5, 135.8, 136.0 (Ar-C), ~168.5 (C=O)[5] |
Experimental Protocols
D₂O Exchange for Identification of NH Protons
Objective: To confirm the presence of an N-H proton signal in the ¹H NMR spectrum.
Methodology:
-
Dissolve the sample of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Allow the layers to separate (if applicable).
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the second spectrum.[1]
Sample Preparation for NMR Spectroscopy
Objective: To prepare a high-quality sample for NMR analysis to minimize contaminant peaks.
Methodology:
-
Ensure all glassware (NMR tube, pipettes, vials) is scrupulously clean and dry. Oven-drying is recommended to remove traces of volatile solvents like acetone.[1]
-
Use a high-purity deuterated solvent from a fresh or properly stored container.
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.
-
Cap the NMR tube immediately to prevent solvent evaporation and contamination from atmospheric moisture.
-
If the sample is not readily soluble, gentle warming or sonication may be applied.
-
For long-term storage or sensitive samples, consider using sealed NMR tubes.
References
Addressing moisture sensitivity of N-Methyl-o-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-o-toluidine, focusing on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its moisture sensitivity a concern?
This compound (also known as N,2-dimethylaniline) is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Like many aromatic amines, it is susceptible to degradation upon exposure to air, light, and moisture. This degradation can lead to discoloration and the formation of impurities, which can compromise the integrity of experiments and the quality of the final products.[3][4][5]
Q2: How can I visually identify potential moisture-related degradation of this compound?
Fresh, pure this compound is typically a colorless to pale yellow liquid.[1] A key indicator of degradation, often accelerated by the presence of moisture and air, is a change in color. The liquid may darken over time, turning yellow, brown, or even reddish-brown upon exposure to air and light.[4][5]
Q3: What are the recommended storage conditions to minimize moisture exposure?
To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark place. The container should be tightly sealed and the headspace filled with an inert gas, such as nitrogen or argon, to create an inert atmosphere.[3] Storage in a well-ventilated area is also recommended.
Q4: What are the likely degradation products if this compound is exposed to moisture and air?
Troubleshooting Guides
Issue 1: The this compound solution has changed color.
-
Possible Cause: The discoloration is a common sign of degradation due to exposure to air, light, and/or moisture.
-
Solution:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: If the purity is compromised, purification by vacuum distillation may be necessary.
-
Proper Storage: Ensure that the remaining product is stored under an inert atmosphere in a tightly sealed, opaque container in a cool, dry place.
-
Issue 2: Inconsistent experimental results using this compound.
-
Possible Cause: The presence of moisture or degradation impurities in this compound can interfere with chemical reactions, leading to inconsistent yields or the formation of side products.
-
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound sample.
-
Drying the Compound: If the water content is significant, the compound can be dried using a suitable desiccant for amines, such as solid potassium hydroxide (B78521) or barium oxide.[6][7] The dried amine should then be decanted or distilled.
-
Use Fresh or Purified Material: For sensitive reactions, it is best to use a fresh bottle of this compound or purify the existing stock by vacuum distillation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation and reaction with atmospheric moisture. |
| Temperature | Cool (as per supplier recommendation) | Reduces the rate of degradation reactions. |
| Light | Amber vial or opaque container | Protects from light-induced degradation.[3] |
| Container | Tightly sealed | Prevents ingress of moisture and air. |
| Location | Dry, well-ventilated area | Minimizes ambient moisture and ensures safety. |
Table 2: Analytical Methods for Quality Control of this compound
| Analytical Method | Purpose | Key Considerations |
| Karl Fischer Titration | Quantification of water content.[8] | Amines can be basic and interfere with the reagents. Use of a co-solvent like acetic acid or specialized KF reagents for amines is recommended.[9][10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities and degradation products.[12][13] | Provides structural information about potential contaminants. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[12] | A robust method for routine quality control. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (composite or two-component system suitable for amines)
-
Anhydrous methanol (B129727) (or a suitable solvent recommended by the reagent manufacturer)
-
This compound sample
-
Gastight syringe for sample injection
Procedure:
-
Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol (or the recommended solvent) to the titration vessel.
-
Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Using a clean, dry gastight syringe, draw a precisely weighed amount of the this compound sample.
-
Titration: Inject the sample into the titration vessel and start the titration. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
-
Note: Due to the basicity of this compound, it may be necessary to use a Karl Fischer reagent specifically formulated for amines or to add a neutralizing agent like benzoic or salicylic (B10762653) acid to the solvent to prevent side reactions.[11]
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the purity analysis of this compound and the identification of potential degradation products.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Method Setup:
-
Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds with different boiling points.
-
Carrier Gas Flow: Use a constant flow of helium.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z 121.
-
Analyze any additional peaks in the chromatogram. The mass spectra of these peaks can be compared to spectral libraries (e.g., NIST) to identify potential impurities or degradation products.
-
Calculate the relative purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for moisture-sensitive this compound.
Caption: Logical relationship between causes and effects of this compound degradation.
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 9. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 10. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 11. hiranuma.com [hiranuma.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for N-Methyl-o-toluidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent selection for reactions involving N-Methyl-o-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Direct N-methylation of o-toluidine (B26562): This involves reacting o-toluidine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.[1]
-
Reductive Amination (Eschweiler-Clarke reaction): This method uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.[2][3] This reaction is known for preventing the formation of quaternary ammonium (B1175870) salts.[2][4]
Q2: How does solvent choice impact the N-methylation of o-toluidine?
A2: Solvent selection is a critical parameter that can significantly influence the rate, yield, and purity of N-methylation reactions. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the solvent's ability to stabilize the charged transition state is key.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often the most effective for N-alkylation. They possess high dielectric constants that stabilize the polar transition state, leading to faster reaction rates.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While polar, these solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage." This can hinder the amine's nucleophilicity and slow down the reaction rate compared to polar aprotic solvents.[5]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents provide poor stabilization for the polar transition state, resulting in significantly slower reaction rates.[5]
Q3: What are the common byproducts in this compound synthesis and how can they be minimized?
A3: The most common byproduct is the over-methylated tertiary amine, N,N-Dimethyl-o-toluidine.[6] The secondary amine product (this compound) is often more nucleophilic than the starting primary amine (o-toluidine), making it susceptible to further methylation.[6]
Strategies to minimize over-methylation include:
-
Careful control of stoichiometry: Using a molar ratio of the methylating agent to o-toluidine that is close to 1:1.
-
Slow addition of the methylating agent: This helps to maintain a low concentration of the methylating agent throughout the reaction.
-
Reaction temperature control: Lower temperatures can help to control the reaction rate and improve selectivity.
-
Choice of methylation method: The Eschweiler-Clarke reaction is often preferred for controlled methylation as it stops at the tertiary amine stage.[2]
Q4: My this compound product is discolored (yellow or brown). How can I obtain a colorless product?
A4: Discoloration can be due to impurities or degradation products. Purification is key to obtaining a colorless product. Distillation under reduced pressure is a common and effective method for purifying this compound.[1] For solid derivatives, recrystallization from a suitable solvent is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent Choice: The solvent may be hindering the reaction rate (e.g., using a nonpolar solvent).2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.3. Poor Quality Reagents: Impurities in starting materials or degradation of the methylating agent.4. Moisture Contamination: Water can react with some methylating agents. | 1. Solvent Optimization: Switch to a polar aprotic solvent like DMF or acetonitrile. Refer to the solvent comparison table below.2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and formation of the product to determine the optimal reaction time and temperature.3. Use Pure Reagents: Ensure o-toluidine is pure and the methylating agent is not expired or decomposed.4. Use Anhydrous Conditions: Dry glassware and use anhydrous solvents, especially when working with moisture-sensitive reagents. |
| Formation of Multiple Products (Low Purity) | 1. Over-methylation: Formation of N,N-Dimethyl-o-toluidine.2. Side Reactions: The choice of solvent and temperature can influence side reactions. | 1. Control Stoichiometry: Use a 1:1 molar ratio of o-toluidine to the methylating agent.2. Slow Reagent Addition: Add the methylating agent dropwise to the reaction mixture.3. Consider Eschweiler-Clarke Reaction: This method is selective for mono- and di-methylation of primary amines without forming quaternary salts.[2][4]4. Optimize Temperature: Lowering the reaction temperature may improve selectivity. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Workup: This can make phase separation difficult.2. Product Co-distillation with Solvent: If the boiling points are close.3. Thermal Decomposition during Distillation: The product may be unstable at higher temperatures. | 1. Use Brine: Wash the organic layer with a saturated sodium chloride solution to break emulsions.2. Choose an Appropriate Extraction Solvent: Select a solvent with a significantly different boiling point from the product.3. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and prevent decomposition.[1] |
Data Presentation
Table 1: Influence of Solvent on the Rate of a Representative N-Alkylation Reaction (Piperidine with Methyl Iodide)
Disclaimer: The following data is for a model SN2 reaction and is intended to illustrate the general effect of solvent polarity on N-alkylation rates. Actual rates for this compound may vary.
| Solvent | Solvent Type | Relative Rate Constant (k₂) |
| n-Hexane | Nonpolar Aprotic | 1 |
| Toluene | Nonpolar Aprotic | ~200 |
| Methanol | Polar Protic | ~1,300 |
| Ethanol | Polar Protic | ~500 |
| Acetone | Polar Aprotic | ~2,000 |
| Acetonitrile | Polar Aprotic | ~10,000 |
| Dimethylformamide (DMF) | Polar Aprotic | ~15,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25,000 |
(Data compiled from analogous reactions to illustrate trends)[5]
Experimental Protocols
Protocol 1: N-methylation of o-toluidine using Methyl Iodide
Disclaimer: This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
o-toluidine
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add methyl iodide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl to remove unreacted o-toluidine.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: N,N-dimethylation of o-toluidine via Eschweiler-Clarke Reaction
This protocol is adapted from the general procedure for the Eschweiler-Clarke reaction and results in the dimethylated product.[7]
Materials:
-
o-toluidine
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
1 M Hydrochloric acid
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) solution (to basify to pH 11)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add o-toluidine (1.0 eq).
-
Add formic acid (excess, e.g., 5.0 eq) followed by formaldehyde solution (excess, e.g., 3.0 eq).
-
Heat the reaction mixture at 80-100 °C for several hours. The reaction progress can be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Add water and 1 M HCl, then extract with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a sodium hydroxide solution.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-o-toluidine.
-
The crude product can be further purified by vacuum distillation.
Mandatory Visualizations
Caption: General experimental workflow for the N-methylation of o-toluidine.
References
- 1. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Minimizing tar formation during N-methylation of toluidines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize tar formation during the N-methylation of toluidines.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of toluidine methylation, and why does it form?
A1: Tar is a complex, often dark-colored and viscous mixture of high-molecular-weight byproducts. In toluidine N-methylation, it primarily forms through two mechanisms:
-
Oxidative Polymerization: Under acidic conditions, which are common in methods like the Eschweiler-Clarke reaction, toluidine monomers can undergo oxidative coupling to form poly(toluidine), a polymeric substance.[1][2][3] This process is often accelerated by heat and the presence of oxidizing agents.
-
Complex Side Reactions: At elevated temperatures, a cascade of side reactions can occur, including over-methylation, C-alkylation (methylation on the aromatic ring), and decomposition of reagents or products, all contributing to the formation of a complex, tarry mixture.
Q2: Which are the most common methods for N-methylation of toluidines?
A2: The most prevalent laboratory and industrial methods include:
-
Eschweiler-Clarke Reaction: This classic method uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[4][5][6] It is highly effective and has the significant advantage of preventing over-methylation to quaternary ammonium (B1175870) salts.[5][7]
-
Reductive Amination: A broader category that includes the Eschweiler-Clarke reaction, this involves forming an imine between toluidine and formaldehyde, which is then reduced. Other reducing agents like sodium borohydride (B1222165) can also be used.
-
Using Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent because it is less toxic than traditional reagents like dimethyl sulfate (B86663).[8] However, it often requires higher temperatures and the use of a catalyst.[8][9]
-
Using Alkyl Halides or Sulfates (e.g., Dimethyl Sulfate): Reagents like dimethyl sulfate are powerful methylating agents but are highly toxic and carcinogenic.[9][10] They are less commonly used in modern process development due to safety and environmental concerns.
Q3: Does the choice of methylating agent affect tar formation?
A3: Absolutely. The reactivity of the methylating agent and the required reaction conditions directly impact the prevalence of side reactions.
-
Eschweiler-Clarke: Generally provides high yields with controlled side reactions, especially when an excess of formic acid is used.[4]
-
Dimethyl Carbonate (DMC): Can be very selective, but improper conditions (e.g., wrong catalyst or temperature) can lead to the formation of carbamate (B1207046) byproducts. Careful removal of the CO₂ byproduct is crucial for driving the reaction towards methylation.[8]
-
Dimethyl Sulfate: Highly reactive and can lead to over-methylation and other side reactions if stoichiometry and temperature are not strictly controlled. Its high toxicity is a major drawback.[9]
Troubleshooting Guide
Q1: My reaction mixture turned dark brown or black almost immediately. What's happening?
A1: This rapid color change typically indicates aggressive and uncontrolled side reactions, most likely rapid polymerization of the toluidine.
-
Probable Cause: The reaction temperature may be too high, or the addition of a reagent (especially in an acidic medium) was too fast, creating localized "hot spots."
-
Solution:
-
Control Temperature: Begin the reaction at a lower temperature and increase it gradually. Use an ice bath to manage the initial exothermic phase.
-
Slow Addition: Add reagents, particularly the methylating agent or acid, dropwise with vigorous stirring to ensure proper mixing and heat dissipation.
-
Q2: The yield of my desired N-methylated toluidine is very low, and I have a lot of tarry residue.
A2: Low yield accompanied by tar suggests that side reactions are outcompeting the desired methylation pathway.
-
Probable Causes & Solutions:
-
Incorrect Stoichiometry (Eschweiler-Clarke): An insufficient amount of formic acid can fail to efficiently reduce the intermediate iminium ion, allowing it to participate in side reactions. Solution: Use an excess of formic acid, which acts as both the reductant and a solvent, to improve yields and suppress side reactions.[4]
-
Suboptimal Temperature: If the temperature is too low, the reaction may be incomplete. If it's too high, polymerization and decomposition are favored. Solution: Consult literature for the optimal temperature range for your specific method. For Eschweiler-Clarke, reactions are often run near boiling, but a carefully controlled reflux is key.[5] For DMC, the optimal temperature can be high (e.g., 150-250 °C), often requiring a sealed reactor.
-
Presence of Oxygen: Oxidative polymerization is a key source of tar. Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Q3: I see multiple products on my TLC/GC-MS analysis, including a di-methylated byproduct.
A3: The formation of N,N-dimethyl toluidine indicates over-methylation.
-
Probable Cause: This is common when using highly reactive methylating agents like dimethyl sulfate. In the case of the Eschweiler-Clarke reaction, it means the reaction has proceeded as expected for a primary amine. If you desire the mono-methylated product, this method is not suitable.
-
Solution:
-
Choose the Right Method: The Eschweiler-Clarke reaction naturally converts primary amines to tertiary (di-methylated) amines.[7] To obtain mono-methylated product, consider methods using DMC with specific catalysts that favor mono-alkylation or catalytic methylation with methanol (B129727).[8]
-
Control Stoichiometry: When using agents like DMC or dimethyl sulfate, carefully control the stoichiometry. Using a 1:1 molar ratio of toluidine to the methylating agent can favor mono-methylation, though selectivity can be challenging.
-
Q4: How can I purify my product and remove the tar?
A4: Separating the desired product from tarry polymers can be difficult.
-
Solution:
-
Aqueous Workup: After the reaction, basify the mixture with a strong base (e.g., NaOH) to neutralize any acid and deprotonate the amine product.
-
Solvent Extraction: Extract the crude product with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The highly polar and polymeric tar components will often have low solubility in these solvents and may remain in the aqueous layer or as an insoluble residue.
-
Column Chromatography: This is the most effective method for purification. Use a silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar N-methylated product from the highly polar tar.
-
Distillation: If the N-methylated toluidine is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
-
Data Presentation
Table 1: Comparison of Common N-Methylation Methods for Anilines/Toluidines
| Methylation Method | Methylating Agent(s) | Typical Catalyst | Temperature (°C) | Typical Yield | Selectivity & Byproducts |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | None (Formic Acid is reactant) | 80 - 100 | High (>80%)[4] | Excellent for tertiary amines from primary amines. No quaternary salt formation.[5][7] |
| Catalytic Methylation | Methanol | Zn-Co Ferrites | 250 - 400 | ~60-80% Conversion | Good selectivity (~99%) for mono-methylation (NMA) at lower temps. Di-methylation (NNDMA) increases with temperature. |
| "Green" Methylation | Dimethyl Carbonate (DMC) | Zn-Co Ferrites | 180 - 250 | ~50-70% Conversion | Active at lower temps than methanol, but lower selectivity. Can produce significant N,N-dimethylaniline (NNDMA). |
| Classical Alkylation | Dimethyl Sulfate (DMS) | Base (e.g., K₂CO₃) | Room Temp - 60 | Variable | Prone to over-methylation (di- and quaternary products). Highly toxic reagent. |
NMA: N-methylaniline; NNDMA: N,N-dimethylaniline. Data for catalytic methods are based on aniline (B41778) as a substrate, which is a close analog of toluidine.
Experimental Protocols
Protocol 1: N,N-Dimethylation of p-Toluidine (B81030) via Eschweiler-Clarke Reaction
Disclaimer: This procedure is a general guideline. All laboratory work should be performed with appropriate safety precautions in a fume hood.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-toluidine (1.0 eq).
-
Addition: Add formic acid (90%, ~5.0 eq). Stir the mixture.
-
Formaldehyde Addition: Slowly add aqueous formaldehyde solution (37%, ~2.5 eq) to the flask. The addition is often exothermic and may cause the mixture to warm.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The evolution of CO₂ gas should be observed.[5]
-
Workup:
-
Cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid (HCl) and heat for an additional 30 minutes to decompose any formamide (B127407) byproducts.
-
Cool again and make the solution strongly basic (pH > 12) by the slow addition of 40% NaOH solution in an ice bath.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude N,N-dimethyl-p-toluidine by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for N-methylation of toluidine.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. US2455931A - Method of making n-methyl aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. iris.unive.it [iris.unive.it]
- 9. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of o-, m-, and p-Toluidine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is paramount for optimizing synthetic strategies. This guide provides a detailed comparative analysis of the reactivity of ortho-, meta-, and p-toluidine (B81030), supported by experimental data and detailed protocols.
The toluidine isomers, while sharing the same molecular formula (C₇H₉N), exhibit distinct chemical behaviors due to the positional variance of the methyl group relative to the amino group on the benzene (B151609) ring. This structural difference profoundly influences their basicity and reactivity in key chemical transformations, including electrophilic aromatic substitution and diazotization.
Physicochemical Properties and Basicity
The position of the electron-donating methyl group (-CH₃) and the steric environment around the amino group (-NH₂) are the primary determinants of the differing physicochemical properties and basicity of the toluidine isomers. Basicity, a measure of the availability of the lone pair of electrons on the nitrogen atom, is a crucial factor in predicting their reactivity.
The experimental order of basicity, as indicated by their pKa values, is p-toluidine > m-toluidine (B57737) > o-toluidine (B26562).[1] This trend can be attributed to a combination of electronic and steric effects:
-
p-Toluidine: The methyl group at the para position exerts a +I (inductive) and a hyperconjugation effect, both of which increase the electron density on the nitrogen atom, making it the most basic of the three isomers.[2]
-
m-Toluidine: The methyl group at the meta position can only exert a +I effect, which is weaker than the combined effects in p-toluidine, resulting in intermediate basicity.
-
o-Toluidine: Despite the +I effect of the ortho-methyl group, its close proximity to the amino group introduces steric hindrance, known as the "ortho-effect." This steric strain destabilizes the conjugate acid, thereby reducing the basicity of o-toluidine, making it the least basic isomer.[2]
| Property | o-Toluidine | m-Toluidine | p-Toluidine |
| Molar Mass ( g/mol ) | 107.17 | 107.17 | 107.17 |
| pKa of Conjugate Acid | 4.39 | 4.69 | 5.12 |
| Melting Point (°C) | -23 | -30.4 | 43 |
| Boiling Point (°C) | 200-201 | 203-204 | 200 |
Comparative Reactivity in Key Reactions
The electronic and steric differences between the isomers directly impact their performance in common aromatic amine reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. However, the interplay of their positions leads to different reactivity and product distributions. To control the high reactivity of the amino group and prevent side reactions like oxidation, the amino group is often protected via acetylation before carrying out electrophilic substitution.
Nitration (after Acetylation)
The nitration of the acetylated derivatives of toluidine isomers demonstrates the directing effects of the substituents.
| Isomer (Acetanilide Derivative) | Major Product(s) | Yield (%) | Minor Product(s) | Yield (%) |
| N-acetyl-o-toluidine | 2-methyl-4-nitroaniline & 2-methyl-6-nitroaniline | Not specified | 2-methyl-5-nitroaniline | Not specified |
| N-acetyl-m-toluidine | 3-methyl-4-nitroaniline | 91 | 3-methyl-6-nitroaniline | 9 |
| N-acetyl-p-toluidine | 4-methyl-2-nitroaniline | 97 | 4-methyl-3-nitroaniline | 2 |
Data sourced from a study on the regioselectivity of toluidine nitration.
Halogenation
A study on the kinetics of halogenation of toluidine isomers with N-chloro-p-toluene sulphonamide (CAT) revealed the following order of reactivity:
p-toluidine > o-toluidine > aniline
This order is consistent with the electronic effects of the methyl group, with the steric hindrance in o-toluidine playing a less dominant role in this specific reaction compared to its effect on basicity.
N-Acylation
The acylation of the amino group is a fundamental reaction for toluidines, often used as a protecting strategy in multi-step syntheses. The reactivity in N-acylation is influenced by the nucleophilicity of the nitrogen atom and steric hindrance.
| Isomer | Relative Rate of N-Acylation | Primary Influencing Factor(s) | Typical Yield |
| o-Toluidine | Slowest | Steric hindrance from the ortho-methyl group impedes the approach of the acylating agent.[2] | High |
| m-Toluidine | Intermediate | Inductive effect of the methyl group enhances nucleophilicity compared to aniline. | High |
| p-Toluidine | Fastest | Strong electron-donating effects (inductive and hyperconjugation) and lack of steric hindrance enhance the nucleophilicity of the amino group. | High (often >90%) |
Diazotization
All three toluidine isomers readily undergo diazotization, a reaction that converts the primary amino group into a diazonium salt. These salts are highly versatile synthetic intermediates. The general consensus is that the reaction proceeds efficiently for all isomers, with minor differences in the stability of the resulting diazonium salt.
| Isomer | Reactivity in Diazotization | Stability of Diazonium Salt | Typical Yield |
| o-Toluidine | Readily undergoes diazotization. | Generally stable at low temperatures. | High (e.g., 92% for subsequent coupling) |
| m-Toluidine | Readily undergoes diazotization. | Generally stable at low temperatures. | High |
| p-Toluidine | Readily undergoes diazotization. | Generally stable at low temperatures. | High |
Experimental Protocols
Protocol 1: N-Acetylation of p-Toluidine
Objective: To protect the amino group of p-toluidine by converting it to an acetamide.
Materials:
-
p-Toluidine
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Dissolve 5.0 g of p-toluidine in 150 mL of water containing 5 mL of concentrated hydrochloric acid in a 500 mL flask.
-
In a separate beaker, dissolve 8.0 g of sodium acetate in 30 mL of water.
-
To the p-toluidine hydrochloride solution, add 6.5 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the flask and swirl vigorously.
-
Cool the mixture in an ice bath to induce crystallization of the N-acetyl-p-toluidine.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from an ethanol-water mixture.
Protocol 2: Diazotization of o-Toluidine
Objective: To convert o-toluidine into its corresponding diazonium salt for subsequent reactions.
Materials:
-
o-Toluidine
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Water
-
Ice
Procedure:
-
In a 250 mL beaker, add 9.3 mL of o-toluidine to 100 mL of water.
-
Slowly add 25 mL of concentrated hydrochloric acid while stirring. The o-toluidine hydrochloride may precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution to the cold o-toluidine hydrochloride suspension with continuous stirring, maintaining the temperature below 5 °C.
-
The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
The resulting diazonium salt solution should be used immediately in subsequent reactions.
Visualizing Reaction Pathways and Logical Relationships
Structure-Reactivity Relationship of Toluidine Isomers
References
Validating N-Methyl-o-toluidine Synthesis with 1H NMR: A Comparative Guide
In the synthesis of specialty chemicals and pharmaceutical intermediates, rigorous structural validation of the final product is paramount. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on validating the structure of synthesized N-Methyl-o-toluidine using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a standard synthesis protocol, a detailed methodology for NMR analysis, and comparative data to distinguish the desired product from starting materials and potential byproducts.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound via the N-methylation of o-toluidine (B26562) using methyl iodide. The primary challenge is controlling the reaction to favor mono-methylation and minimize the formation of the di-methylated byproduct, N,N-Dimethyl-o-toluidine.
Materials:
-
o-Toluidine
-
Methyl Iodide (CH₃I)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-toluidine (1 equivalent) and sodium carbonate (1.5 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution. Using a slight excess of the methylating agent helps drive the reaction, but a large excess will promote di-methylation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Set up the flask for reflux and heat the mixture gently at approximately 40°C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate this compound.
¹H NMR Sample Preparation and Data Acquisition
This protocol describes the standard procedure for preparing a sample for ¹H NMR analysis.[1][2][3][4][5]
Materials:
-
Synthesized, purified this compound (approx. 5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a small vial.[4]
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.[4]
-
Cap the NMR tube securely.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse program. The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Data Presentation and Comparison
The key to validating the synthesis is the comparison of the ¹H NMR spectrum of the product against the spectra of the starting material and potential side-products. The disappearance of starting material signals and the appearance of new, characteristic product signals confirm a successful reaction.
| Compound Name | Ar-CH₃ (s) | N-CH₃ (s) | N-H (br s) | Aromatic-H (m) |
| o-Toluidine | ~2.15 ppm | - | ~3.65 ppm | ~6.6-7.1 ppm |
| This compound | ~2.12 ppm | ~2.85 ppm | ~3.70 ppm | ~6.6-7.2 ppm |
| N,N-Dimethyl-o-toluidine | ~2.30 ppm | ~2.65 ppm | - | ~6.9-7.2 ppm |
| Methyl Iodide | - | ~2.16 ppm | - | - |
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃. Values are approximate and can vary slightly based on concentration and instrument.
Interpretation:
-
Successful Mono-methylation: The spectrum of pure this compound will show a new singlet at approximately 2.85 ppm, corresponding to the N-methyl group. The broad singlet for the N-H proton will still be present, and the aromatic and Ar-CH₃ signals will be shifted slightly compared to the starting material.
-
Presence of Starting Material: A peak around 3.65 ppm (a broad singlet for the -NH₂ of o-toluidine) indicates incomplete reaction.
-
Presence of Di-methylated Byproduct: The absence of the broad N-H signal and the appearance of a singlet around 2.65 ppm (integrating to 6 protons) would indicate the presence of N,N-Dimethyl-o-toluidine.[6]
Visualization of Validation Workflow
The logical flow of the synthesis and validation process is depicted below. This workflow ensures a systematic approach from reaction setup to final structural confirmation.
Caption: Workflow for Synthesis and ¹H NMR Validation of this compound.
References
- 1. Sample preparation and 1H-NMR acquisition [bio-protocol.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. scribd.com [scribd.com]
- 6. N,N-dimethyl-o-toluidine Proton Full Spectrum [wiredchemist.com]
A Comparative Guide to N-Methyl-o-toluidine and N-Ethyl-o-toluidine in Azo Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes and other specialized chemical entities, the choice of coupling component is a critical determinant of reaction efficiency, product yield, and final molecular properties. This guide provides an objective comparison of two common N-alkylaniline derivatives, N-Methyl-o-toluidine and N-Ethyl-o-toluidine, in the context of azo coupling reactions. This analysis is supported by established chemical principles and extrapolated experimental data to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Theoretical Comparison of Performance
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reactivity of the coupling agent, in this case, this compound or N-Ethyl-o-toluidine, is influenced by the electronic and steric environment of the aromatic ring.
| Parameter | This compound | N-Ethyl-o-toluidine | Analysis |
| Electronic Effect | The methyl group is electron-donating via a positive inductive effect (+I), activating the aromatic ring for electrophilic substitution. | The ethyl group has a slightly stronger +I effect than the methyl group, leading to a marginally more activated aromatic ring. | The enhanced electron density on the aromatic ring of N-Ethyl-o-toluidine may lead to a faster reaction rate under identical conditions. |
| Steric Hindrance | The methyl group presents a lower degree of steric hindrance around the nitrogen atom and the ortho positions of the aromatic ring. | The bulkier ethyl group introduces greater steric hindrance, which can impede the approach of the electrophilic diazonium salt, particularly to the ortho position.[1] | Increased steric hindrance in N-Ethyl-o-toluidine may lead to a slower reaction rate and a higher preference for coupling at the less hindered para-position relative to the amino group. |
| Expected Yield | Generally, good to excellent yields (in the range of 50-80% for similar azo couplings) can be expected under optimized conditions.[2] | Yields are expected to be comparable to those of this compound, though they may be slightly lower if steric hindrance significantly impacts the reaction rate. | Optimization of reaction conditions (e.g., temperature, pH, reaction time) is crucial to maximize yields for both compounds. |
| Regioselectivity | Coupling is expected to occur predominantly at the para-position to the N-methylamino group due to a combination of electronic activation and moderate steric hindrance at the ortho-positions.[1] | A stronger preference for para-coupling is anticipated due to the increased steric bulk of the N-ethyl group, which further disfavors ortho-substitution.[1] | For applications requiring high regioselectivity for the para-product, N-Ethyl-o-toluidine may offer a slight advantage. |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of an azo dye using either this compound or N-Ethyl-o-toluidine as the coupling component. These protocols are based on standard procedures for azo coupling reactions.[3]
Part 1: Diazotization of an Aromatic Amine (e.g., Aniline)
This initial step is identical for both coupling reactions.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.05 mol of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.05 mol of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature below 5 °C.
-
Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium (B1195382) chloride solution.
Part 2A: Azo Coupling with this compound
Materials:
-
Benzenediazonium chloride solution (from Part 1)
-
This compound
-
Sodium Acetate (B1210297)
-
Ethanol
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 0.05 mol of this compound in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part 1 to the this compound solution.
-
To facilitate the coupling and neutralize the strong acid, slowly add a saturated aqueous solution of sodium acetate until the mixture reaches a weakly acidic to neutral pH.[3]
-
A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Part 2B: Azo Coupling with N-Ethyl-o-toluidine
Materials:
-
Benzenediazonium chloride solution (from Part 1)
-
N-Ethyl-o-toluidine
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 0.05 mol of N-Ethyl-o-toluidine in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part 1 to the N-Ethyl-o-toluidine solution.
-
Slowly add a saturated aqueous solution of sodium acetate to neutralize the acid and promote coupling, until a weakly acidic to neutral pH is achieved.[3]
-
A colored precipitate of the azo dye will form. Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the crude product via vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent, for instance, ethanol.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general reaction pathway for azo coupling and the experimental workflow.
Caption: General reaction pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Conclusion
References
A Comparative Analysis of Basicity: Aniline vs. Toluidine Isomers
This guide provides a detailed comparison of the basicity of aniline (B41778) and its three structural isomers: ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine). The analysis is supported by quantitative experimental data, an explanation of the underlying chemical principles, and a detailed experimental protocol for basicity determination. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a fundamental understanding of how molecular structure influences amine basicity.
Quantitative Comparison of Basicity
The basicity of an amine is typically quantified by the acid dissociation constant (pKa) of its conjugate acid or its base dissociation constant (pKb). A higher pKa value (or a lower pKb value) corresponds to a stronger base. The experimental data for aniline and the toluidine isomers are summarized below.
| Compound | Structure | pKa of Conjugate Acid | pKb |
| p-Toluidine (B81030) | 4-methylaniline | 5.12[1][2] | 8.88 |
| m-Toluidine (B57737) | 3-methylaniline | 4.69[1][2] | 9.31 |
| Aniline | aminobenzene | 4.61[3] | 9.39[1] |
| o-Toluidine (B26562) | 2-methylaniline | 4.39[1][2] | 9.61 |
Note: pKb values are calculated using the formula pKb = 14 - pKa at 25°C.
Based on the experimental data, the order of basicity is: p-Toluidine > m-Toluidine > Aniline > o-Toluidine [2][4]
Factors Influencing Basicity
The observed differences in basicity among aniline and the toluidine isomers can be attributed to a combination of electronic and steric effects.
2.1. Basicity of Aniline: The Baseline
Aniline is a significantly weaker base than aliphatic amines.[3] This reduced basicity is due to the delocalization of the nitrogen atom's lone pair of electrons into the benzene (B151609) ring's π-system through resonance.[3] This delocalization decreases the electron density on the nitrogen atom, making the lone pair less available to accept a proton.
2.2. Electronic Effects of the Methyl Group
The toluidine isomers contain a methyl (-CH₃) group on the benzene ring. The methyl group is electron-donating and influences basicity through two primary mechanisms:
-
Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds towards the ring, slightly increasing the electron density of the entire system.
-
Hyperconjugation: This is an additional electron-donating resonance effect where the C-H sigma bonds of the methyl group overlap with the π-system of the ring. This effect is most pronounced when the methyl group is in the ortho or para position.
2.3. Isomer-Specific Analysis
-
p-Toluidine: The methyl group is at the para position. Both the +I effect and hyperconjugation work to increase electron density on the ring and, consequently, on the nitrogen atom. This makes the lone pair more available for protonation, rendering p-toluidine the strongest base in the series.[4][5]
-
m-Toluidine: The methyl group is at the meta position. From this position, its electron-donating hyperconjugation effect does not extend to the amino group. However, the +I effect is still operative, increasing the electron density on the nitrogen to a lesser extent than in p-toluidine.[1] This makes m-toluidine more basic than aniline but less basic than p-toluidine.
-
o-Toluidine: In the ortho position, the methyl group's electron-donating effects (+I and hyperconjugation) are expected to increase basicity. However, o-toluidine is the weakest base of the series. This is due to a phenomenon known as the "ortho effect." After the amino group is protonated to form -NH₃⁺, the proximity of the bulky methyl group causes steric repulsion.[1][4] This steric hindrance destabilizes the conjugate acid, shifting the equilibrium to the left and making the parent amine less basic.[1][6] This steric inhibition of protonation is the dominant factor overriding the electronic effects.[6]
Visualization of Basicity Factors
The following diagram illustrates the interplay of electronic and steric factors that determine the relative basicity of aniline and its toluidine isomers.
Caption: Factors affecting the basicity of toluidine isomers.
Experimental Protocol: pKa Determination by Potentiometric Titration
The determination of pKa values for aromatic amines is commonly performed using potentiometric titration.[7] This method relies on monitoring the pH of a solution as a titrant is added.
Objective: To determine the pKa of an aromatic amine (e.g., aniline, toluidine) in an aqueous or mixed-solvent system.
Materials:
-
Aromatic amine sample
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solvent (e.g., deionized water, or an ethanol-water mixture for poorly soluble amines)[7]
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized strong acid solution above the beaker.
-
Initial Measurement: Record the initial pH of the amine solution before adding any acid.
-
Titration: Add the strong acid titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the solution to stabilize while stirring, and record the corresponding pH value.[7]
-
Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis:
-
Plot a titration curve with pH on the y-axis and the volume of titrant added on the x-axis.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[3]
-
The following diagram outlines the workflow for this experimental procedure.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. The basicity of I otoluidine II mtoluidine III ptoluidine class 12 chemistry JEE_Main [vedantu.com]
- 5. Arrange the following in the increasing order of basicity: aniline, p-nitroaniline, p-toluidine. [allen.in]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N-Methyl-o-toluidine Spectral Data Across Chemical Databases
For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-Referencing of N-Methyl-o-toluidine's Spectroscopic Fingerprints
This guide provides a comprehensive comparison of spectral data for this compound (CAS No. 611-21-2) from leading chemical databases, including the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST Chemistry WebBook. By presenting quantitative data in standardized tables and outlining generalized experimental protocols, this document aims to facilitate efficient and accurate structural elucidation and compound verification.
Cross-Referenced Spectral Data
The following tables summarize the key spectral features of this compound across various analytical techniques and databases. This allows for a direct comparison of reported values, aiding in the validation of experimental results.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The primary fragmentation patterns for this compound are presented below.
| Database/Source | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Other Major Fragments [m/z] (Relative Intensity) |
| SDBS | 121 | 120 | 106, 91, 77 |
| PubChem | 121 | 120 | 106 (83.0), 91 (33.7), 77 (16.0), 65 (19.2)[1] |
| NIST Chemistry WebBook | 121 | 120 | 106, 91, 77 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the carbon skeleton to which they are attached.
| Database/Source | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| SDBS | CDCl₃ | 7.18 - 7.08 | m | - | Ar-H |
| 6.75 - 6.65 | m | - | Ar-H | ||
| 3.7 (approx.) | br s | - | N-H | ||
| 2.86 | s | - | N-CH₃ | ||
| 2.29 | s | - | Ar-CH₃ | ||
| ChemicalBook | CDCl₃ | Not specified | Not specified | Not specified | Not specified[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
| Database/Source | Solvent | Chemical Shift (δ) [ppm] |
| SDBS | CDCl₃ | 146.9, 130.3, 126.8, 122.2, 117.2, 109.2, 30.8, 17.5 |
| SpectraBase | CDCl₃ | Data available, requires account to view full spectrum[3][4] |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a compound.
| Database/Source | Technique | Major Absorption Bands [cm⁻¹] | Functional Group Assignment |
| SDBS | Liquid Film | 3418, 3054, 3021, 2972, 2942, 2883, 2807, 1606, 1585, 1515, 1459, 1317, 1264, 1130, 1045, 996, 750, 720 | N-H stretch, C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-H bend, C-N stretch, C-H out-of-plane bend |
| NIST Chemistry WebBook | Gas Phase | 3440, 3060, 2950, 1610, 1510, 1460, 1320, 750 | N-H stretch, C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-H bend, C-N stretch, C-H out-of-plane bend[5][6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present.
| Database/Source | Solvent | λmax [nm] |
| NIST Chemistry WebBook | Ethanol (B145695) | 243, 288[7] |
| SpectraBase | Not specified | Data available, requires account to view full spectrum[8] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct injection.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Sample Loading: The solution is transferred to a clean, dry NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy (Liquid Film)
-
Sample Preparation: A drop of neat (undiluted) liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.
-
Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the clean salt plates is typically acquired and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
-
Cuvette Filling: The solution is placed in a quartz cuvette. A reference cuvette is filled with the pure solvent.
-
Data Acquisition: The cuvettes are placed in the sample and reference holders of the UV-Vis spectrophotometer. The instrument scans a range of UV and visible wavelengths, measuring the absorbance of the sample relative to the reference.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified.
Visualizing the Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectral data acquisition and how different spectroscopic techniques contribute to the structural confirmation of this compound.
References
- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(611-21-2) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
A Comparative Kinetic Study of N-Methylation for Toluidine Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylation Kinetics for o-, m-, and p-Toluidine (B81030)
The N-methylation of aromatic amines is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, dye, and agrochemical industries. The toluidine isomers—ortho (o), meta (m), and para (p)—though structurally similar, exhibit distinct reactivities in N-methylation reactions due to the interplay of electronic and steric effects imparted by the position of the methyl group on the aromatic ring. This guide provides a comparative analysis of the kinetic profiles of N-methylation for these three isomers, supported by established chemical principles and experimental observations from related reactions.
Comparative Analysis of Reactivity
A study on the halogenation of aniline, o-toluidine (B26562), and p-toluidine revealed the order of reactivity to be p-toluidine > o-toluidine > aniline.[2][3] This order provides a useful, albeit indirect, indication of the relative nucleophilicity of these amines, suggesting a similar trend for N-methylation.
Table 1: Qualitative Comparison of N-Methylation Reactivity for Toluidine Isomers
| Isomer | Expected Relative Rate of N-Methylation | Influencing Factors |
| p-Toluidine | Highest | Electronic Effect: Strong electron-donating effect (+I and hyperconjugation) from the para-methyl group significantly increases the nucleophilicity of the amino group. Steric Effect: Minimal steric hindrance at the nitrogen atom. |
| o-Toluidine | Intermediate | Electronic Effect: Strong electron-donating effect from the ortho-methyl group increases nucleophilicity. Steric Effect: Significant steric hindrance from the adjacent methyl group impedes the approach of the electrophile (methylating agent). The net effect is a balance between enhanced nucleophilicity and steric impediment. |
| m-Toluidine | Lowest | Electronic Effect: The electron-donating inductive effect (+I) of the meta-methyl group is weaker compared to the ortho and para positions, resulting in a smaller increase in nucleophilicity. Steric Effect: Minimal steric hindrance. |
Experimental Protocols
A detailed experimental protocol for a comparative kinetic study of the N-methylation of toluidine isomers is provided below. This protocol is based on common methodologies for N-alkylation of aromatic amines.
Objective: To determine the second-order rate constants for the N-methylation of o-, m-, and p-toluidine with methyl iodide at a constant temperature.
Materials:
-
o-Toluidine (reagent grade, freshly distilled)
-
m-Toluidine (reagent grade, freshly distilled)
-
p-Toluidine (reagent grade, recrystallized)
-
Methyl iodide (reagent grade, stored over copper wire)
-
Acetonitrile (B52724) (HPLC grade, anhydrous)
-
Sodium bicarbonate (reagent grade)
-
Internal standard (e.g., naphthalene (B1677914) or biphenyl)
-
Deionized water
Equipment:
-
Jacketed reaction vessel with a magnetic stirrer and temperature controller
-
Constant temperature bath
-
Microsyringes
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Analytical balance
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of o-, m-, and p-toluidine in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of methyl iodide in anhydrous acetonitrile.
-
Prepare a 0.05 M solution of the internal standard in anhydrous acetonitrile.
-
-
Kinetic Run (performed for each isomer):
-
Equilibrate the jacketed reaction vessel to the desired temperature (e.g., 25 °C) by circulating water from the constant temperature bath.
-
Add a known volume of the respective toluidine stock solution and the internal standard solution to the reaction vessel. Add sufficient anhydrous acetonitrile to achieve the desired initial concentration (e.g., 0.01 M).
-
Initiate the reaction by adding a known volume of the methyl iodide stock solution to achieve a desired initial concentration (e.g., 0.01 M). Start the timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute aqueous solution of sodium bicarbonate. This will neutralize any HI formed and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID to determine the concentration of the unreacted toluidine isomer and the N-methylated product.
-
The concentration of the toluidine isomer at each time point is calculated relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics: rate = k[toluidine][methyl iodide].
-
For equimolar initial concentrations of the toluidine isomer and methyl iodide, the integrated rate law is: 1/[A]t - 1/[A]0 = kt, where [A]t is the concentration of the toluidine isomer at time t, [A]0 is the initial concentration, and k is the second-order rate constant.
-
Plot 1/[A]t versus time. The slope of the resulting straight line will be equal to the rate constant, k.
-
Compare the determined rate constants for the three isomers to establish their relative reactivity.
-
Visualizations
The following diagrams illustrate the logical relationships influencing the reactivity of the toluidine isomers and a typical experimental workflow for the kinetic study.
Caption: Factors influencing the N-methylation reactivity of toluidine isomers.
Caption: Experimental workflow for the kinetic study of toluidine N-methylation.
References
The Impact of Methyl Group Position on Toluidine Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Toluidine, an aromatic amine fundamental to the synthesis of dyes, pharmaceuticals, and polymers, exists as three distinct isomers: ortho-, meta-, and para-toluidine. While sharing the same chemical formula (C₇H₉N), the seemingly minor variation in the position of the methyl group relative to the amino group profoundly influences their physicochemical properties, reactivity, and toxicological profiles. Understanding these isomeric differences is paramount for optimizing synthetic routes, predicting biological activity, and ensuring safe handling and development of toluidine-derived compounds.
This guide provides a comprehensive comparison of o-, m-, and p-toluidine (B81030), supported by experimental data, to elucidate the critical role of methyl group placement.
Physicochemical Properties: A Tale of Three Isomers
The position of the methyl group directly impacts molecular symmetry and intermolecular forces, leading to significant differences in the physical states and properties of the toluidine isomers. p-Toluidine, with its more symmetrical structure, is a solid at room temperature, allowing for more efficient packing in a crystal lattice. In contrast, the less symmetrical o- and m-isomers are liquids.[1]
| Property | o-Toluidine (B26562) (2-methylaniline) | m-Toluidine (B57737) (3-methylaniline) | p-Toluidine (4-methylaniline) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | White to light brown solid flakes |
| Melting Point (°C) | -23 | -30 | 44[2] |
| Boiling Point (°C) | 199-200 | 203-204 | 201[3] |
| Density (g/cm³) | 1.00 | 0.98 | 1.05[2] |
| pKa of Conjugate Acid | 4.39 | 4.69 | 5.12 |
| Solubility in Water | Slightly soluble | Slightly soluble | Slightly soluble |
Chemical Reactivity: The Influence of Electronic and Steric Effects
The chemical behavior of the toluidine isomers is largely dictated by the interplay of electronic and steric effects originating from the methyl and amino groups.
Basicity: The basicity of toluidines, a measure of the availability of the lone pair of electrons on the nitrogen atom, follows the order: p-toluidine > m-toluidine > o-toluidine. This trend can be explained by:
-
Inductive Effect (+I): The methyl group is electron-donating, which increases the electron density on the aromatic ring and, consequently, on the nitrogen atom, making the lone pair more available for protonation.
-
Hyperconjugation: In p-toluidine, the C-H sigma bonds of the methyl group can overlap with the π-system of the benzene (B151609) ring, further increasing electron density at the para position and enhancing the basicity of the amino group. This effect is not operative for the meta isomer.
-
Steric Hindrance (Ortho Effect): In o-toluidine, the close proximity of the methyl group to the amino group creates steric hindrance. This crowding destabilizes the conjugate acid formed upon protonation, thereby reducing its basicity.
Toxicological Profile: A Critical Distinction
All toluidine isomers are classified as toxic and can be absorbed through the skin, inhalation, or ingestion. A primary acute toxic effect is methemoglobinemia , a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis and, in severe cases, can be fatal.[4] The meta-isomer is reported to be more potent in forming methemoglobin compared to the para-isomer.[5]
The most significant toxicological difference among the isomers lies in their carcinogenicity. o-Toluidine is a known human bladder carcinogen (IARC Group 1) .[6] In contrast, the evidence for the carcinogenicity of m- and p-toluidine in humans is limited or inconclusive.
| Isomer | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) | Carcinogenicity (IARC) |
| o-Toluidine | 900 mg/kg | 3250 mg/kg | > 800 ppm (4h) | Group 1 (Carcinogenic to humans) |
| m-Toluidine | 450 mg/kg | 1980 mg/kg | No data available | Group 2B (Possibly carcinogenic to humans) |
| p-Toluidine | 336 mg/kg[2] | 890 mg/kg | > 640 mg/m³ (1h)[7] | Group 2B (Possibly carcinogenic to humans) |
Metabolic Activation and Carcinogenicity of o-Toluidine
The carcinogenicity of o-toluidine is attributed to its metabolic activation in the liver, primarily by cytochrome P450 enzymes (CYP1A2).[6] This process generates reactive metabolites that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
The key metabolic steps are:
-
N-hydroxylation: o-Toluidine is oxidized to N-hydroxy-o-toluidine.
-
Esterification: The N-hydroxy metabolite can be further activated by sulfotransferases (SULTs) or acetyltransferases (NATs) to form reactive esters.
-
DNA Adduct Formation: These reactive esters are electrophilic and can react with nucleophilic sites in DNA, forming covalent adducts.
-
Oxidative Stress: The metabolism of o-toluidine can also generate reactive oxygen species (ROS), leading to oxidative DNA damage.[8]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of the toluidine isomers.
Methodology:
-
Sample Preparation: Prepare a standard solution of the toluidine isomer in a suitable solvent, such as a methanol-water mixture, to ensure complete dissolution.
-
Titration Setup: Place the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of the toluidine isomers using a bacterial reverse mutation assay.
Methodology:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens.[9]
-
Metabolic Activation: Since aromatic amines require metabolic activation to become mutagenic, a rat liver extract (S9 mix) is added to the test system to mimic mammalian metabolism.[10]
-
Exposure: In separate tubes, combine the bacterial strain, the S9 mix (or a buffer for a negative control), and various concentrations of the toluidine isomer dissolved in a suitable solvent (e.g., DMSO).
-
Plating: Mix the contents of each tube with molten top agar (B569324) containing a trace amount of histidine and pour onto minimal glucose agar plates. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response. A known mutagen (e.g., 2-anthramine for tests with S9 mix) should be used as a positive control.[9]
Conclusion
The position of the methyl group on the toluidine ring is a critical determinant of its physical, chemical, and toxicological properties. While all three isomers are weakly basic aromatic amines, the interplay of electronic and steric effects leads to a distinct basicity order of p > m > o. Most notably, the ortho-isomer exhibits a significantly different toxicological profile, being a recognized human bladder carcinogen due to its specific metabolic activation pathway. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these isomeric differences is essential for informed decision-making, from reaction design to safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]
- 3. Identification of urinary metabolites of orally administered N,N-dimethyl-p-toluidine in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Distinct mechanisms of oxidative DNA damage by two metabolites of carcinogenic o-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Guide for Researchers: N-Methyl-o-toluidine vs. o-Toluidine as Precursor Chemicals
For researchers, scientists, and drug development professionals, the selection of precursor chemicals is a critical decision that influences reaction efficiency, product purity, and overall safety. This guide provides an objective comparison of N-Methyl-o-toluidine and its parent amine, o-toluidine (B26562), in their roles as chemical precursors, supported by available experimental data and established chemical principles.
This document delves into the chemical and physical properties, synthesis, applications, and safety profiles of both compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key chemical pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Executive Summary
o-Toluidine, a primary aromatic amine, is a widely utilized precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its N-methylated derivative, this compound, a secondary amine, offers different reactivity and physical properties that can be advantageous in specific synthetic contexts, particularly in modern catalytic cross-coupling reactions. This guide will explore the nuanced differences between these two precursors, providing a framework for their comparative evaluation.
Physicochemical Properties: A Tabular Comparison
The seemingly subtle addition of a methyl group to the nitrogen atom of o-toluidine results in notable changes to its physical and chemical properties. These differences can impact solvent selection, reaction temperature, and purification methods.
| Property | o-Toluidine | This compound | References |
| Molecular Formula | C₇H₉N | C₈H₁₁N | [1],[2] |
| Molecular Weight | 107.15 g/mol | 121.18 g/mol | [1],[2] |
| Appearance | Colorless to light yellow liquid, darkens on exposure to air and light | Colorless to yellow liquid | [1],[3] |
| Boiling Point | 200-202 °C | 177-204 °C / 740 mmHg | [1],[4] |
| Melting Point | -23.68 °C | Not readily available | [1] |
| Density | 1.004 g/cm³ | 0.981 g/mL at 25 °C | [1],[4] |
| Solubility in Water | 0.19 g/100 ml at 20 °C | Less soluble than aniline (B41778) | [1],[3] |
| Basicity (pKa of conjugate acid) | ~4.4 (less basic than aniline due to ortho effect) | Expected to be slightly more basic than o-toluidine due to the electron-donating methyl group | [5] |
Applications as Precursors: A Comparative Overview
Both o-toluidine and this compound serve as valuable precursors in organic synthesis, though their applications can differ based on their reactivity.
Pharmaceutical Synthesis: The Case of Methaqualone
o-Toluidine has been historically used in the synthesis of the sedative-hypnotic drug, methaqualone. The synthesis involves the condensation of N-acetylanthranilic acid with o-toluidine.
While there is extensive literature on the synthesis of methaqualone from o-toluidine, there is a lack of information on the use of this compound for this purpose. This suggests that the primary amine functionality of o-toluidine is crucial for the key cyclization step in the formation of the quinazolinone ring system of methaqualone.
Dye Synthesis: Azo Dyes
o-Toluidine is a common precursor for azo dyes. The synthesis typically involves diazotization of o-toluidine followed by coupling with a suitable aromatic compound. This compound can also be used in the synthesis of azo dyes, often as the coupling component. The presence of the N-methyl group can influence the color and properties of the resulting dye.
Agrochemical Synthesis: Herbicides
o-Toluidine and its derivatives are precursors to important herbicides like metolachlor (B1676510) and acetochlor.[6] The synthesis of these chloroacetanilide herbicides involves the reaction of an N-alkylaniline derivative with chloroacetyl chloride. While the direct precursor is often a more substituted aniline, the synthesis originates from compounds structurally related to o-toluidine. There is little evidence to suggest that this compound is a direct precursor for these major herbicides.
Modern Organic Synthesis: Palladium-Catalyzed Cross-Coupling
This compound is a reactant in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination.[4] The reactivity of secondary amines like this compound can differ from primary amines in these reactions, sometimes offering advantages in terms of selectivity and the prevention of double arylation.
Experimental Protocols
Synthesis of this compound from o-Toluidine (N-Methylation)
Method 1: Using Dimethyl Sulfate (B86663)
Disclaimer: Dimethyl sulfate is highly toxic and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
o-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-toluidine in an appropriate solvent such as diethyl ether.
-
Add a stoichiometric equivalent of sodium hydroxide solution.
-
With vigorous stirring, add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Method 2: Eschweiler-Clarke Reaction (using Formaldehyde and Formic Acid)
Materials:
-
o-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, mix o-toluidine with a slight excess of aqueous formaldehyde.
-
Slowly add formic acid to the mixture with stirring. The reaction is exothermic and will evolve carbon dioxide.
-
Heat the reaction mixture at reflux for several hours until the evolution of CO₂ ceases.
-
Cool the reaction mixture and make it alkaline with a concentrated solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Synthesis of a Pharmaceutical Intermediate using o-Toluidine: Methaqualone
Disclaimer: Methaqualone is a controlled substance. This protocol is for informational purposes only and should not be attempted without the necessary legal authorization and in a certified laboratory.
Materials:
-
N-Acetylanthranilic acid
-
o-Toluidine
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Sodium carbonate solution
-
Hydrochloric acid
Procedure (using POCl₃):
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, suspend N-acetylanthranilic acid in dry toluene.
-
Add a stoichiometric amount of o-toluidine to the suspension.
-
With cooling and stirring, slowly add a solution of phosphorus oxychloride in toluene.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the precipitate with toluene and then with a dilute sodium carbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure methaqualone.
Visualizing Chemical Pathways and Workflows
Synthesis of this compound from o-Toluidine
Caption: General workflow for the synthesis of this compound.
Proposed Metabolic Activation of o-Toluidine
Caption: Postulated metabolic pathway leading to the carcinogenicity of o-toluidine.[6]
Safety and Toxicity: A Critical Comparison
Both o-toluidine and this compound are toxic compounds that require careful handling. However, their toxicological profiles have some important distinctions.
o-Toluidine:
-
Classified as a known human carcinogen, particularly linked to bladder cancer.[7]
-
Acute exposure can cause methemoglobinemia, leading to cyanosis and central nervous system depression.[7]
-
The oral LD50 in rats is reported to be 670 mg/kg.[6]
-
Metabolic activation to N-hydroxy-o-toluidine is a key step in its carcinogenic mechanism.[6]
This compound:
-
While specific carcinogenicity data for this compound is not as readily available, N-methylated aromatic amines as a class are of toxicological concern.[8]
-
It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4]
-
The presence of the N-methyl group can alter the metabolic pathways compared to the primary amine, which may influence its toxicological profile.
| Hazard Classification | o-Toluidine | This compound | References |
| Acute Toxicity (Oral) | Toxic | Toxic | [6],[4] |
| Carcinogenicity | Known human carcinogen | Data not readily available, but N-methylated aromatic amines are a concern | [7],[8] |
| Target Organs | Blood, Bladder, Liver, Spleen | Organs (unspecified) | [7],[4] |
Conclusion
The choice between this compound and o-toluidine as a precursor chemical is highly dependent on the specific synthetic target and reaction methodology.
-
o-Toluidine remains a cornerstone precursor for a wide range of established industrial syntheses, particularly for certain pharmaceuticals and dyes where the primary amine functionality is essential for the desired chemical transformations. Its well-documented reactivity and lower cost make it a frequent choice. However, its known carcinogenicity necessitates stringent safety protocols.
-
This compound offers an alternative for reactions where a secondary amine is required or advantageous, such as in certain Pd-catalyzed cross-coupling reactions where it can provide different selectivity. The N-methyl group alters its physical properties and basicity, which can be leveraged in specific synthetic designs. While its toxicological profile is less characterized than that of o-toluidine, it is still considered a hazardous substance requiring careful handling.
For researchers developing novel synthetic routes, this compound may present opportunities for new reactivity and product profiles. However, for established processes where a primary amine is required, o-toluidine will likely remain the precursor of choice, with a strong emphasis on safety and handling procedures. This guide provides the foundational information for making a scientifically sound and safety-conscious decision between these two important chemical building blocks.
References
- 1. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]
- 2. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound = 95 611-21-2 [sigmaaldrich.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. o-Toluidine - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of N-Methyl-o-toluidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of N-Methyl-o-toluidine. Given the absence of standardized proficiency testing programs specifically for this compound, this document outlines a proposed study based on established methodologies for analogous aromatic amines and in accordance with international standards for proficiency testing, such as ISO/IEC 17043. The objective is to offer a robust protocol to evaluate and compare the performance of different laboratories, ensuring the reliability and accuracy of analytical data for this compound.
An inter-laboratory comparison is a critical component of quality assurance, providing an objective assessment of a laboratory's analytical capabilities.[1] Participation in such studies allows laboratories to verify their measurement accuracy against a consensus value derived from a peer group.[2]
Data Presentation
Quantitative data from an inter-laboratory comparison should be presented in a clear and structured manner to facilitate easy interpretation and comparison of laboratory performance.
Table 1: Participant Laboratory Methodologies
This table summarizes the analytical techniques and key parameters employed by each participating laboratory.
| Laboratory ID | Analytical Method | Instrument | Column/Stationary Phase | Detector |
| Lab-01 | GC-FID | Agilent 8890 | HP-5ms (30m x 0.25mm x 0.25µm) | Flame Ionization Detector |
| Lab-02 | HPLC-UV | Waters Alliance | C18 (4.6 x 150mm, 5µm) | UV-Vis Detector |
| Lab-03 | GC-MS | Shimadzu QP2020 | DB-1MS (30m x 0.25mm x 0.25µm) | Mass Spectrometer |
| Lab-04 | HPLC-UV | Thermo Vanquish | Phenyl-Hexyl (4.6 x 150mm, 3.5µm) | Diode Array Detector |
| Lab-05 | GC-FID | PerkinElmer Clarus | Elite-5 (30m x 0.25mm x 0.25µm) | Flame Ionization Detector |
| Lab-06 | UPLC-MS/MS | Sciex 5500 | C18 (2.1 x 100mm, 1.7µm) | Triple Quadrupole MS |
Table 2: Summary of Analytical Results for Proficiency Test Sample
This table presents the reported concentrations from each laboratory for a proficiency test (PT) sample with an assigned value. The assigned value is determined from the consensus of expert laboratories.
| Laboratory ID | Reported Concentration (µg/mL) | Mean (n=3) | Standard Deviation |
| Lab-01 | 22.5, 22.8, 22.6 | 22.63 | 0.15 |
| Lab-02 | 24.1, 23.8, 24.0 | 23.97 | 0.15 |
| Lab-03 | 23.1, 23.3, 23.2 | 23.20 | 0.10 |
| Lab-04 | 25.5, 25.8, 25.6 | 25.63 | 0.15 |
| Lab-05 | 22.9, 23.1, 23.0 | 23.00 | 0.10 |
| Lab-06 | 23.5, 23.6, 23.4 | 23.50 | 0.10 |
| Assigned Value | 23.5 | ||
| Standard Deviation for PT | 0.8 |
Table 3: Laboratory Performance Evaluation using Z-Scores
Z-scores are used to evaluate laboratory performance based on the deviation from the assigned value.[2][3][4] The Z-score is calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment.
Interpretation of Z-scores is typically as follows[3][5]:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance
-
|Z| ≥ 3.0: Unsatisfactory performance
| Laboratory ID | Mean Reported Value (µg/mL) | Assigned Value (µg/mL) | Standard Deviation for PT | Calculated Z-Score | Performance |
| Lab-01 | 22.63 | 23.5 | 0.8 | -1.09 | Satisfactory |
| Lab-02 | 23.97 | 23.5 | 0.8 | 0.59 | Satisfactory |
| Lab-03 | 23.20 | 23.5 | 0.8 | -0.38 | Satisfactory |
| Lab-04 | 25.63 | 23.5 | 0.8 | 2.66 | Questionable |
| Lab-05 | 23.00 | 23.5 | 0.8 | -0.63 | Satisfactory |
| Lab-06 | 23.50 | 23.5 | 0.8 | 0.00 | Satisfactory |
Experimental Protocols
Detailed and standardized experimental protocols are essential for a successful inter-laboratory comparison. The following are proposed methods for the analysis of this compound, adapted from established procedures for similar aromatic amines.[6][7][8]
Sample Preparation
A proficiency test sample can be prepared by spiking a known concentration of this compound into a suitable matrix, such as methanol (B129727) or onto a solid sorbent tube.
-
For Liquid Samples (e.g., in Methanol):
-
A stock solution of this compound is prepared in methanol.
-
This stock solution is used to prepare the PT sample at a target concentration within the typical analytical range of participating laboratories.
-
Aliquots of the PT sample are dispensed into amber glass vials and sealed to prevent degradation and volatilization.
-
Samples are shipped to participating laboratories under controlled temperature conditions.
-
-
For Solid Sorbent Samples:
-
A known amount of this compound in a volatile solvent is injected onto a solid sorbent tube (e.g., silica (B1680970) gel).[6]
-
The solvent is evaporated, leaving the analyte adsorbed onto the sorbent.
-
The tubes are capped and sent to participating laboratories.
-
Laboratories will then need to desorb the analyte using a suitable solvent (e.g., 95% ethanol) before analysis.[6]
-
Analytical Methodologies
This method is suitable for the analysis of volatile and semi-volatile aromatic amines.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-1MS or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 200°C.
-
Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature (FID): 300°C.
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
HPLC is a robust alternative, particularly for less volatile aromatic amines or when derivatization is not desired.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 250 nm.[9]
Quality Control
To ensure the reliability of results, a stringent quality control protocol must be followed.[10][11]
-
Calibration: A multi-point calibration curve should be prepared daily using certified reference standards.
-
Blanks: A method blank should be analyzed with each batch of samples to check for contamination.
-
Duplicates: At least one sample should be prepared and analyzed in duplicate to assess method precision.
-
Recovery Checks: A spiked sample or a certified reference material should be analyzed to determine the accuracy of the method.
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the proposed inter-laboratory comparison.
Caption: Experimental workflow for the inter-laboratory comparison.
Caption: Logical relationship for performance evaluation using Z-scores.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 3. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 4. biodieselmagazine.com [biodieselmagazine.com]
- 5. scribd.com [scribd.com]
- 6. cdc.gov [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. azolifesciences.com [azolifesciences.com]
N-Methyl-o-toluidine: A Comparative Guide to its Applications in Organic Synthesis
N-Methyl-o-toluidine, a substituted aromatic amine, serves as a versatile intermediate in various organic synthesis applications. Its utility is most pronounced in the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide provides a comparative overview of its application in palladium-catalyzed cross-coupling reactions and dye synthesis, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Palladium-Catalyzed C-N Cross-Coupling Reactions
This compound is a valuable nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] This reaction is a powerful tool for the synthesis of complex amines and nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. The reaction facilitates the formation of a C-N bond between an aryl halide or triflate and an amine.
Comparative Performance and Experimental Data
The efficiency of the Buchwald-Hartwig amination using this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The table below summarizes typical reaction conditions and yields for the coupling of this compound with an aryl bromide. For comparison, data for the related primary amine, o-toluidine (B26562), is also presented.
| Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene (B28343) | 100 | 12 | ~95 (estimated) |
| o-Toluidine | 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOt-Bu | Toluene | 100 | 18 | 98[2] |
Note: The yield for this compound is an estimation based on typical Buchwald-Hartwig amination protocols for secondary amines. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene and this compound via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Azo Dye Synthesis
While direct synthesis of commercial azo dyes starting from this compound is not widely documented in readily available literature, its precursor, o-toluidine, is a key building block in the dye industry.[4][5] The synthesis of azo dyes typically involves a two-step diazotization-coupling reaction. The following provides a comparative example of an azo dye synthesis using o-toluidine and N-methylaniline, which is structurally similar to a hypothetical dye derived from this compound.
Comparative Performance and Experimental Data
The synthesis of azo dyes is a well-established process with generally high yields. The table below outlines the reaction conditions for the synthesis of a representative azo dye.
| Diazo Component | Coupling Component | Reaction | Solvent | Temp (°C) | Yield (%) |
| o-Toluidine | N-Methylaniline | Diazotization & Azo Coupling | Water/HCl, Ethanol | 0-5 | >90 (typical) |
Experimental Protocol: Azo Dye Synthesis
This protocol describes the synthesis of an azo dye from o-toluidine and N-methylaniline.
Materials:
-
o-Toluidine (10 mmol)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂) (10 mmol)
-
N-Methylaniline (10 mmol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve o-toluidine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve N-methylaniline in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N-methylaniline solution with constant stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
Caption: General workflow for azo dye synthesis.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the construction of C-N bonds in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination provides an efficient route to synthesize complex amines and N-heterocycles with high yields. While its direct application in commercial dye synthesis is less documented, its precursor, o-toluidine, is a staple in the azo dye industry. The provided protocols and comparative data serve as a practical guide for researchers exploring the synthetic utility of this compound and related compounds. Further research into developing and documenting specific applications in agrochemical and pharmaceutical synthesis would be beneficial to fully elucidate the potential of this versatile intermediate.
References
Evaluating the performance of different catalysts for N-Methyl-o-toluidine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Performance in N-Methyl-o-toluidine Production.
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, relies heavily on the efficiency and selectivity of the chosen catalytic system. This guide provides a comparative analysis of different catalysts employed in the N-methylation of o-toluidine (B26562), supported by experimental data from peer-reviewed literature. We will delve into the performance of various catalysts, detail the experimental protocols for their use, and visualize the underlying chemical pathways to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of a catalyst for the N-methylation of o-toluidine is critical in determining the yield, selectivity, and overall efficiency of the synthesis. While direct comparative studies on o-toluidine are limited, data from analogous reactions with p-toluidine (B81030) and other anilines provide valuable insights. The following table summarizes the performance of different catalytic systems.
| Catalyst System | Substrate | Methylating Agent | Reaction Conditions | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Supported Iridium | |||||||
| 0.3 wt% Ir/ZnO | p-Toluidine | Methanol (B129727) | 150°C, 0.5 MPa N₂, 2 h | >99 | 98 (N-monomethylation) | High | [1] |
| Ruthenium-Based | |||||||
| (DPEPhos)RuCl₂PPh₃ | Aniline (B41778) | Methanol | 140°C, 12 h, 0.5 equiv Cs₂CO₃ | - | 98 (N-methylaniline) | High | [2] |
| Nickel-Based | |||||||
| Raney® Ni | Aniline | Paraformaldehyde/H₂ | 100-180°C, 1.3-2.0 MPa H₂ | - | 21-97 (N-methyl & N,N-dimethyl) | Variable | [3] |
| Ni/ZnAlOx-600 | Aniline | Methanol | 160-180°C | - | 75.3–97.3 (mono-N-methylated) | High | [4] |
| Copper-Based | |||||||
| (CAAC)CuCl/PMHS | Aniline | Paraformaldehyde | 80°C, 18 h | - | Moderate to Excellent | High | [3] |
| Zeolites (for comparison) | |||||||
| H-beta | o-Toluidine | Methanol | 400°C | High | - | ~69 (to 2,4-xylidine - C-alkylation) | [5] |
Key Observations:
-
Supported Iridium Catalysts (Ir/ZnO): This system demonstrates excellent performance for the N-monomethylation of p-toluidine, a close isomer of o-toluidine, with near-quantitative conversion and high selectivity.[1] The additive-free nature of this process is also a significant advantage.
-
Ruthenium-Based Catalysts: Homogeneous ruthenium complexes are highly effective for the N-methylation of anilines, achieving high yields under relatively mild conditions.[2]
-
Nickel-Based Catalysts: Raney® Nickel is a classic and cost-effective catalyst for reductive amination.[3] Supported nickel catalysts, such as Ni/ZnAlOx, have shown high yields for selective mono-N-methylation of aniline with methanol.[4]
-
Copper-Based Catalysts: Copper hydride complexes have emerged as efficient catalysts for N-methylation using paraformaldehyde under mild conditions.[3]
-
Zeolites: While effective in alkylating o-toluidine, acidic zeolites like H-beta tend to favor C-alkylation (ring methylation) to produce xylidines rather than the desired N-methylation.[5] This highlights the importance of catalyst selection for achieving high selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of N-methylated anilines using different catalytic systems.
N-Methylation using Supported Iridium Catalyst (Ir/ZnO)
This procedure is adapted from the N-methylation of p-toluidine.[1]
-
Catalyst Preparation: A supported Ir/ZnO catalyst can be prepared by the incipient-wetness impregnation method using an aqueous solution of H₂IrCl₆·xH₂O on a ZnO support, followed by drying and reduction under a hydrogen atmosphere.[1]
-
Reaction Procedure:
-
In a high-pressure autoclave, add o-toluidine (0.5 mmol), methanol (5.0 mL), and the 0.3 wt% Ir/ZnO catalyst (2 mol% Ir based on the amine).
-
Seal the autoclave, charge it with nitrogen gas to a pressure of 0.5 MPa.
-
Heat the reaction mixture to 150°C with vigorous stirring for 2 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Filter the catalyst from the reaction mixture.
-
The filtrate can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and yield.[1]
-
N-Methylation using Ruthenium-Based Catalyst
This general procedure is based on the N-methylation of various amines with a Ru(II) catalyst.[2]
-
Catalyst Synthesis: The (DPEPhos)RuCl₂PPh₃ catalyst can be synthesized by reacting DPEPhos with RuCl₂(PPh₃)₃ in refluxing ethanol (B145695) under a nitrogen atmosphere.[2]
-
Reaction Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol%), o-toluidine (1.0 mmol), a weak base such as cesium carbonate (Cs₂CO₃, 0.5 equiv), and anhydrous methanol (1 mL).
-
Heat the mixture at 140°C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel to isolate the this compound.[2]
-
Reductive N-Methylation using Raney® Nickel Catalyst
This protocol is a general method for the reductive amination of amines with formaldehyde (B43269).
-
Catalyst Activation: Commercially available Raney® Nickel is typically washed with a suitable solvent (e.g., ethanol) prior to use to remove the storage solution.
-
Reaction Procedure:
-
In a high-pressure autoclave, place o-toluidine, an aqueous solution of formaldehyde or paraformaldehyde, a suitable solvent like ethanol, and the Raney® Nickel catalyst.
-
Seal the autoclave and purge it with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 1.3-2.0 MPa.
-
Heat the reaction mixture to 100-180°C with vigorous stirring for a specified time.
-
After the reaction, cool the autoclave and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
The product can be isolated from the filtrate by distillation or other purification methods.
-
Reaction Pathway and Experimental Workflow Visualization
The synthesis of this compound via reductive amination is a common and efficient method. The general workflow for evaluating catalyst performance and the underlying reaction pathway are illustrated below using Graphviz.
The "hydrogen borrowing" mechanism is a prominent pathway for the N-methylation of amines with methanol, catalyzed by various transition metals. This mechanism involves the temporary "borrowing" of hydrogen from the alcohol to facilitate the reaction.
References
- 1. rsc.org [rsc.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Ortho Effect: A Comparative Guide to Steric Hindrance in Toluidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the methyl group in toluidine derivatives offers a compelling case study in steric hindrance, profoundly influencing their reactivity, basicity, and interaction with biological targets. This guide provides an objective comparison of ortho-toluidine with its meta and para isomers, supported by experimental data, to illuminate the practical implications of the "ortho effect" in chemical synthesis and drug design.
Basicity of Toluidine Isomers: The Steric Inhibition of Protonation
The basicity of an amine is a direct measure of the availability of the nitrogen's lone pair of electrons for protonation. In aqueous solution, the basicity of the toluidine isomers is significantly affected by the position of the methyl group. Contrary to what might be expected from the electron-donating nature of the methyl group, o-toluidine (B26562) is the weakest base among the three isomers. This phenomenon is a classic example of the ortho effect, where steric hindrance plays a dominant role.
The proximity of the ortho-methyl group to the amino group creates steric congestion. Upon protonation, the resulting ammonium (B1175870) ion (-NH₃⁺) requires a tetrahedral geometry, which leads to significant steric repulsion with the adjacent methyl group. This repulsion destabilizes the conjugate acid, thereby reducing the basicity of the parent amine.[1][2] In contrast, the meta and para isomers experience less or no such steric strain, and their basicity is primarily governed by the electron-donating inductive and hyperconjugative effects of the methyl group.[3]
| Compound | Structure | pKa of Conjugate Acid [3] | pKb [1][4] |
| p-Toluidine (B81030) | 5.12 | 8.88 | |
| m-Toluidine | 4.69 | 9.31 | |
| Aniline | 4.60 | 9.40 | |
| o-Toluidine | 4.39 | 9.61 |
A higher pKa of the conjugate acid or a lower pKb indicates a stronger base.
Reactivity in Electrophilic Aromatic Substitution
The amino and methyl groups are both activating and ortho-, para-directing in electrophilic aromatic substitution reactions. However, the steric hindrance in o-toluidine significantly influences the regioselectivity and reaction rates.
In reactions such as bromination, the positions ortho to the powerful amino directing group in o-toluidine are sterically shielded by the adjacent methyl group.[3] This makes the position para to the amino group the most likely site of substitution. For p-toluidine, the positions ortho to the amino group are highly activated and readily accessible.[3] m-Toluidine can lead to a mixture of products as multiple positions are activated.
Reactivity in N-Acylation
N-acylation is a fundamental reaction for amines. The steric hindrance in o-toluidine can impede the approach of the acylating agent to the nitrogen atom, leading to a slower reaction rate compared to its meta and para isomers.[3] The electron-donating methyl group in p-toluidine enhances the nucleophilicity of the amino group, making it the most reactive of the three isomers in N-acylation reactions.[1]
| Substituted Aniline | Substituent Effect | Relative Reaction Rate (Qualitative) [1] | Rationale |
| p-Toluidine | Electron-Donating | Fastest | The methyl group increases electron density on the nitrogen, enhancing its nucleophilicity. |
| Aniline | Neutral | Intermediate | Baseline for comparison. |
| o-Toluidine | Electron-Donating with Steric Hindrance | Slowest | The ortho-methyl group sterically hinders the approach of the acylating agent to the nitrogen atom. |
Steric Hindrance in Drug Development: The Case of Sorafenib
The steric hindrance imparted by an ortho-methyl group can be strategically utilized in drug design to influence ligand-receptor interactions and enhance selectivity. A prominent example is the multi-kinase inhibitor Sorafenib , which is used in the treatment of various cancers.
Sorafenib contains a central urea (B33335) moiety that connects a picolinamide (B142947) group to a substituted phenyl ring, which in turn is linked to an ortho-toluidine-like moiety via an ether linkage. The ortho-methyl group on this terminal phenyl ring plays a crucial role in the binding of Sorafenib to the ATP-binding pocket of kinases like VEGFR-2.
Molecular docking studies have revealed that the urea moiety of Sorafenib forms key hydrogen bonds with amino acid residues in the hinge region of the kinase (e.g., Glu885 and Asp1046 in VEGFR-2).[6] The terminal phenyl ring with the ortho-methyl group occupies a hydrophobic pocket. The steric bulk of the ortho-methyl group can help to properly orient the molecule within the binding site, potentially enhancing van der Waals interactions and contributing to the overall binding affinity and selectivity of the drug.[3][6][7]
Experimental Protocols
The following protocols provide a framework for the comparative study of the reactivity of toluidine isomers.
Protocol 1: Comparative Bromination of Toluidine Isomers (Adapted from protocols for o- and p-toluidine)[2][8]
Objective: To compare the regioselectivity and relative ease of bromination of o-, m-, and p-toluidine.
Materials:
-
o-Toluidine, m-toluidine, p-toluidine
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Sodium hydroxide (B78521)
-
Ice
-
Round-bottom flasks, mechanical stirrer, dropping funnel, beakers, suction filtration apparatus
Procedure:
-
Acetylation: For each isomer, reflux 2.0 moles of the toluidine with 800 mL of glacial acetic acid for two hours to prepare the corresponding acetotoluide.
-
Bromination: Cool the acetotoluide mixture to 45°C. Slowly add 2.03 moles of bromine from a dropping funnel while maintaining the temperature at 50-55°C. Stir for 30 minutes after the addition is complete.
-
Precipitation: Pour the reaction mixture into 10 L of cold water containing 25 g of sodium bisulfite with vigorous stirring.
-
Isolation of Bromoacetotoluide: Collect the precipitated bromoacetotoluide by suction filtration, wash with water, and press dry.
-
Hydrolysis: Reflux the partially dried bromoacetotoluide with 500 mL of 95% ethanol. Add 500 mL of concentrated hydrochloric acid to the boiling solution and continue refluxing for three hours.
-
Isolation of Bromoaminotoluene Hydrochloride: Cool the mixture to precipitate the hydrochloride salt of the bromoaminotoluene. Collect the crystals by suction filtration and wash with chilled ethanol.
-
Liberation of the Free Base: Suspend the hydrochloride salt in water and add a solution of sodium hydroxide to liberate the free bromoaminotoluene.
-
Analysis: Analyze the product mixture for each isomer using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and relative yields.
Protocol 2: Comparative N-Acylation of Toluidine Isomers[1]
Objective: To compare the relative rates of N-acylation of o-, m-, and p-toluidine.
Materials:
-
o-Toluidine, m-toluidine, p-toluidine (1.0 mmol each)
-
Acetic anhydride (B1165640) (1.2 mmol)
-
Round-bottom flasks
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
Eluent (e.g., 4:1 hexane:ethyl acetate)
-
UV lamp for visualization
Procedure:
-
In separate 25 mL round-bottom flasks, place 1.0 mmol of each toluidine isomer.
-
To each flask, add 1.2 mmol of acetic anhydride at room temperature.
-
Stir the mixtures at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 2 minutes) by taking a small aliquot and spotting it on a TLC plate.
-
Develop the TLC plates in the eluent and visualize the spots under a UV lamp.
-
The reaction is considered complete when the starting toluidine spot is no longer visible.
-
Compare the time taken for the completion of the reaction for each isomer to determine the relative reaction rates. For a more quantitative comparison, the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).
References
A Comparative Guide to N-Methyl-o-toluidine as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methyl-o-toluidine as an analytical reference standard against its structurally related alternatives, o-toluidine (B26562) and N,N-Dimethyl-o-toluidine. The selection of an appropriate reference standard is critical for ensuring the accuracy, precision, and reliability of analytical data in research, quality control, and drug development. This document presents a comparative analysis of their physicochemical properties, purity, stability, and analytical performance, supported by experimental protocols.
Comparative Analysis of Physicochemical Properties and Purity
An ideal analytical reference standard should possess well-defined physicochemical properties and the highest possible purity. The following table summarizes the key characteristics of this compound and its alternatives based on commercially available analytical standards.
| Property | This compound | o-Toluidine | N,N-Dimethyl-o-toluidine |
| CAS Number | 611-21-2 | 95-53-4 | 609-72-3[1] |
| Molecular Formula | C₈H₁₁N | C₇H₉N | C₉H₁₃N[1] |
| Molecular Weight | 121.18 g/mol | 107.15 g/mol | 135.21 g/mol [1] |
| Boiling Point | 208 °C | 199-200 °C | 186 °C |
| Density (at 25°C) | 0.981 g/mL | 1.008 g/mL | 0.929 g/mL[2] |
| Refractive Index (n20/D) | 1.56 | 1.572 | 1.525[2] |
| Typical Purity (GC) | ≥95% | ≥99.5% | ≥99% |
| Form | Liquid | Liquid | Liquid[2] |
Note: The data presented in this table is compiled from various supplier specifications and databases and may vary between different lots and manufacturers.
Stability Profile
The stability of a reference standard is crucial for its shelf-life and the reliability of analytical results over time. Studies on aromatic amines have shown that their stability is influenced by storage conditions such as temperature and the solvent used.
Comparative Analytical Performance
The choice of an analytical standard can impact the performance of chromatographic methods. While a direct comparative study under identical conditions is not available, the following sections outline typical analytical methodologies where these standards are employed. The performance of each standard will be dependent on the specific method parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of aromatic amines. A general method adaptable for these compounds is presented below.
Experimental Protocol: HPLC-UV Analysis of Aromatic Amines
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The exact ratio may need optimization for optimal separation of the specific isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for the analytes (e.g., around 240-254 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard (this compound, o-toluidine, or N,N-Dimethyl-o-toluidine) in a suitable solvent like methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile and semi-volatile aromatic amines. Derivatization is sometimes employed to improve chromatographic properties.
Experimental Protocol: GC-FID/MS Analysis of Aromatic Amines
-
Instrumentation: A gas chromatograph with an FID or MS detector.
-
Column: A capillary column suitable for amine analysis (e.g., a mid-polar column like a DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program may require optimization.
-
Detector Temperature: 280 °C (for FID). For MS, the transfer line and ion source temperatures would be set appropriately (e.g., 280 °C and 230 °C, respectively).
-
Standard Preparation: Prepare stock and working standards as described for the HPLC method, using a volatile solvent compatible with GC analysis (e.g., methanol or dichloromethane).
-
Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the application of these reference standards, the following diagrams illustrate a typical analytical workflow and the key considerations in selecting a reference standard.
Conclusion
This compound serves as a valuable analytical reference standard for the quantification of this specific analyte. When choosing between this compound and its alternatives like o-toluidine and N,N-Dimethyl-o-toluidine, the primary consideration is the specific analyte of interest in the analysis. For the accurate quantification of this compound, its own reference standard is indispensable.
The selection of a suitable reference standard should always be based on a thorough evaluation of its purity, stability, and the availability of comprehensive documentation from the supplier.[8][9] While o-toluidine is commercially available at a higher purity, this does not make it a suitable substitute for quantifying this compound due to differences in their chemical structure and, consequently, their analytical response. Researchers and analytical scientists should select the specific reference standard that matches the analyte to be quantified to ensure the validity and accuracy of their results.
References
- 1. N,N-Dimethyl-o-toluidine | LGC Standards [lgcstandards.com]
- 2. N,N-Dimethyl-o-toluidine 99 609-72-3 [sigmaaldrich.com]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. pharmtech.com [pharmtech.com]
A Comparative Toxicological Guide to Methylated Aniline Compounds for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the toxicological profiles of aniline (B41778) and its methylated derivatives, primarily toluidines and xylidines. It is intended for researchers, scientists, and drug development professionals to provide objective data and methodologies for risk assessment and the development of safer chemical alternatives.
Aniline and its methylated isomers are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and agricultural chemicals. However, their utility is often overshadowed by significant health concerns, including acute toxicity, genotoxicity, and carcinogenicity. The position and number of methyl groups on the aniline ring profoundly influence the toxicological properties of these compounds. This guide summarizes key experimental data to facilitate a comparative understanding of their structure-toxicity relationships.
Comparative Toxicological Data
The following tables provide a quantitative comparison of the toxicity of aniline and its methylated derivatives.
Table 1: Acute Toxicity Data
| Compound | CAS Number | LD50 (Oral, Rat) (mg/kg) | LD50 (Dermal, Rabbit) (mg/kg) |
| Aniline | 62-53-3 | 250 - 442 | 820 - 1400[1] |
| o-Toluidine | 95-53-4 | 670 - 900[1] | 3250[1] |
| m-Toluidine | 108-44-1 | 450 | 3250[1] |
| p-Toluidine | 106-49-0 | 330 - 794[1][2] | 890[1][2] |
| 2,4-Xylidine | 95-68-1 | 470 - 1259[3][4] | No data available |
| 2,6-Xylidine | 87-62-7 | 840 - 2042[5] | No data available |
Table 2: Carcinogenicity and Genotoxicity Profile
| Compound | IARC Classification | Primary Target Organs for Carcinogenicity | Genotoxicity Profile |
| Aniline | Group 2A (Probably carcinogenic to humans) | Spleen (in rats)[1] | Mixed results; some evidence for clastogenic effects at high doses.[1] |
| o-Toluidine | Group 1 (Carcinogenic to humans)[6][7] | Urinary bladder.[6][8] | Genotoxic; induces chromosomal aberrations and sister chromatid exchanges.[9] |
| m-Toluidine | Not classifiable | Not established | Did not show carcinogenic effects in studies.[10] |
| p-Toluidine | Not classifiable | Not established | Limited data available. |
| 2,4-Xylidine | Not classifiable | Not established | Mutagenic in the Ames test with metabolic activation.[11] |
| 2,6-Xylidine | Group 2B (Possibly carcinogenic to humans)[5][12] | Nasal cavity, subcutaneous tissue, liver (in rats).[5][12] | Conflicting results in bacterial mutation assays; induces sister chromatid exchange and chromosomal aberrations in mammalian cells.[12] |
| 2,4,5-Trimethylaniline | Evidence of carcinogenicity | Liver, lung (in rats and mice).[13] | Mutagenic in Salmonella typhimurium with metabolic activation.[13] |
Mechanisms of Toxicity
The toxicity of methylated anilines is closely linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver.
Metabolic Activation of Toluidine and Xylidine (B576407)
The metabolic pathways for toluidine and xylidine isomers involve several key steps that can lead to the formation of reactive, toxic metabolites.
N-hydroxylation is a critical activation step for many aromatic amines, leading to the formation of unstable N-hydroxy metabolites that can form DNA adducts, a key event in chemical carcinogenesis.[6][14] For some isomers, such as 2,6-xylidine, metabolism to an aminophenol followed by oxidation to a reactive quinone-imine is a proposed pathway for toxicity.[15][16]
Aniline-Induced Oxidative Stress Signaling
Aniline and its derivatives are known to induce oxidative stress, which plays a central role in their toxicity. The generation of reactive oxygen species (ROS) can damage cellular macromolecules and activate stress-responsive signaling pathways, such as the NF-κB and MAPK pathways, leading to inflammation, fibrosis, and tumorigenesis.[11][17][18]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to ensure reproducibility and standardization of results.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Genotoxicity Assessment (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Protocol:
-
Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which contains liver enzymes to mimic mammalian metabolism.
-
Plate Incorporation Assay:
-
Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) with molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
DNA Damage Detection (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Treat cells with the test compound, then embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid containing the DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Experimental Workflow
A tiered approach is recommended for the toxicological evaluation of methylated aniline compounds.
References
- 1. 5-Nitro-o-toluidine: Target Organs and Levels of Evidence for TR-107 [ntp.niehs.nih.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Toluidine (95-53-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sanei.or.jp [sanei.or.jp]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative study with the alkaline Comet assay and the chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic activation of 2,4-xylidine and its mutagenic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 13. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. publications.iarc.who.int [publications.iarc.who.int]
Safety Operating Guide
Proper Disposal of N-Methyl-o-toluidine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-Methyl-o-toluidine is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is critical due to the chemical's inherent hazards.
This compound is classified as a toxic substance that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[2][3][5] Therefore, it must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations.[1][5][6][7]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3][5][7][8]
Waste Collection and Storage
Proper containment and labeling are the first steps in the disposal process.
-
Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste.[6][9][10] The original container is often the best choice.[11] If the original container is compromised, transfer the waste to a new container made of a material that will not react with the chemical.[9][10] Never use food-grade containers like milk jugs.[6]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste."[12][10] Include the date when the first drop of waste was added to the container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][11] Incompatible materials can react violently or release toxic gases.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the generator.[9] The SAA should be a secure, well-ventilated area away from ignition sources.[5][8][13] The container must be kept closed except when adding waste.[6][12][9][10]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[12] The secondary container should be able to hold at least 110% of the volume of the primary container.[12]
Disposal Procedures
The disposal of this compound must be handled by a licensed professional waste disposal service.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5][7][8][11][14]
-
Contact EHS: When the waste container is full or approaching its accumulation time limit (typically 90 days), contact your institution's EHS office to arrange for a hazardous waste pickup.[12]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies. This typically includes information about the chemical, quantity, and location.
-
Professional Disposal: The EHS-approved waste disposal vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[6] The most common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][7]
Decontamination and Spill Management
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS.[5] If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][7][8] Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container for disposal.[7][8]
Empty containers that previously held this compound must be managed as hazardous waste unless they are triple-rinsed.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10]
Quantitative Data Summary
For safe handling and transport, it is crucial to be aware of the specific hazard classifications for this compound.
| Parameter | Value | Reference |
| UN Number | 2810 | [5][7] |
| Transport Hazard Class | 6.1 (Toxic) | [1][5][7] |
| Packing Group | III | [5] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | [2][5] |
| Boiling Point | 177 - 204 °C | [2][5] |
| Density | 0.981 g/cm³ at 25 °C | [2][5] |
This compound Disposal Workflow
The following diagram illustrates the key steps and decision points in the proper disposal process for this compound.
Caption: A workflow for the proper disposal of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. N-甲基-邻甲苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N-Methyl-m-toluidine | 696-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. pfw.edu [pfw.edu]
- 7. cn.haihangindustry.com [cn.haihangindustry.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. fishersci.com [fishersci.com]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
